molecular formula C22H22ClNO6 B1677092 Ochratoxin C CAS No. 4865-85-4

Ochratoxin C

Katalognummer: B1677092
CAS-Nummer: 4865-85-4
Molekulargewicht: 431.9 g/mol
InChI-Schlüssel: BPZZWRPHVVDAPT-PXAZEXFGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ochratoxin C is a phenylalanine derivative that is the ethyl ester of ochratoxin A. It has a role as an Aspergillus metabolite, a Penicillium metabolite and a mycotoxin. It is an alpha-amino acid ester, a phenylalanine derivative and a member of isochromanes. It is functionally related to an ochratoxin A.
This compound has been reported in Aspergillus ochraceus with data available.
This compound is a metabolite of Aspergillus ochraceus this compound belongs to the family of Ochratoxins and related substances. These are compounds containing the ochratoxin skeleton, which is structurally characterized by the presence of a 3-phenylpropanoic acid N-linked to a 8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxamide moiety[1]. (Reference: [1] http://www.inchem.org/documents/ehc/ehc/ehc105.htm).
converted into ochratoxin A in vivo;  RN given refers to (R)-isome

Eigenschaften

IUPAC Name

ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO6/c1-3-29-21(27)17(10-13-7-5-4-6-8-13)24-20(26)15-11-16(23)14-9-12(2)30-22(28)18(14)19(15)25/h4-8,11-12,17,25H,3,9-10H2,1-2H3,(H,24,26)/t12-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZZWRPHVVDAPT-PXAZEXFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=C3CC(OC(=O)C3=C2O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC(=C3C[C@H](OC(=O)C3=C2O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964097
Record name Ochratoxin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Color/Form

Amorphous solid

CAS No.

4865-85-4
Record name Ochratoxin C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4865-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ochratoxin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004865854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ochratoxin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCHRATOXIN C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DY21HW450
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OCHRATOXIN C
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3439
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ochratoxin C: Chemical Structure and Properties

This compound (OTC) is a mycotoxin belonging to the ochratoxin family, which are secondary metabolites produced by several fungal species of the Aspergillus and Penicillium genera.[1] Structurally, it is the ethyl ester of ochratoxin A (OTA), the most prominent and toxic member of this mycotoxin family.[2] While less abundant than OTA, OTC is significant as it can be converted to OTA within the body, thereby contributing to overall ochratoxin toxicity.[1][3] This guide provides a comprehensive overview of the chemical structure and properties of this compound, detailed experimental protocols for its analysis, and a discussion of its biological effects and associated signaling pathways.

Chemical Structure and Identification

This compound is characterized by a dihydroisocoumarin moiety linked to a phenylalanine group via an amide bond, with the carboxylic acid of the phenylalanine being esterified with ethanol.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoate
Chemical Formula C₂₂H₂₂ClNO₆
SMILES CCOC(=O)--INVALID-LINK--NC(=O)C2=CC(=C3C--INVALID-LINK--C3=C2O)C)Cl
InChI Key BPZZWRPHVVDAPT-PXAZEXFGSA-N
CAS Number 4865-85-4

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its detection, extraction, and understanding its behavior in biological systems.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 431.9 g/mol [1]
Appearance Amorphous solid[1]
Melting Point 169 °C[4]
Solubility Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethanol, and Methanol.[3]
UV Maximum Absorption (in Ethanol) 333 nm[1]

Biological Activity and Signaling Pathways

The toxicity of this compound is largely attributed to its in vivo conversion to Ochratoxin A.[1][3] Therefore, the signaling pathways affected by this compound are understood to be primarily those activated by Ochratoxin A. Key biological activities include immunotoxicity and the induction of apoptosis.[3][5]

This compound has been shown to suppress the proliferation and differentiation of human THP-1 monocytes and to induce apoptosis in these cells at concentrations of 100 or 1,000 ng/ml.[3][5] The underlying mechanisms are believed to mirror those of Ochratoxin A, which involve the activation of MAPK signaling pathways (p38, ERK, and JNK), induction of oxidative stress, and the p53-mediated apoptosis pathway.[6][7]

Below is a diagram illustrating the proposed signaling pathway for apoptosis induced by Ochratoxin A, which is considered the active metabolite of this compound.

OTA_Apoptosis_Pathway Proposed Signaling Pathway for OTA-Induced Apoptosis OTA Ochratoxin A (from this compound conversion) ROS Reactive Oxygen Species (Oxidative Stress) OTA->ROS DNA_Damage DNA Damage OTA->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria MAPK MAPK Activation (p38, JNK, ERK) ROS->MAPK p53 p53 Activation DNA_Damage->p53 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Apoptosis Apoptosis MAPK->Apoptosis p53->Apoptosis Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

OTA-Induced Apoptosis Signaling Pathway

Experimental Protocols

Accurate quantification of this compound is essential for food safety and toxicological studies. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are common analytical techniques.

Sample Preparation for Food Matrices (e.g., Cereals)

A generic sample preparation workflow for the extraction and cleanup of ochratoxins from solid food matrices is outlined below. This procedure typically involves extraction with an organic solvent, followed by a cleanup step using immunoaffinity columns (IAC) to isolate the toxins.[8][9]

Sample_Prep_Workflow General Sample Preparation Workflow for Ochratoxin Analysis Start Homogenized Sample Extraction Extraction (e.g., Acetonitrile (B52724)/Water) Start->Extraction Centrifugation Centrifugation/Filtration Extraction->Centrifugation Dilution Dilution with PBS Centrifugation->Dilution IAC Immunoaffinity Column (IAC) Cleanup Dilution->IAC Washing Washing Step IAC->Washing Elution Elution (e.g., Methanol) Washing->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis HPLC-FLD or UHPLC-MS/MS Analysis Reconstitution->Analysis

Workflow for Ochratoxin Sample Preparation
HPLC-FLD Method for Ochratoxin Analysis

This method is adapted from established protocols for Ochratoxin A, which are suitable for this compound as well due to their structural similarity.

  • Instrumentation: HPLC system with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 150 mm x 4.6 mm).[10]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (containing 0.1% formic acid) in a 60:40 ratio.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Injection Volume: 20 µL.[11]

  • Fluorescence Detection: Excitation wavelength of 333 nm and an emission wavelength of 455 nm.[11]

  • Quantification: Based on a calibration curve prepared from this compound standards of known concentrations.

UHPLC-MS/MS Method for Ochratoxin Analysis

This technique offers higher sensitivity and selectivity.

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[12][13]

  • Column: C18 reversed-phase column (e.g., 1.8 µm particle size, 100 mm x 2.1 mm).[12]

  • Mobile Phase: A gradient elution using:

  • Flow Rate: 0.2 mL/min.[12]

  • Injection Volume: 10 µL.[12]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound. The use of a stable isotope-labeled internal standard (e.g., ¹³C₂₀-Ochratoxin A) is recommended for accurate quantification.[14]

Conclusion

This compound, as the ethyl ester of Ochratoxin A, is a relevant mycotoxin due to its potential conversion to the more toxic OTA in vivo. Understanding its chemical properties and having robust analytical methods for its detection are crucial for assessing its impact on food safety and human health. The biological effects of this compound are largely mediated through the same signaling pathways as Ochratoxin A, primarily leading to immunotoxicity and apoptosis. Further research is warranted to fully elucidate any unique toxicological properties of this compound itself.

References

The Biosynthesis of Ochratoxin C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochratoxin C (OTC) is a mycotoxin belonging to the ochratoxin group, which are secondary metabolites produced by several species of fungi, primarily within the Aspergillus and Penicillium genera.[1] Structurally, this compound is the ethyl ester of Ochratoxin A (OTA), the most prevalent and toxic member of this mycotoxin family.[1] While OTA has been extensively studied due to its nephrotoxic, carcinogenic, teratogenic, and immunotoxic effects, the biosynthesis and specific biological role of OTC are less understood.[2][3] This guide provides a detailed overview of the biosynthetic pathway leading to this compound, focusing on the well-established synthesis of its precursor, Ochratoxin A, and the subsequent conversion to this compound. This document is intended to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this complex biochemical process.

Core Biosynthetic Pathway: From Precursors to Ochratoxin A

The biosynthesis of Ochratoxin A is a multi-step process involving a series of enzymatic reactions encoded by a cluster of genes. The primary precursors for this pathway are acetyl-CoA, malonyl-CoA, and L-phenylalanine.[4]

The core of the OTA molecule is a dihydroisocoumarin moiety, which is synthesized via the polyketide pathway. This is then linked to a molecule of L-phenylalanine through a peptide bond. The key enzymes involved are a polyketide synthase (PKS), a non-ribosomal peptide synthetase (NRPS), a cytochrome P450 monooxygenase, and a halogenase.[2][4]

Key Enzymes and Genes in Ochratoxin A Biosynthesis
GeneEnzymeFunction
otaAPolyketide Synthase (PKS)Catalyzes the formation of the polyketide backbone from acetyl-CoA and malonyl-CoA.[2][4]
otaCCytochrome P450 MonooxygenaseOxidizes the polyketide intermediate.[2][4]
otaBNon-Ribosomal Peptide Synthetase (NRPS)Activates and couples L-phenylalanine to the polyketide moiety.[2][4]
otaDHalogenaseCatalyzes the chlorination of the dihydroisocoumarin ring.[2][4]
otaR1bZIP Transcription FactorA regulatory gene that controls the expression of the other biosynthetic genes.[2]

The Final Step: Formation of this compound

This compound is formed by the esterification of the carboxylic acid group of Ochratoxin A with ethanol. While the biosynthetic pathway of OTA is well-characterized, the specific enzymatic step for the conversion of OTA to OTC in producing fungi is not yet fully elucidated. It is hypothesized that this reaction may be catalyzed by a non-specific esterase or could potentially occur non-enzymatically under specific intracellular conditions. One proposed, though not widely accepted, pathway suggests the esterification of ochratoxin α to this compound, followed by a de-esterification to yield OTA.[5]

Quantitative Data on Ochratoxin Production

The production of ochratoxins is highly dependent on the fungal species, strain, and environmental conditions such as temperature, water activity, and substrate. The following tables summarize quantitative data on Ochratoxin A production from various studies. Data on this compound production is scarce due to its typically lower abundance.

Table 1: Ochratoxin A Production by Aspergillus Species Under Various Conditions
Fungal StrainMediumTemperature (°C)Incubation Time (days)OTA Yield (µg/g)Reference
A. ochraceusYES1821848.34[5]
A. westerdijkiaeYES1810479.73[5]
A. sulphureusYES1821545.86[5]
A. carbonariusCYA2514Lower than other species[5]
A. nigerYEA235.521.93[6]
A. nigerYES235.54.19[6]
A. nigerYEG235.53.64[6]
A. ochraceusPDA + 20 g/L NaClNot Specified71.827 ppm[7]
A. ochraceusPDA + 70 g/L NaClNot Specified70.033 ppm[7]

YES: Yeast Extract Sucrose; CYA: Czapek Yeast Extract Agar (B569324); YEA: Yeast Extract Arabinose; YEG: Yeast Extract Glucose; PDA: Potato Dextrose Agar.

Table 2: Ochratoxin A Production by Penicillium Species
Fungal StrainMediumTemperature (°C)Incubation Time (days)OTA Yield (µg/kg)Reference
P. verrucosumRice204031.9[8]
P. verrucosumYES (stationary)Not SpecifiedNot SpecifiedHighest among tested media[9]

Experimental Protocols

Fungal Culture for Ochratoxin Production

Objective: To cultivate ochratoxin-producing fungi under laboratory conditions to induce mycotoxin synthesis.

Materials:

  • Pure culture of an ochratoxin-producing fungal strain (e.g., Aspergillus ochraceus, Penicillium verrucosum).

  • Petri dishes (90 mm).

  • Culture media: Yeast Extract Sucrose (YES) agar or Czapek Yeast Extract (CYA) agar.[10]

  • Sterile physiological saline solution with 0.05% Tween 80.

  • Hemocytometer or automatic cell counter.

  • Incubator.

Procedure:

  • Prepare the desired culture medium (YES or CYA agar) and sterilize by autoclaving.

  • Pour the sterile medium into Petri dishes and allow it to solidify in a laminar flow hood.

  • Prepare a spore suspension from a 7-day-old fungal culture grown on a suitable medium (e.g., Malt Extract Agar).[5]

  • Harvest spores by rinsing the colony surface with a sterile saline-Tween 80 solution.[5]

  • Determine the spore concentration using a hemocytometer or an automatic cell counter and adjust to 10^5 spores/mL.[5]

  • Inoculate the center of each agar plate with 10 µL of the spore suspension.[5]

  • Incubate the plates in the dark at a controlled temperature (e.g., 25°C) for a specified period (e.g., 7-21 days).[11][12]

Extraction of Ochratoxins from Fungal Culture

Objective: To extract ochratoxins from the fungal mycelium and agar medium for subsequent analysis.

Materials:

  • Fungal culture plates.

  • Methanol (B129727) or a mixture of acetonitrile/water/acetic acid (84:16:1).[13]

  • Stoppered Erlenmeyer flasks.

  • Shaker.

  • Centrifuge and centrifuge tubes.

  • Syringe filters (0.45 µm).

Procedure:

  • After the incubation period, collect the entire content of the Petri dish (mycelium and agar).[6]

  • Transfer the contents to a stoppered Erlenmeyer flask.

  • Add a suitable volume of extraction solvent (e.g., 25 mL of methanol or 100 mL of acetonitrile/water/acetic acid).[6][13]

  • Shake the flask vigorously for a specified time (e.g., 1 hour).[6]

  • Transfer the extract to a centrifuge tube and centrifuge at approximately 1,000 x g for 5 minutes.[13]

  • Collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into a clean vial for HPLC analysis.

Quantification of Ochratoxin A and C by HPLC

Objective: To separate and quantify Ochratoxin A and C in the fungal extract using High-Performance Liquid Chromatography with fluorescence detection.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector.

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Ochratoxin A and this compound analytical standards.

  • Mobile phase: A mixture of acetonitrile, water, and acetic acid (e.g., 99:99:2, v/v/v).[14]

  • Methanol for standard preparation.

Procedure:

  • Preparation of Standards:

    • Prepare a stock solution of Ochratoxin A and this compound in methanol.

    • From the stock solutions, prepare a series of working standard solutions of known concentrations by diluting with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Acetonitrile:water:acetic acid (99:99:2, v/v/v).[14]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Fluorescence Detector Settings: Excitation wavelength of ~333 nm and emission wavelength of ~460 nm.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared fungal extracts.

    • Identify the peaks for Ochratoxin A and C based on their retention times compared to the standards.

    • Quantify the concentration of Ochratoxin A and C in the samples by comparing their peak areas to the calibration curve.

Visualizations

Biosynthesis_of_Ochratoxin_C AcetylCoA Acetyl-CoA Polyketide 7-Methylmellein (Polyketide Intermediate) AcetylCoA->Polyketide otaA (PKS) MalonylCoA Malonyl-CoA MalonylCoA->Polyketide otaA (PKS) Phenylalanine L-Phenylalanine OTB Ochratoxin B Phenylalanine->OTB otaB (NRPS) OTbeta Ochratoxin β Polyketide->OTbeta otaC (P450) OTbeta->OTB otaB (NRPS) OTA Ochratoxin A OTB->OTA otaD (Halogenase) OTC This compound OTA->OTC Esterase (putative) Ethanol Ethanol Ethanol->OTC Esterase (putative)

Caption: Biosynthesis pathway of this compound from primary metabolites.

Experimental_Workflow Culture Fungal Culture (e.g., on YES Agar) Extraction Extraction (Methanol or Acetonitrile/Water/Acetic Acid) Culture->Extraction Centrifugation Centrifugation and Filtration Extraction->Centrifugation Analysis HPLC-FLD Analysis Centrifugation->Analysis Quantification Quantification of Ochratoxin A and C Analysis->Quantification

Caption: Experimental workflow for ochratoxin analysis.

References

Ochratoxin C vs. Ochratoxin A: A Comparative Toxicological Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ochratoxins are a group of mycotoxins produced by several species of Aspergillus and Penicillium fungi, contaminating a wide range of food commodities including cereals, coffee beans, and grapes.[1][2] Among the various forms of ochratoxins, Ochratoxin A (OTA) is the most prevalent and toxicologically significant member.[3][4] Its ethyl ester derivative, Ochratoxin C (OTC), is also of interest due to its structural similarity and potential co-occurrence with OTA.[1][5] This technical guide provides a comprehensive comparison of the toxicity of this compound and Ochratoxin A, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms. OTA is a potent nephrotoxin, hepatotoxin, neurotoxin, and has been classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[2][6][7] The toxicity of OTC is often considered comparable to that of OTA, primarily due to its rapid in vivo conversion to OTA.[8]

Quantitative Toxicological Data

The following tables summarize the available quantitative data comparing the toxicity of this compound and Ochratoxin A from various in vivo and in vitro studies.

Table 1: In Vivo Acute Toxicity Data

SpeciesRoute of AdministrationToxinLD50Reference
Day-old ChicksOralOchratoxin A116 - 135 µ g/chick (3.3 - 3.9 mg/kg)[1]
Day-old ChicksOralThis compound216 mg/animal[1]

Table 2: In Vitro Cytotoxicity Data

Cell LineAssayToxinIC50 / LC50Exposure TimeReference
HeLa S3CytotoxicityOchratoxin A5 µMNot Specified[1]
HeLa S3CytotoxicityThis compound9 µMNot Specified[1]
Human Kidney Epithelial (HK-2)MTT AssayOchratoxin ANot explicitly stated for direct comparisonNot Specified[9]

Experimental Protocols

This section details the methodologies employed in key experiments cited in the comparative toxicological assessment of Ochratoxin A and this compound.

In Vivo Acute Toxicity Study in Day-Old Chicks

Objective: To determine the median lethal dose (LD50) of OTA and OTC.

Methodology:

  • Animal Model: Day-old cockerels were used for the study.

  • Toxin Administration: Ochratoxins were dissolved in a suitable solvent (e.g., corn oil) and administered orally via gavage.

  • Dose Groups: Multiple dose groups were established for each toxin, with a control group receiving the vehicle only.

  • Observation Period: The chicks were observed for a period of 7 days for signs of toxicity and mortality.

  • LD50 Calculation: The LD50, the dose at which 50% of the animals died, was calculated using appropriate statistical methods, such as probit analysis.

  • Pathological Examination: Gross and microscopic examinations of organs were performed to identify pathological changes.[10]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of OTA and OTC on cultured cells and determine the half-maximal inhibitory concentration (IC50).

Methodology:

  • Cell Culture: Human cell lines, such as HeLa or HK-2, were cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Toxin Exposure: The culture medium was replaced with fresh medium containing various concentrations of OTA or OTC. A vehicle control group was also included.

  • Incubation: The cells were incubated with the toxins for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: After incubation, the medium was removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

  • Formazan (B1609692) Solubilization: Following a further incubation period, the MTT solution was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The cell viability was calculated as a percentage of the control, and the IC50 value was determined by plotting cell viability against toxin concentration and fitting the data to a dose-response curve using software like GraphPad Prism.[11][12][13][14][15][16][17]

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism contributing to the similar in vivo toxicity of OTC and OTA is the metabolic conversion of OTC to OTA.

OTC This compound OTA Ochratoxin A OTC->OTA Esterase Hydrolysis (in vivo)

Caption: Metabolic conversion of this compound to Ochratoxin A.

Ochratoxin A is known to exert its toxic effects through multiple mechanisms, including the disruption of several key signaling pathways. Due to the conversion of OTC to OTA, these pathways are also relevant to the toxicity of OTC.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. OTA has been shown to activate various components of the MAPK pathway, including ERK, p38, and JNK, leading to cellular stress and apoptosis.

OTA Ochratoxin A Stress Cellular Stress OTA->Stress ERK ERK Stress->ERK p38 p38 Stress->p38 JNK JNK Stress->JNK Apoptosis Apoptosis ERK->Apoptosis p38->Apoptosis JNK->Apoptosis

Caption: OTA-induced activation of the MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is vital for cell survival and proliferation. OTA can modulate this pathway, often leading to an inhibition of cell growth and induction of apoptosis.

OTA Ochratoxin A PI3K PI3K OTA->PI3K Inhibition Akt Akt PI3K->Akt CellSurvival Cell Survival (Inhibition) Akt->CellSurvival Apoptosis Apoptosis (Induction) CellSurvival->Apoptosis

Caption: OTA-mediated modulation of the PI3K/Akt signaling pathway.

Conclusion

The toxicity of this compound is closely linked to that of Ochratoxin A due to its efficient conversion to OTA within the body. Quantitative data from in vivo and in vitro studies generally support this, although some variations in potency have been observed in direct comparative assays. The well-established mechanisms of OTA toxicity, including the disruption of critical signaling pathways like MAPK and PI3K/Akt, are therefore highly relevant for understanding the toxicological profile of OTC. Further research is warranted to elucidate the intrinsic toxicity of OTC and its direct interactions with cellular components prior to its metabolic conversion, which would provide a more complete understanding of its overall toxicological risk.

References

Toxicological Profile of Ochratoxin C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ochratoxin C (OTC), the ethyl ester of Ochratoxin A (OTA), is a mycotoxin produced by several species of Aspergillus and Penicillium. While less studied than its parent compound, OTA, this compound presents a significant toxicological concern due to its ready conversion to the more potent Ochratoxin A in vivo. This technical guide provides a comprehensive overview of the current knowledge on the toxicological profile of this compound, with a focus on its metabolism, mechanisms of toxicity, and effects on various organ systems. Quantitative toxicological data are summarized, and detailed experimental protocols for key in vitro studies are provided. Furthermore, this guide visualizes the critical signaling pathways implicated in ochratoxin toxicity, offering a valuable resource for researchers in toxicology, pharmacology, and drug development.

Introduction

Ochratoxins are a group of mycotoxins that contaminate a wide range of food commodities, including cereals, coffee beans, and wine. Among them, Ochratoxin A is the most prevalent and toxicologically significant. This compound is structurally similar to OTA, differing only by the ethyl ester group in place of a carboxylic acid. Although often found in lower concentrations than OTA, its lipophilic nature may influence its absorption and distribution. A critical aspect of OTC's toxicology is its rapid and efficient hydrolysis to OTA by carboxylesterases in the body, meaning that the toxicological effects of OTC are largely attributable to its conversion to OTA[1]. This guide will delineate the known direct effects of OTC and those mediated through its conversion to OTA.

Physicochemical Properties and Metabolism

This compound is a crystalline solid with the chemical formula C₂₂H₂₂ClNO₆. Its ethyl ester structure makes it more non-polar compared to OTA[2].

The primary metabolic pathway for this compound is its conversion to Ochratoxin A. Studies in rats have demonstrated that after both oral and intravenous administration, OTC is readily hydrolyzed to OTA, reaching maximum blood concentrations of OTA within 60 to 90 minutes[1]. This rapid biotransformation is a key determinant of its toxicity.

Ochratoxin_C This compound Carboxylesterases Carboxylesterases (in vivo) Ochratoxin_C->Carboxylesterases Ochratoxin_A Ochratoxin A Carboxylesterases->Ochratoxin_A

Metabolic Conversion of this compound to Ochratoxin A.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of this compound. It is important to note that the in vivo data likely reflects the toxicity of its metabolite, Ochratoxin A.

Table 1: Acute Toxicity Data for this compound

SpeciesRoute of AdministrationParameterValueReference
RatOralLD5020.0 mg/kg[3]
Day-old ChicksOralLD50216 µ g/animal [4]
Rainbow TroutIntraperitonealLD50 (10-day)3.0 mg/kg[1]

Table 2: In Vitro Cytotoxicity Data for this compound

Cell LineParameterValueReference
THP-1 (Human Monocytic)IC50 (Proliferation)126 ng/mL[5]
THP-1 (Human Monocytic)IC50 (Differentiation)91 ng/mL[5]
HeLa S3 (Human Cervical Cancer)LC509 µM[4]
Zebrafish EmbryosLC500.32 nM[5]

Mechanisms of Toxicity

The toxic mechanisms of this compound are intrinsically linked to those of Ochratoxin A. The primary mechanisms include:

  • Inhibition of Protein Synthesis: OTA, and by extension OTC, competitively inhibits phenylalanyl-tRNA synthetase, leading to a disruption of protein synthesis[6].

  • Induction of Oxidative Stress: Ochratoxins can generate reactive oxygen species (ROS), leading to lipid peroxidation and oxidative damage to DNA and other macromolecules[6].

  • DNA Adduct Formation: Although debated, some evidence suggests that OTA can form covalent adducts with DNA, contributing to its genotoxicity and carcinogenicity[6].

  • Apoptosis and Cell Cycle Arrest: Ochratoxins can induce programmed cell death (apoptosis) and disrupt the normal cell cycle, contributing to their cytotoxic effects[6][7][8].

Target Organ Toxicity

Immunotoxicity

This compound has demonstrated significant immunomodulatory effects, in some cases more potent than OTA. In vitro studies on human and porcine immune cells have shown that OTC can:

  • Suppress the proliferation and differentiation of monocytes[5][9].

  • Inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-8[4].

  • Suppress the formation of free oxygen radicals by monocytes and granulocytes[1].

Long-term exposure to low concentrations of OTC has been shown to be more detrimental to the viability and function of the human monocytic cell line THP-1 than OTA[4].

Nephrotoxicity

The kidney is a primary target for ochratoxin toxicity. While direct studies on OTC are limited, the nephrotoxicity is primarily attributed to its conversion to OTA, which is a potent nephrotoxin. OTA-induced nephrotoxicity is characterized by damage to the proximal tubules, leading to impaired renal function.

Neurotoxicity

Neurotoxic effects have been reported for Ochratoxin A, and therefore are a concern for this compound exposure. OTA has been shown to cross the blood-brain barrier and can induce neuronal apoptosis and disrupt neurotransmitter systems.

Carcinogenicity and Genotoxicity

Ochratoxin A is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). The genotoxic potential of OTA, and by extension OTC, is linked to the induction of oxidative DNA damage and the potential for DNA adduct formation.

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the toxicological assessment of this compound, primarily based on the work of Müller et al. (2003) on the human monocytic cell line THP-1.

Cell Culture and Mycotoxin Treatment
  • Cell Line: THP-1 (human acute monocytic leukemia cell line).

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal calf serum (FCS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Mycotoxin Preparation: this compound is dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) to prepare a stock solution. Serial dilutions are then made in the culture medium to achieve the desired final concentrations for experiments.

  • Treatment: THP-1 cells are seeded in 24-well or 96-well plates at a specified density and exposed to various concentrations of this compound for defined periods (e.g., 24, 48, or 72 hours).

cluster_culture Cell Culture cluster_treatment Mycotoxin Treatment cluster_analysis Downstream Analysis THP1_source THP-1 Cell Stock Culture_flask Culture in RPMI-1640 + 10% FCS THP1_source->Culture_flask Incubator Incubate at 37°C, 5% CO₂ Culture_flask->Incubator Seeding Seed Cells in Multi-well Plates OTC_stock This compound Stock Solution Serial_dilution Serial Dilutions in Culture Medium OTC_stock->Serial_dilution Exposure Expose Cells to OTC Serial_dilution->Exposure Seeding->Exposure Analysis Cytotoxicity, Immunomodulation, etc. Exposure->Analysis cluster_stress Cellular Stress cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis OTC This compound (via OTA) ERK ERK OTC->ERK JNK JNK OTC->JNK p38 p38 OTC->p38 Death_Receptor Death Receptor Pathway OTC->Death_Receptor Mitochondria Mitochondrial Pathway JNK->Mitochondria p38->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Death_Receptor->Caspases Apoptosis Apoptosis Caspases->Apoptosis OTC This compound Monocyte Monocyte OTC->Monocyte NFkB NF-κB Pathway Monocyte->NFkB Inhibition TNFa_gene TNF-α Gene Transcription NFkB->TNFa_gene Activation TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein Immunosuppression Immunosuppression TNFa_protein->Immunosuppression

References

The Core Mechanism of Action of Ochratoxin C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochratoxin C (OTC) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi. Structurally, it is the ethyl ester of Ochratoxin A (OTA), the most prevalent and toxic member of the ochratoxin family.[1][2] While found in lower abundance, the toxicological significance of OTC is intrinsically linked to its rapid in vivo hydrolysis to OTA.[3][4] This conversion means that the mechanism of action of OTC is largely considered to be that of OTA. This guide provides a detailed technical overview of the core mechanisms through which this compound exerts its cytotoxic effects, focusing on the well-documented actions of its active metabolite, Ochratoxin A.

The multifaceted toxicity of ochratoxins stems from three primary, interconnected mechanisms: inhibition of macromolecular synthesis, induction of oxidative stress, and initiation of programmed cell death (apoptosis). Understanding these core processes is critical for researchers in toxicology, pharmacology, and drug development.

Inhibition of Protein Synthesis

A primary and well-established mechanism of ochratoxin toxicity is the competitive inhibition of protein synthesis.[5] This occurs through the structural mimicry of the amino acid phenylalanine by the phenylalanine moiety of the ochratoxin molecule.

Specifically, OTA acts as a competitive inhibitor of phenylalanyl-tRNA synthetase (PheRS), the enzyme responsible for attaching phenylalanine to its corresponding transfer RNA (tRNA) during the initial step of protein translation.[5] By competing with phenylalanine for the active site of PheRS, ochratoxin effectively halts the elongation of polypeptide chains, leading to a global reduction in protein synthesis. This inhibition has been observed to be most pronounced in the kidney and spleen.[6] The degree of inhibition is dose-dependent, and co-administration of excess phenylalanine can prevent this toxic effect, confirming the competitive nature of the inhibition.[6]

Induction of Oxidative Stress

Ochratoxins are potent inducers of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates.[5][7] This oxidative assault targets key cellular components, including lipids, proteins, and DNA.

The generation of ROS by ochratoxins is thought to occur through multiple pathways, including the disruption of mitochondrial electron transport and the metabolism of OTA by cytochrome P450 enzymes, which can produce reactive intermediates.[5] The consequences of this oxidative stress are significant:

  • Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cellular membranes, leading to a chain reaction of lipid degradation. This compromises membrane integrity and function.

  • Oxidative DNA Damage: ROS can directly damage DNA, leading to the formation of adducts and strand breaks, which contributes to the genotoxic and carcinogenic properties of ochratoxins.

  • Protein Oxidation: Proteins are also targets of ROS, leading to modifications that can impair their function.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[8] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1.[9] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and detoxification genes.[9][10]

Paradoxically, some studies suggest that OTA can inhibit the Nrf2 signaling pathway, thereby weakening the cell's antioxidant defenses and exacerbating oxidative damage.[10] However, other evidence indicates that OTA can induce the translocation of Nrf2 to the nucleus as a protective response to the initial wave of oxidative stress.[10] This dual role suggests a complex, concentration- and time-dependent interaction with this crucial protective pathway.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a major consequence of ochratoxin-induced cellular damage. The primary mechanism is the activation of the intrinsic, or mitochondrial, pathway of apoptosis.[3][4]

The sequence of events is as follows:

  • Mitochondrial Dysfunction: Ochratoxin-induced oxidative stress and direct effects on mitochondrial proteins lead to a loss of the mitochondrial membrane potential (ΔΨm).[3][4][11]

  • Downregulation of Bcl-xL: A key event in ochratoxin-induced apoptosis is the post-transcriptional downregulation of the anti-apoptotic protein Bcl-xL.[3][4] This protein normally functions to maintain mitochondrial membrane integrity. Its reduction tips the balance in favor of pro-apoptotic proteins.

  • Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.

  • Caspase Activation: Cytosolic cytochrome c triggers the assembly of the apoptosome and the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[3][4]

  • Cell Death: Activated caspase-3 orchestrates the dismantling of the cell by cleaving key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Evidence also points to the involvement of the extrinsic apoptotic pathway through the activation of caspase-8.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the toxicity of this compound and its active metabolite, Ochratoxin A.

Table 1: In Vitro Cytotoxicity of Ochratoxins

CompoundCell LineAssayEndpointValueReference(s)
This compoundTHP-1 (monocytes)ProliferationIC50126 ng/mL[13]
This compoundTHP-1 (monocytes)DifferentiationIC5091 ng/mL[13]
This compoundHeLa S3CytotoxicityLC509 µM[14]
Ochratoxin AHeLa S3CytotoxicityLC505 µM[14]
Ochratoxin AHepG2MTTIC50 (24h)0 - 25 µM[14]
Ochratoxin ASH-SY5YMTTIC50 (48h)5.49 µM[15]

Table 2: In Vivo and Ex Vivo Toxicity of Ochratoxins

CompoundOrganism/SystemEndpointValueReference(s)
This compoundZebrafish embryosMortalityLC500.32 nM
This compoundDay-old chicksOral LethalityLD50216 µ g/animal
Ochratoxin ADay-old chicksOral LethalityLD50166 µ g/animal
Ochratoxin AMice (in vivo)Protein Synthesis Inhibition (Kidney, 5h)68% inhibition at 1 mg/kg[6]
Ochratoxin AMice (in vivo)Protein Synthesis Inhibition (Spleen, 5h)75% inhibition at 1 mg/kg[6]

Table 3: Apoptosis and Caspase Activation Data for Ochratoxin A

Cell LineConcentrationTimeEffectFold/Percent ChangeReference(s)
Human PBMC1 µM24hApoptosis12% of cells[3]
Human PBMC1 µM48hApoptosis23% of cells[3]
Caco-24 µg/mL48hApoptosisSignificant increase[16]
H95 µM24hActive Caspase-35.6-fold increase[17]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assessment (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Expose cells to various concentrations of this compound or A for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration typically 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Apoptosis Detection (Flow Cytometry with Annexin V/PI Staining)
  • Cell Culture and Treatment: Culture cells and treat with ochratoxin as described above.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Measurement of Reactive Oxygen Species (DCFH-DA Assay)
  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with ochratoxin.

  • Probe Loading: Wash the cells with serum-free medium and then incubate with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution (typically 10-20 µM) for 30-45 minutes at 37°C in the dark.[1][16][18]

  • Washing: Remove the DCFH-DA solution and wash the cells to remove excess probe.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope with excitation at ~485 nm and emission at ~535 nm.[1] An increase in fluorescence indicates an increase in ROS levels.

Lipid Peroxidation Assessment (TBARS Assay)
  • Sample Preparation: Prepare cell lysates or tissue homogenates from ochratoxin-treated and control samples.

  • Reaction Mixture: Add thiobarbituric acid (TBA) reagent and an acid (e.g., trichloroacetic acid) to the samples.[19]

  • Incubation: Heat the mixture in a boiling water bath for a specified time (e.g., 20-60 minutes) to allow the formation of the malondialdehyde (MDA)-TBA adduct.[19]

  • Cooling and Centrifugation: Cool the samples on ice and centrifuge to pellet any precipitate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm.[20] The concentration of thiobarbituric acid reactive substances (TBARS) is determined by comparison to a standard curve of MDA.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of Ochratoxin-Induced Apoptosis

Ochratoxin_Apoptosis cluster_extracellular Extracellular cluster_cell Cell OTC This compound OTA Ochratoxin A OTC->OTA In vivo hydrolysis PheRS Phenylalanyl-tRNA Synthetase OTA->PheRS Inhibits ROS ROS Generation OTA->ROS Induces Bcl_xL Bcl-xL (Anti-apoptotic) OTA->Bcl_xL Post-transcriptional downregulation ProteinSynth Protein Synthesis PheRS->ProteinSynth ProteinSynth->Bcl_xL Synthesis of Mito Mitochondrion ROS->Mito Damages Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Causes dissociation Casp9 Caspase-9 Mito->Casp9 Cytochrome c release activates Bcl_xL->Mito Stabilizes Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes Activates transcription

Caption: this compound's mechanism of action via its conversion to Ochratoxin A.

Experimental Workflow for Assessing Ochratoxin Cytotoxicity

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Seed Cells in Multi-well Plates treatment Treat with this compound (Dose-Response) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis ros Oxidative Stress (DCFH-DA / TBARS) treatment->ros ic50 Calculate IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cell Population apoptosis->apoptosis_quant ros_quant Measure ROS/ Lipid Peroxidation ros->ros_quant end Conclusion on Mechanism ic50->end apoptosis_quant->end ros_quant->end

References

In Vitro Profile of Ochratoxin C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the in vitro studies conducted on Ochratoxin C (OTC), a mycotoxin structurally related to Ochratoxin A (OTA). This document is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular effects of this compound.

Introduction

This compound is the ethyl ester of Ochratoxin A, a mycotoxin produced by several species of Aspergillus and Penicillium fungi.[1][2] While OTA is the more extensively studied and regulated of the two, OTC has been shown to exhibit significant biological activity in various in vitro models. Understanding the in vitro effects of OTC is crucial for a comprehensive risk assessment and for elucidating the structure-activity relationships within the ochratoxin family. This guide summarizes key quantitative data, details experimental methodologies, and visualizes known cellular mechanisms.

Quantitative Toxicological Data

The following tables summarize the quantitative data from in vitro studies on this compound, focusing on cytotoxicity and its effects on immune cells.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineAssayConcentration/DoseEffectReference
HeLa S3Not Specified9 µMLC50[3]
Porcine Mononuclear CellsNot Specified10-1000 ng/mLSuppression of metabolic activity, proliferation, and other functions[4]
Human Monocyte/Macrophage (THP-1)Not Specified10-1000 ng/mLSuppression of metabolic activity, proliferation, and other functions[4][5]
Human Embryonic Kidney (HEK293)Not SpecifiedNot SpecifiedComparable cytotoxicity to OTA[3]
Human Renal Carcinoma (A498)Not SpecifiedNot SpecifiedComparable cytotoxicity to OTA[3]
Bacillus brevisAntibacterial Assay2.0 ± 0.5 nmol/discMinimum Toxic Dose (MTD)[3]

Table 2: Comparative Cytotoxicity of this compound (OTC) and Ochratoxin A (OTA)

Cell Line/OrganismParameterOTC ValueOTA ValueConclusionReference
HeLa S3LC509 µM5 µMComparable toxicity[3]
Bacillus brevisMTD (nmol/disc)2.0 ± 0.58.7 ± 1.7OTC is more toxic[3]
Day-old chicksLD50 (mg/animal)216166Comparable toxicity[3]

Table 3: Effects of this compound on Immune Cell Function

Cell TypeConcentrationEffectReference
Porcine Monocytes10-1000 ng/mLSuppression of free oxygen radical formation[1][6]
Porcine Granulocytes1 ng/mLSignificant reduction in intracellular radical formation[1][6]
Porcine Monocytes (from individual pigs)1-100 ng/mLStimulation of intracellular radical formation[1][6]
Human Monocytic Cell Line (THP-1) (15-day exposure)1 ng/mLIncreased mitochondrial activity and IL-6 production; disturbed cell membrane integrity; inhibited proliferation and production of TNF-α and IL-8. Effects were more severe than with OTA.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the protocols used in key in vitro experiments with this compound.

Cell Culture and Exposure
  • Cell Lines:

    • THP-1 (Human Monocytic Cell Line): Propagated in 24-well cell culture plates. For long-term exposure studies, cells were cultivated for 15 days in a medium containing 1 ng/mL of OTC.[1][2]

    • Porcine Mononuclear Cells: Isolated from porcine blood.

    • HeLa S3 (Human Cervical Cancer Cell Line): Maintained in appropriate culture medium and conditions.

    • HepG2 (Human Hepatocellular Carcinoma): Cultured in DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 atmosphere. For experiments, 10^4 cells/well were seeded in 96-well plates and treated for 48 hours with OTC at concentrations of 0.05, 0.1, and 0.5 µM.[7]

  • Toxin Preparation: this compound is typically dissolved in a suitable solvent, such as methanol, to create a stock solution, which is then further diluted in the cell culture medium to the desired final concentrations.

Cytotoxicity Assays
  • MTT Assay: This colorimetric assay assesses cell metabolic activity.

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Expose cells to various concentrations of OTC for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated cells).

  • Neutral Red Uptake (NRU) Assay: This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in the lysosomes.

    • Expose cells to OTC as in the MTT assay.

    • Incubate the cells with a medium containing neutral red for a few hours.

    • Wash the cells to remove excess dye.

    • Extract the dye from the viable cells using a destaining solution.

    • Measure the absorbance of the extracted dye.

  • ATP-Based Cell Viability Assay: This assay measures the level of ATP, which is an indicator of metabolically active cells.

    • HepG2 cells were treated with OTC for 48 hours.[7]

    • ATP levels were quantified to determine cell viability.[7]

Oxidative Stress Assays
  • Measurement of Reactive Oxygen Species (ROS):

    • Isolate porcine monocytes and granulocytes.

    • Expose the cells to OTC at concentrations ranging from 1 to 1000 ng/mL.[1][6]

    • Use a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by ROS.

    • Measure the fluorescence intensity using flow cytometry or a fluorescence microplate reader to quantify the levels of intracellular ROS.

Apoptosis Assays
  • Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Treat cells with OTC for the desired time.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Mechanisms of Action and Signaling Pathways

While the specific signaling pathways for this compound are not as extensively studied as those for OTA, the available evidence points towards the induction of oxidative stress and immunomodulation as key mechanisms of its toxicity.

Induction of Oxidative Stress

In vitro studies have shown that OTC can modulate the formation of free oxygen radicals in immune cells.[1][6] This suggests that OTC can interfere with the cellular redox balance, a mechanism known to be involved in the toxicity of OTA.[8] The generation of reactive oxygen species can lead to damage to cellular macromolecules, including lipids, proteins, and DNA, ultimately contributing to cytotoxicity.

G Proposed Oxidative Stress Mechanism of this compound OTC This compound ImmuneCells Immune Cells (e.g., Monocytes, Granulocytes) OTC->ImmuneCells Exposure ROS Reactive Oxygen Species (ROS) (Modulation of formation) ImmuneCells->ROS Alters redox balance OxidativeDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->OxidativeDamage Cytotoxicity Cytotoxicity OxidativeDamage->Cytotoxicity G Immunomodulatory Effects of this compound on THP-1 Cells cluster_effects Cellular Responses OTC This compound (1 ng/mL, 15 days) THP1 THP-1 Cells OTC->THP1 MitoActivity ↑ Mitochondrial Activity THP1->MitoActivity IL6 ↑ IL-6 Production THP1->IL6 Membrane ↓ Cell Membrane Integrity THP1->Membrane Proliferation ↓ Proliferation THP1->Proliferation TNFa ↓ TNF-α Production THP1->TNFa IL8 ↓ IL-8 Production THP1->IL8 G General Experimental Workflow for In Vitro OTC Studies cluster_assays Endpoint Assays start Start cell_culture Cell Culture (Select appropriate cell line) start->cell_culture otc_exposure This compound Exposure (Dose- and time-dependent) cell_culture->otc_exposure cytotoxicity Cytotoxicity Assays (MTT, NRU, ATP-based) otc_exposure->cytotoxicity oxidative_stress Oxidative Stress Assays (ROS measurement) otc_exposure->oxidative_stress apoptosis Apoptosis Assays (Annexin V/PI staining) otc_exposure->apoptosis data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis oxidative_stress->data_analysis apoptosis->data_analysis conclusion Conclusion data_analysis->conclusion

References

The Metabolic Fate of Ochratoxin C: A Cross-Species Examination

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ochratoxin C (OTC), the ethyl ester of the potent mycotoxin Ochratoxin A (OTA), is a contaminant of various food and feedstuffs.[1][2] While less studied than its parent compound, the toxicity of OTC is largely attributed to its rapid and efficient in vivo conversion to OTA.[3] Understanding the metabolic pathways of OTC across different species is therefore critical for accurate risk assessment and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the current knowledge on this compound metabolism, with a primary focus on its biotransformation to Ochratoxin A and the subsequent metabolic fate of OTA in various animal species and humans.

Core Metabolism: The Conversion of this compound to Ochratoxin A

The pivotal step in the metabolism of this compound is its hydrolysis to Ochratoxin A, a reaction catalyzed by carboxylesterases present in the liver, plasma, and other tissues.[4][5] This conversion is generally considered to be rapid and efficient, leading to systemic exposure to the more toxic OTA.

Quantitative Analysis in Rats

In vivo studies in rats have demonstrated the swift conversion of OTC to OTA. Following oral administration of equivalent amounts of either OTC or OTA, the resulting blood concentrations of OTA were found to be identical, with peak levels reached at 60 minutes.[6] When administered intravenously, OTC was also readily converted to OTA, with maximum blood concentrations of OTA observed after 90 minutes.[6] This indicates a near-complete and rapid hydrolysis of OTC to OTA in this species. While direct quantitative data for other species is limited, the ubiquitous nature and high activity of carboxylesterases across mammalian species suggest that a similar rapid conversion is likely to occur.[5][7]

SpeciesRoute of AdministrationTime to Maximum OTA ConcentrationObservationReference
RatOral60 minutesBlood OTA concentrations were the same as after administration of an equivalent amount of OTA.[6]
RatIntravenous90 minutesRapid conversion to OTA observed.[6]

Subsequent Metabolism of Ochratoxin A in Different Species

Once converted from OTC, Ochratoxin A undergoes further metabolism through several key pathways, primarily hydrolysis, hydroxylation, and conjugation.[8][9] The relative importance of these pathways and the specific metabolites formed exhibit significant variation among species.

Key Metabolic Pathways of Ochratoxin A
  • Hydrolysis: The cleavage of the peptide bond of OTA results in the formation of Ochratoxin α (OTα), a metabolite considered to be significantly less toxic than the parent compound.[8] This reaction can be mediated by microbial enzymes in the gastrointestinal tract, particularly in ruminants, as well as by carboxypeptidases in the host.[1][10]

  • Hydroxylation: Cytochrome P450 enzymes catalyze the hydroxylation of OTA at various positions, leading to the formation of metabolites such as 4-hydroxyochratoxin A (4-OH-OTA) and 10-hydroxyochratoxin A (10-OH-OTA).[8] The stereochemistry of the 4-hydroxy metabolite can differ between species, with the (4R)-isomer being predominant in rodents and the (4S)-isomer in pigs.[8]

  • Conjugation: OTA and its metabolites can be conjugated with molecules such as glucuronic acid, sulfate, or glutathione, which generally increases their water solubility and facilitates their excretion.[8][11]

Species-Specific Metabolism of Ochratoxin A

The metabolic profile of OTA, and by extension OTC, varies considerably across different species.

SpeciesPrimary MetabolitesKey Metabolic PathwaysNotesReferences
Rats Ochratoxin α (OTα), (4R)-4-hydroxyochratoxin AHydrolysis, HydroxylationIn albino rats, approximately 25-27% of an administered OTA dose is excreted as OTα in the urine, with 1-1.5% as (4R)-4-OH-OTA.[12][8][12]
Pigs (4S)-4-hydroxyochratoxin AHydroxylationPigs are highly sensitive to OTA's nephrotoxic effects.[13][14][8]
Poultry (Chickens) Ochratoxin α (OTα)HydrolysisPoultry are considered more sensitive to OTA than ruminants but less so than pigs.[15][16][17][15]
Ruminants (e.g., Cattle) Ochratoxin α (OTα)Microbial Hydrolysis in the RumenRuminants are generally more resistant to OTA toxicity due to efficient degradation by rumen microorganisms.[6][10][18][6][10][18]
Humans 4-hydroxyochratoxin A, Ochratoxin αHydroxylation, HydrolysisHuman liver microsomes primarily produce (4R)-4-OH-OTA.[2][19] OTA has a long half-life in humans.[20][2][19][20]
Rabbits 10-hydroxyochratoxin AHydroxylation10-OH-OTA has been identified as a significant metabolite in rabbits.[8][21][8][21]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

Ochratoxin_C_Metabolism OTC This compound OTA Ochratoxin A OTC->OTA Hydrolysis (Carboxylesterases) OTalpha Ochratoxin α OTA->OTalpha Hydrolysis (Carboxypeptidases, Microbial Enzymes) OH_OTA Hydroxylated Metabolites (e.g., 4-OH-OTA, 10-OH-OTA) OTA->OH_OTA Hydroxylation (Cytochrome P450s) Conjugates Conjugated Metabolites (Glucuronides, Sulfates) OTA->Conjugates Conjugation OH_OTA->Conjugates Conjugation

Caption: Metabolic conversion of this compound to Ochratoxin A and its subsequent biotransformation pathways.

Experimental Workflow for In Vivo Metabolism Study

InVivo_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Animal_Acclimation Animal Acclimation OTC_Admin This compound Administration (Oral or IV) Animal_Acclimation->OTC_Admin Sample_Collection Biological Sample Collection (Blood, Urine, Feces, Tissues) OTC_Admin->Sample_Collection Sample_Prep Sample Preparation (Extraction, Clean-up) Sample_Collection->Sample_Prep HPLC_Analysis HPLC or LC-MS/MS Analysis Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis and Metabolite Identification HPLC_Analysis->Data_Analysis

Caption: A generalized workflow for conducting an in vivo study of this compound metabolism.

Experimental Protocols

In Vivo Study of this compound to Ochratoxin A Conversion in Rats

Objective: To quantify the conversion of OTC to OTA in rats following oral or intravenous administration.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound (analytical standard)

  • Ochratoxin A (analytical standard)

  • Vehicle for administration (e.g., corn oil for oral, saline for IV)

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • HPLC system with fluorescence detection

Procedure:

  • Animal Dosing:

    • Acclimatize rats for at least one week.

    • Divide rats into groups for oral and intravenous administration of OTC, and a control group receiving OTA orally.

    • Administer a single dose of OTC or OTA (e.g., 1 mg/kg body weight).

  • Blood Sampling:

    • Collect blood samples from the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 240 minutes, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to separate plasma.

  • Sample Preparation (Plasma):

    • To 1 mL of plasma, add 3 mL of acetonitrile (B52724).

    • Vortex for 1 minute and centrifuge at 3000 x g for 10 minutes.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 500 µL of the HPLC mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile:water:acetic acid (e.g., 50:49:1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Fluorescence Detection: Excitation wavelength of 333 nm and emission wavelength of 460 nm.

    • Quantify OTA concentrations by comparing peak areas to a standard curve of OTA.

In Vitro Metabolism of Ochratoxin A using Liver Microsomes

Objective: To investigate the formation of hydroxylated metabolites of OTA in liver microsomes from different species.

Materials:

  • Liver microsomes from various species (e.g., rat, pig, human)

  • Ochratoxin A

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein), OTA (e.g., 10 µM), and the NADPH regenerating system in phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

    • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Sample Preparation:

    • Centrifuge the terminated reaction mixture to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a suitable C18 column and a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Optimize mass spectrometry conditions for the detection of OTA and its expected hydroxylated metabolites (e.g., 4-OH-OTA).

    • Identify and quantify metabolites based on their retention times and mass-to-charge ratios compared to analytical standards, if available.

Conclusion

The metabolism of this compound is primarily characterized by its rapid and efficient conversion to Ochratoxin A. This initial hydrolysis, driven by carboxylesterases, is a critical determinant of its toxicity. The subsequent metabolic fate of the resulting OTA is complex and exhibits significant species-specific variations. Rodents, pigs, poultry, ruminants, and humans all display distinct profiles of OTA metabolism, leading to different levels of exposure to the parent toxin and its various metabolites. A thorough understanding of these species differences is paramount for accurate risk assessment in both human and veterinary toxicology and for the development of strategies to mitigate the adverse health effects of ochratoxin exposure. Further research focusing on direct quantitative comparisons of OTC metabolism across a wider range of species would provide valuable data for refining these risk assessments.

References

Ochratoxin C: A Technical Guide to its Genotoxicity and Carcinogenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochratoxin C (OTC) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi. It is the ethyl ester of Ochratoxin A (OTA), a more widely studied and potent toxicant.[1] In vivo studies have demonstrated that OTC is readily converted to OTA, suggesting that the toxicological profile of OTC is largely attributable to its metabolite, OTA.[2] Therefore, this guide will focus on the extensive body of research available for OTA to elucidate the genotoxic and carcinogenic potential of OTC.

Ochratoxin A is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[3] This classification is based on sufficient evidence of carcinogenicity in experimental animals.[3] The primary target organ for OTA's toxicity and carcinogenicity is the kidney, though tumors have also been observed in the liver and other tissues in animal models.[3][4][5]

The mechanisms underlying OTA's toxicity are complex and are thought to involve both direct and indirect genotoxic pathways. While there is conflicting evidence regarding the formation of direct DNA adducts, the induction of oxidative stress is a well-established mechanism leading to indirect DNA damage, cellular dysfunction, and apoptosis.

This technical guide provides a comprehensive overview of the genotoxicity and carcinogenicity of this compound, with a focus on the data derived from its active metabolite, Ochratoxin A. It includes quantitative data from key studies, detailed experimental protocols for relevant assays, and visualizations of the critical signaling pathways involved.

Genotoxicity of Ochratoxin A

The genotoxicity of OTA has been evaluated in a variety of in vitro and in vivo systems. The primary mechanisms of OTA-induced genotoxicity are believed to be the induction of DNA strand breaks and chromosomal damage, largely mediated by oxidative stress.

Quantitative Data from Genotoxicity Studies

The following tables summarize quantitative data from key genotoxicity studies on Ochratoxin A.

Table 1: In Vitro Micronucleus Assay Data for Ochratoxin A

Cell LineConcentrationExposure TimeObserved EffectReference
Human Lymphocytes25 µM48 hoursSignificant increase in micronuclei frequency (p < 0.05)[6]
Human Lymphocytes1.5 µM and 5 µMNot SpecifiedInduction of micronucleus formation[7]
HepG2 (Human Hepatoma)≥ 5 µg/mlNot SpecifiedPronounced dose-dependent increase in micronuclei[8]

Table 2: In Vivo and In Vitro Comet Assay (Single-Cell Gel Electrophoresis) Data for Ochratoxin A

Animal Model/Cell LineDose/ConcentrationExposure TimeObserved EffectReference
Rat Kidney Cells (in vivo)0.5 mg/kg bw/day7, 14, and 21 daysSignificant increase in tail length, tail intensity, and tail moment (p < 0.05)[9][10][11]
MDCK (Madin-Darby Canine Kidney) CellsConcentration-dependentNot SpecifiedInduction of single-strand breaks[12]
Human Lymphocytes0.075-5 µMNot SpecifiedSlight increase in the percentage of DNA in the comet tail[7]
HepG2 (Human Hepatoma)≥ 5 µg/mlNot SpecifiedPronounced dose-dependent effects[8]
Experimental Protocols for Key Genotoxicity Assays

The in vitro micronucleus assay is a widely used method to assess chromosomal damage. The protocol below is a generalized procedure based on established guidelines.

Objective: To detect micronuclei in cultured mammalian cells following exposure to a test substance.

Materials:

  • Mammalian cell line (e.g., human lymphocytes, CHO, HepG2)

  • Culture medium and supplements

  • Test substance (Ochratoxin A) and vehicle control

  • Positive control (e.g., Mitomycin C)

  • Cytochalasin B (for cytokinesis-blocked method)

  • Hypotonic solution (e.g., KCl)

  • Fixative (e.g., methanol:acetic acid)

  • Staining solution (e.g., Giemsa, DAPI)

  • Microscope slides

  • Microscope with appropriate filters

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to attach or enter the exponential growth phase.

    • Expose the cells to at least three concentrations of the test substance, along with negative and positive controls. Treatment duration is typically 3-24 hours.

    • For the cytokinesis-block method, add Cytochalasin B to the culture medium to inhibit cytokinesis, resulting in binucleated cells.

  • Harvesting and Slide Preparation:

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Treat the cells with a hypotonic solution to swell the cytoplasm.

    • Fix the cells using a freshly prepared fixative solution.

    • Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

  • Staining and Scoring:

    • Stain the slides with a suitable DNA-specific stain.

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope. Micronuclei are small, round, non-refractile bodies in the cytoplasm, separate from the main nucleus.

The alkaline comet assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites.

Objective: To quantify DNA damage in individual cells.

Materials:

  • Single-cell suspension from in vitro culture or in vivo tissue

  • Normal melting point agarose (B213101)

  • Low melting point agarose

  • Microscope slides

  • Lysis solution (high salt, detergent, pH 10)

  • Alkaline electrophoresis buffer (NaOH, EDTA, pH >13)

  • Neutralization buffer (e.g., Tris-HCl, pH 7.5)

  • DNA staining solution (e.g., SYBR Green, ethidium (B1194527) bromide)

  • Horizontal gel electrophoresis unit

  • Fluorescence microscope with appropriate filters and imaging software

Procedure:

  • Slide Preparation:

    • Coat microscope slides with a layer of normal melting point agarose and allow it to solidify.

  • Cell Embedding:

    • Mix the single-cell suspension with low melting point agarose at 37°C.

    • Pipette the cell-agarose mixture onto the pre-coated slides and cover with a coverslip.

    • Allow the agarose to solidify at 4°C.

  • Lysis:

    • Immerse the slides in cold lysis solution for at least one hour to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for approximately 20-40 minutes to allow the DNA to unwind.

    • Apply a voltage to the electrophoresis unit to separate the damaged DNA fragments from the nucleus.

  • Neutralization and Staining:

    • Neutralize the slides with a neutralization buffer.

    • Stain the DNA with a fluorescent dye.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope. The head of the comet consists of intact DNA, while the tail is composed of fragmented DNA.

    • Quantify the extent of DNA damage using image analysis software to measure parameters such as tail length, percentage of DNA in the tail, and tail moment.

Carcinogenicity of Ochratoxin A

Long-term studies in rodents have provided clear evidence of the carcinogenic potential of Ochratoxin A.

Quantitative Data from Carcinogenicity Studies

The following tables summarize the incidence of tumors in rats and mice exposed to Ochratoxin A.

Table 3: Carcinogenicity of Ochratoxin A in Rats (2-year gavage study)

SexDose Group (µg/kg bw/day)Number of AnimalsRenal-Cell AdenomasRenal-Cell Carcinomas
MaleControl5010
215110
7051616
210501030
FemaleControl5000
215100
705011
2105053

Source: Adapted from the US National Toxicology Program (1989).[4]

Table 4: Carcinogenicity of Ochratoxin A in Mice (2-year feeding study)

SexDose Group (mg/kg diet)Number of AnimalsRenal-Cell AdenomasRenal-Cell CarcinomasHepatocellular Tumors
MaleControl50001 (adenoma)
147005 (adenomas), 3 (carcinomas)
405026146 (adenomas), 4 (carcinomas)
FemaleControl47000
145001 (adenoma), 1 (carcinoma)
4049002 (adenomas), 5 (carcinomas)

Source: Adapted from Bendele et al. (1985).[4]

Signaling Pathways in Ochratoxin A-Induced Toxicity

The genotoxic and carcinogenic effects of Ochratoxin A are intricately linked to its ability to induce oxidative stress and apoptosis. The following diagrams illustrate the key signaling pathways involved.

Oxidative Stress and DNA Damage Pathway

OTA_Oxidative_Stress OTA Ochratoxin A NADPH_Oxidase NADPH Oxidase Activation OTA->NADPH_Oxidase ROS Increased ROS Production (Superoxide, H2O2) NADPH_Oxidase->ROS Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage Keap1_Nrf2 Keap1-Nrf2 Pathway ROS->Keap1_Nrf2 activates Lipid_Peroxidation Lipid Peroxidation Oxidative_Damage->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Oxidative_Damage->Protein_Oxidation DNA_Damage Oxidative DNA Damage (e.g., 8-oxodG) Oxidative_Damage->DNA_Damage Nrf2_Dissociation Nrf2 Dissociation from Keap1 Keap1_Nrf2->Nrf2_Dissociation Nrf2_Translocation Nrf2 Nuclear Translocation Nrf2_Dissociation->Nrf2_Translocation ARE Antioxidant Response Element (ARE) Nrf2_Translocation->ARE Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (SOD, CAT, HO-1) ARE->Antioxidant_Enzymes

Caption: OTA-induced oxidative stress and the cellular antioxidant response.

Apoptosis Induction Pathway

OTA_Apoptosis OTA Ochratoxin A ROS ROS Production OTA->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Calpain Calpain Activation ROS->Calpain Mitochondria Mitochondrial Dysfunction ROS->Mitochondria PERK PERK Phosphorylation ER_Stress->PERK Calpain->ER_Stress enhances eIF2a eIF2α Phosphorylation PERK->eIF2a CHOP CHOP Expression eIF2a->CHOP Caspase12 Caspase-12 Cleavage CHOP->Caspase12 Caspase7 Caspase-7 Cleavage Caspase12->Caspase7 Bax_Bcl2 Increased Bax/Bcl-2 Ratio Mitochondria->Bax_Bcl2 Cytochrome_c Cytochrome c Release Bax_Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase7->Apoptosis Caspase3->Apoptosis

Caption: Signaling pathways leading to OTA-induced apoptosis.

Conclusion

The available evidence strongly indicates that this compound, through its metabolic conversion to Ochratoxin A, is a genotoxic and carcinogenic mycotoxin. The primary mechanism of its toxicity is the induction of oxidative stress, leading to DNA damage and apoptosis. Long-term exposure to Ochratoxin A has been shown to cause renal and hepatic tumors in rodent models.

For researchers, scientists, and drug development professionals, understanding the mechanisms of ochratoxin-induced toxicity is crucial for risk assessment and the development of potential therapeutic or preventative strategies. The data and protocols presented in this guide provide a foundational resource for further investigation into the adverse health effects of this class of mycotoxins. Future research should continue to explore the precise molecular targets of ochratoxins and the potential for inter-individual variability in susceptibility to their toxic effects.

References

Natural Sources of Ochratoxin C Contamination: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ochratoxin C (OTC), the ethyl ester of Ochratoxin A (OTA), is a mycotoxin produced by several fungal species belonging to the Aspergillus and Penicillium genera. While OTA is a well-documented contaminant of a wide range of agricultural commodities, data on the natural occurrence of OTC is less abundant and primarily focused on fermented beverages, particularly wine. This guide provides a comprehensive overview of the natural sources of OTC contamination, summarizing available quantitative data, detailing experimental protocols for its detection, and visualizing relevant biological and analytical pathways. The primary fungal producers, affected commodities, and the biosynthetic relationship between OTA and OTC are discussed in detail to provide a thorough understanding of this emerging mycotoxin.

Fungal Producers of this compound

This compound is produced by the same fungal species that are responsible for Ochratoxin A contamination. These fungi are ubiquitous and can contaminate crops both in the field and during storage. The primary producers of ochratoxins, including OTC, belong to the genera Aspergillus and Penicillium.[1]

Key ochratoxigenic fungal species include:

  • Aspergillus ochraceus : This species is a significant producer of ochratoxins and is commonly found on a variety of stored food products, including grains, coffee beans, and dried fruits.[2]

  • Aspergillus carbonarius : Often associated with grapes and raisins, this species is a major contributor to ochratoxin contamination in wine.[3] Its black spores are resistant to sunlight, allowing it to thrive on maturing fruits.[2]

  • Aspergillus niger : While some strains are used in industrial fermentation, others are capable of producing ochratoxins and can be found on grapes, coffee, and other commodities.[2]

  • Penicillium verrucosum : This species is a primary source of ochratoxin contamination in cereal grains, particularly in temperate and colder climates.[2][4] It can grow at temperatures as low as 5°C.[2]

  • Penicillium nordicum : Commonly found on meat and cheese products, this species is also a known ochratoxin producer.

The growth of these fungi and subsequent mycotoxin production are influenced by environmental factors such as temperature, water activity, and the substrate composition.

Natural Occurrence and Quantitative Data

The natural occurrence of this compound is most prominently documented in wine, where the presence of ethanol (B145695) facilitates the esterification of Ochratoxin A. Data on OTC levels in other commodities are scarce, though its co-occurrence with OTA is possible wherever ochratoxigenic fungi are present.

Wine

Red wines, due to the extended contact time with grape skins during maceration, generally exhibit higher levels of ochratoxins compared to white and rosé wines.[5][6] The presence of OTC in wine is significant as it contributes to the total ochratoxin burden and potential toxicity.

Table 1: Quantitative Data on this compound (OTC) Contamination in Wine

Wine TypeCountry/RegionNumber of Samples AnalyzedIncidence of OTCConcentration Range of OTC (µg/L)Co-occurrence with OTAReference
Red WineSpain5171%Not specifiedDetected in all samples[5]
Red WineMediterranean96Present (highest in Spanish wines)Not specifiedDetected[7]
Wine (General)Not specifiedNot specifiedEstimated at ~10% of OTA concentrationNot specifiedAssumed[5]
Red WineMediterraneanNot specified89.6%Not specifiedDetected[5]

Note: Specific concentration ranges for OTC are often not detailed in the literature, with many studies focusing on incidence rather than precise quantification.

Other Commodities (Cereals, Coffee, Spices)

While Ochratoxin A is a known contaminant in a wide range of commodities, including cereals (wheat, barley, maize), coffee beans, and spices, there is a significant lack of quantitative data specifically for this compound in these products.[2][6][8][9][10] Given that the same fungal species produce both toxins, it is plausible that OTC may co-occur with OTA in these matrices, particularly if ethanol is present at any stage of processing or storage. However, without specific analytical studies, the extent of OTC contamination in these food items remains largely unknown. The primary focus of regulatory bodies and scientific research has been on the more prevalent and toxic Ochratoxin A.

Biosynthesis of this compound

The biosynthesis of this compound is directly linked to the biosynthetic pathway of Ochratoxin A. OTC is the ethyl ester of OTA and is formed through an esterification reaction where an ethyl group is added to the carboxylic acid group of the phenylalanine moiety of OTA. This reaction is particularly relevant in matrices containing ethanol, such as wine.

The biosynthesis of the precursor, Ochratoxin A, is a multi-step process involving a polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS).

OTA_Biosynthesis Acetyl_CoA Acetyl-CoA + Malonyl-CoA Pentaketide Pentaketide Intermediate Acetyl_CoA->Pentaketide PKS Dihydroisocoumarin Dihydroisocoumarin Moiety Pentaketide->Dihydroisocoumarin OTA Ochratoxin A (OTA) Dihydroisocoumarin->OTA NRPS L_Phenylalanine L-Phenylalanine L_Phenylalanine->OTA OTC This compound (OTC) OTA->OTC Esterification Ethanol Ethanol Ethanol->OTA

Biosynthesis of Ochratoxin A and its esterification to this compound.

Experimental Protocols

The analysis of this compound typically involves extraction from the sample matrix, clean-up to remove interfering compounds, and quantification using chromatographic techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.

Sample Preparation and Extraction from Wine

Objective: To extract this compound from a wine sample for LC-MS/MS analysis.

Materials:

  • Wine sample

  • Acetonitrile (B52724) (ACN)

  • Water, HPLC grade

  • Formic acid

  • Immunoaffinity columns (IAC) specific for ochratoxins (optional but recommended for clean-up)

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727)

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Dilution: Dilute 10 mL of the wine sample with 10 mL of a solution containing polyethylene (B3416737) glycol 8000 (1%) and sodium bicarbonate (5%).

  • Immunoaffinity Column Clean-up (Recommended):

    • Pass the diluted sample through an immunoaffinity column at a flow rate of approximately 1-2 mL/min. The antibodies in the column will bind to the ochratoxins.

    • Wash the column with 10 mL of water to remove unbound matrix components.

    • Elute the ochratoxins from the column by passing 2 mL of methanol through it.

  • Liquid-Liquid Extraction (Alternative to IAC):

    • To 10 mL of wine, add 10 mL of acetonitrile.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully collect the upper acetonitrile layer.

  • Concentration and Reconstitution:

    • Evaporate the collected eluate or extract to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., a mixture of water and methanol with formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

LC-MS/MS Quantification

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions (Typical):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for OTC. The exact m/z values will depend on the specific instrument and can be optimized by infusing a standard solution.

    • Precursor Ion (Q1): [M+H]+ for OTC

    • Product Ions (Q3): At least two characteristic fragment ions for confirmation and quantification.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Quantification:

  • Prepare a calibration curve using certified standards of this compound in the expected concentration range.

  • The concentration of OTC in the sample is determined by comparing its peak area to the calibration curve. The use of a stable isotope-labeled internal standard is recommended for improved accuracy.

Experimental_Workflow Sample Wine Sample Extraction Extraction (LLE or IAC) Sample->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

General experimental workflow for the analysis of this compound in wine.

Conclusion

This compound is a naturally occurring mycotoxin that is closely related to the more extensively studied Ochratoxin A. Its primary natural sources are ochratoxigenic fungi of the Aspergillus and Penicillium species. While the potential for OTC contamination exists in a variety of agricultural commodities, current quantitative data are predominantly limited to wine, where it co-occurs with OTA. The development and application of sensitive analytical methods, such as LC-MS/MS, are crucial for expanding our understanding of the prevalence of OTC in the food chain. Further research is needed to fully assess the occurrence of this compound in other commodities and to evaluate its toxicological significance, both alone and in co-occurrence with other mycotoxins. This will enable a more comprehensive risk assessment and the potential establishment of regulatory limits to ensure food safety.

References

Ochratoxin C: A Technical Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and degradation of Ochratoxin C (OTC). As the ethyl ester of Ochratoxin A (OTA), OTC's toxicological relevance is intrinsically linked to its rapid in vivo conversion to the more studied and potent mycotoxin, OTA.[1][2] Understanding the factors that influence the stability of OTC and the pathways through which it and its primary metabolite, OTA, are degraded is critical for risk assessment, the development of detection methodologies, and the formulation of strategies to mitigate contamination in food, feed, and pharmaceutical products.

Chemical Stability of this compound

This compound is susceptible to degradation under various chemical conditions, primarily through hydrolysis of its ethyl ester bond to form Ochratoxin A. The stability of OTC is significantly influenced by pH, temperature, and the solvent system.

Effect of pH and Temperature

While specific kinetic data for OTC across a broad range of pH and temperatures is limited, the stability of its parent compound, OTA, provides valuable insights. OTA is generally stable under acidic and neutral conditions at moderate temperatures. However, its degradation is accelerated at higher temperatures and under alkaline conditions.[3] A study has shown that OTC itself demonstrates significant degradation in alkaline methanol (B129727) solutions, which is attributed to the hydrolysis of the ester bond under these conditions.[4]

Table 1: Quantitative Data on the Stability of Ochratoxin A (as a proxy for this compound) under Various Conditions

pHTemperature (°C)Time (min)% Reduction of Ochratoxin AReference
410060Not Significant[3]
710060Not Significant[3]
1010060~50%[3]
420060>90%[3]
720060>90%[3]
1020060>90%[3]
Photodegradation

Ochratoxins are susceptible to degradation upon exposure to light, particularly in the blue and ultraviolet regions of the spectrum. Studies on OTA have demonstrated that exposure to blue light (455-470 nm) can lead to its degradation.[5] This suggests that OTC is also likely sensitive to photodegradation, a factor to consider during storage and handling of analytical standards and contaminated samples.

Degradation Pathways of this compound

The degradation of this compound primarily proceeds through two main stages: initial hydrolysis to Ochratoxin A, followed by the degradation of OTA. The principal degradation pathways for OTA are enzymatic and microbial hydrolysis of the amide bond.

Chemical Degradation

The primary chemical degradation pathway for OTC is the hydrolysis of its ethyl ester to yield Ochratoxin A and ethanol. This reaction is catalyzed by acidic or alkaline conditions. Subsequently, under strong alkaline conditions, the amide bond of the resulting OTA can be hydrolyzed, yielding the less toxic Ochratoxin α (OTα) and phenylalanine.[6]

G cluster_hydrolysis Hydrolysis cluster_products Degradation Products OTC This compound OTA Ochratoxin A OTC->OTA Ester Hydrolysis (Acid/Base Catalyzed) EtOH Ethanol OTa Ochratoxin α OTA->OTa Amide Hydrolysis (Strong Alkaline Conditions) Phe Phenylalanine G cluster_biotransformation In Vivo Biotransformation cluster_degradation Enzymatic Degradation OTC This compound OTA Ochratoxin A OTC->OTA Esterase Activity OTa Ochratoxin α OTA->OTa Amide Bond Hydrolysis Phe L-Phenylalanine Enzyme Carboxypeptidase A (from bacteria, fungi) Enzyme->OTA G start Start prep Prepare OTC Stock Solution start->prep aliquot Aliquot into Reaction Vessels prep->aliquot expose Expose to Degradation Conditions (e.g., pH, Temp, Light, Enzyme) aliquot->expose sample Collect Samples at Time Intervals expose->sample extract Extract Ochratoxins sample->extract analyze Analyze by HPLC-FLD extract->analyze data Quantify OTC and Degradation Products analyze->data end End data->end G cluster_pathways Affected Signaling Pathways cluster_outcomes Cellular Outcomes OTA Ochratoxin A (from OTC) MAPK MAPK Pathway (p38, ERK, JNK) OTA->MAPK p53 p53 Pathway OTA->p53 NFkB NF-κB Pathway OTA->NFkB Nrf2 Nrf2/ARE Pathway OTA->Nrf2 Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation MAPK->Inflammation p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest NFkB->Inflammation OxidativeStress Oxidative Stress Nrf2->OxidativeStress

References

Ochratoxin C: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochratoxin C (OTC) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi. It is the ethyl ester of Ochratoxin A (OTA), one of the most prevalent and toxic mycotoxins found in a variety of food commodities, including cereals, coffee, wine, and pork products. While less abundant than OTA, OTC is of significant interest to the scientific community due to its potential toxicity and its role as a precursor to OTA in biological systems. This technical guide provides a comprehensive review of the current literature on this compound, with a focus on its chemical properties, biological effects, and the analytical methods used for its detection. All quantitative data are summarized in structured tables, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the molecular mechanisms and experimental designs.

Chemical and Physical Properties

This compound is a derivative of dihydroisocoumarin linked to L-phenylalanine via an amide bond. Its chemical formula is C22H22ClNO6, and it has a molecular weight of 431.86 g/mol . Unlike Ochratoxin A, which is acidic, this compound is a neutral and more non-polar molecule. This difference in polarity may influence its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference
Molecular FormulaC22H22ClNO6--INVALID-LINK--
Molecular Weight431.86 g/mol --INVALID-LINK--
Chemical NameN-[[(3R)-5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-phenylalanine, ethyl ester--INVALID-LINK--
PolarityNon-polar, neutral--INVALID-LINK--
SolubilitySoluble in ethanol (B145695), methanol, DMF, and DMSO--INVALID-LINK--

Biological Effects and Toxicity

The toxicity of this compound is intrinsically linked to its biotransformation into Ochratoxin A. In vivo studies have demonstrated that OTC is readily converted to OTA after oral and intravenous administration in rats. This conversion is a critical factor in understanding the toxicological profile of OTC.

In Vivo Conversion to Ochratoxin A

A pivotal study by Fuchs et al. (1984) demonstrated the in vivo conversion of this compound to Ochratoxin A.

  • Animal Model: Male Wistar rats (200-250 g).

  • Administration:

    • Oral gavage: this compound or Ochratoxin A (equivalent amounts) dissolved in corn oil.

    • Intravenous injection: this compound dissolved in a small amount of ethanol and diluted with saline.

  • Blood Sampling: Blood samples were collected from the tail vein at various time points post-administration.

  • Analysis: Ochratoxin A concentrations in the blood were determined by high-performance liquid chromatography (HPLC) with fluorescence detection.

  • Results: The concentration of Ochratoxin A in the blood over time was the same after oral administration of equivalent amounts of either this compound or Ochratoxin A, with maximum concentrations reached at 60 minutes. Following intravenous administration of this compound, it was also converted to Ochratoxin A, with maximum concentrations reached after 90 minutes.[1]

G cluster_oral Oral Administration cluster_iv Intravenous Administration This compound (Oral) This compound (Oral) GI Tract GI Tract This compound (Oral)->GI Tract Bloodstream Bloodstream GI Tract->Bloodstream Absorption This compound (IV) This compound (IV) This compound (IV)->Bloodstream Biotransformation\n(Esterases) Biotransformation (Esterases) Bloodstream->Biotransformation\n(Esterases) Distribution Ochratoxin A Ochratoxin A Biotransformation\n(Esterases)->Ochratoxin A Toxic Effects Toxic Effects Ochratoxin A->Toxic Effects

In vivo conversion of this compound to Ochratoxin A.
Cytotoxicity

This compound has demonstrated cytotoxic effects in various in vitro models. A key study by Müller et al. (2003) investigated its impact on the human monocytic cell line THP-1.

  • Cell Line: Human monocytic cell line THP-1.

  • Treatment: Cells were exposed to various concentrations of this compound (and other OTA metabolites) for defined periods.

  • Assays:

    • Proliferation: Measured by BrdU incorporation.

    • Differentiation: Assessed by morphological changes and expression of cell surface markers (e.g., CD14).

    • Viability: Determined by trypan blue exclusion or MTT assay.

  • Results: this compound inhibited the proliferation and differentiation of THP-1 monocytes with IC50 values of 126 ng/ml and 91 ng/ml, respectively.[2] It also induced apoptosis at concentrations of 100 and 1,000 ng/ml.

Developmental Toxicity

The developmental toxicity of this compound has been evaluated using the zebrafish embryo model. A study by Csenki et al. (2021) provided quantitative data on its lethal effects.

  • Animal Model: Zebrafish embryos (Danio rerio).

  • Exposure: Embryos were exposed to a range of this compound concentrations in multi-well plates.

  • Endpoints: Mortality was assessed at various time points post-fertilization (e.g., 24, 48, 72, 96 hours).

  • Data Analysis: The lethal concentration 50 (LC50) was calculated.

  • Results: this compound induced mortality in zebrafish embryos with an LC50 of 0.32 nM.[3]

Test SystemEndpointValueReference
THP-1 MonocytesProliferation Inhibition (IC50)126 ng/mlMüller et al., 2003[2]
THP-1 MonocytesDifferentiation Inhibition (IC50)91 ng/mlMüller et al., 2003[2]
Zebrafish EmbryosMortality (LC50)0.32 nMCsenki et al., 2021[3]

Mechanism of Action: The Role of Ochratoxin A Signaling Pathways

Given the rapid and efficient conversion of this compound to Ochratoxin A in vivo, the toxicological effects of OTC are largely attributed to the mechanisms of action of OTA. Ochratoxin A is known to induce a complex array of cellular responses, primarily through the induction of oxidative stress, which subsequently triggers various signaling pathways leading to apoptosis, cell cycle arrest, and DNA damage.

Key Signaling Pathways Implicated in Ochratoxin A Toxicity
  • MAPK (Mitogen-Activated Protein Kinase) Pathway: OTA activates several components of the MAPK pathway, including ERK, JNK, and p38, which are involved in stress responses and apoptosis.

  • p53 Signaling Pathway: OTA can induce DNA damage, leading to the activation of the tumor suppressor protein p53. This activation can result in cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.

  • Oxidative Stress and Nrf2 Pathway: OTA is known to generate reactive oxygen species (ROS), leading to oxidative stress. This can disrupt the Nrf2 antioxidant response pathway, further exacerbating cellular damage.

  • Apoptosis Pathways: OTA can induce both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

G cluster_ota Ochratoxin A cluster_cellular_stress Cellular Stress cluster_signaling Signaling Pathways cluster_outcomes Cellular Outcomes OTA Ochratoxin A ROS Reactive Oxygen Species (Oxidative Stress) OTA->ROS DNA_Damage DNA Damage OTA->DNA_Damage MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK Nrf2 Nrf2 Pathway (Inhibition) ROS->Nrf2 p53 p53 Pathway DNA_Damage->p53 Apoptosis Apoptosis MAPK->Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Inflammation Inflammation Nrf2->Inflammation

Signaling pathways implicated in Ochratoxin A toxicity.

Analytical Methods

The detection and quantification of this compound in various matrices, particularly in wine, are crucial for food safety and research purposes. High-performance liquid chromatography with fluorescence detection (HPLC-FLD) is a commonly used and validated method.

Experimental Protocol: HPLC-FLD Analysis of this compound in Red Wine

This protocol is based on the method described by Remiro et al. (2010).[4]

  • Sample Preparation:

    • Take 50 mL of red wine and adjust the pH to 7.2.

    • Extract and purify the ochratoxins using an immunoaffinity column (IAC).

    • Elute the ochratoxins from the IAC with methanol.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • HPLC System:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water containing a small percentage of acetic acid.

    • Flow Rate: Typically 1 mL/min.

  • Fluorescence Detection:

    • Excitation Wavelength: Approximately 333 nm.

    • Emission Wavelength: Approximately 460 nm.

  • Validation Parameters: The method should be validated for linearity, limits of detection (LOD) and quantification (LOQ), precision (intra-day and inter-day variability), recovery, and stability.

  • Results: This method allows for the simultaneous quantification of Ochratoxin A, B, C, and methyl ochratoxin A at trace levels in red wine.

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-FLD Analysis Wine Red Wine Sample (50 mL) pH_Adjust Adjust pH to 7.2 Wine->pH_Adjust IAC Immunoaffinity Column (Extraction & Purification) pH_Adjust->IAC Elution Elution with Methanol IAC->Elution Concentration Evaporation & Reconstitution Elution->Concentration HPLC HPLC Separation (C18 Column) Concentration->HPLC FLD Fluorescence Detection (Ex: 333 nm, Em: 460 nm) HPLC->FLD Quantification Quantification FLD->Quantification

Workflow for HPLC-FLD analysis of this compound in wine.

Conclusion

This compound, while less studied than its parent compound Ochratoxin A, presents a significant area of interest for toxicological and food safety research. Its primary toxicological relevance stems from its efficient in vivo conversion to Ochratoxin A. Therefore, understanding the mechanisms of OTA toxicity, including the activation of MAPK and p53 signaling pathways and the induction of oxidative stress, is crucial for assessing the risks associated with OTC exposure. The cytotoxic and developmental effects of OTC observed in vitro and in zebrafish embryos highlight the need for continued monitoring and research. Validated analytical methods, such as HPLC-FLD, are essential tools for the accurate detection and quantification of this compound in food and beverages, ensuring consumer safety and facilitating further scientific investigation into this mycotoxin. Future research should focus on elucidating any potential toxic effects of this compound that are independent of its conversion to Ochratoxin A and further exploring its occurrence in various food commodities.

References

An In-Depth Technical Guide to the Toxicokinetics and Bioavailability of Ochratoxin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ochratoxin C (OTC), the ethyl ester of the mycotoxin Ochratoxin A (OTA), is a compound of interest in toxicological research. While data on its direct toxicokinetics are limited, a consistent body of evidence demonstrates its rapid and extensive conversion to the more widely studied and toxicologically significant OTA in vivo. This guide provides a comprehensive overview of the current understanding of OTC's toxicokinetics and bioavailability, with a focus on its biotransformation. Quantitative data from key studies are presented in structured tables, and detailed experimental protocols are provided where available. Visual diagrams generated using Graphviz are included to illustrate the metabolic pathways and experimental workflows. The primary takeaway for researchers is that the toxicological effects of OTC are largely attributable to its rapid conversion to OTA.

Introduction to this compound

This compound is a mycotoxin belonging to the ochratoxin group, which are secondary metabolites produced by several species of Aspergillus and Penicillium fungi. Structurally, OTC is the ethyl ester of Ochratoxin A (OTA)[1]. While OTA is a well-documented nephrotoxin, carcinogen, and teratogen, the toxicological profile of OTC has been less extensively studied. However, research indicates that the toxicity of OTC is comparable to that of OTA, a phenomenon attributed to its efficient conversion to OTA within the body[2][3]. Understanding the toxicokinetics of OTC is therefore crucial for assessing its risk to human and animal health.

Toxicokinetics of this compound

The study of the toxicokinetics of a compound involves the characterization of its absorption, distribution, metabolism, and excretion (ADME). For this compound, the metabolic conversion to Ochratoxin A is the most significant and defining feature of its toxicokinetic profile.

Absorption and Bioavailability

Specific quantitative data on the oral bioavailability of this compound are scarce in the available literature. However, studies in rats have shown that after oral administration of equivalent amounts of OTC and OTA, the resulting plasma concentrations of OTA over time are the same[2][4]. This suggests that OTC is readily absorbed from the gastrointestinal tract and rapidly converted to OTA, leading to a bioavailability that is effectively that of OTA. After oral administration of OTC to rats, the maximum concentration of the resulting OTA in the blood is reached within 60 minutes[2][3][4].

Distribution

There is limited information available on the tissue distribution of this compound itself. Due to its rapid conversion to OTA, the distribution pattern observed following OTC administration is expected to be largely reflective of OTA's distribution. OTA is known to bind strongly to plasma proteins, particularly albumin, which influences its distribution and long half-life in the body.

Metabolism: The Core of this compound's Toxicokinetics

The central event in the toxicokinetics of this compound is its rapid hydrolysis to Ochratoxin A. This biotransformation is observed after both oral and intravenous administration in rats[2][3][4].

  • Oral Administration: Following oral administration, the conversion to OTA is rapid, with peak plasma OTA concentrations observed at 60 minutes[2][3][4].

  • Intravenous Administration: When administered intravenously, OTC is also readily converted to OTA, with maximum OTA concentrations reached after 90 minutes[2][3][4].

This rapid conversion is the primary reason why the toxic effects of OTC are considered comparable to those of OTA. The primary metabolic pathway is the hydrolysis of the ethyl ester bond of OTC to yield OTA and ethanol.

Ochratoxin_C_Metabolism OTC This compound OTA Ochratoxin A OTC->OTA Hydrolysis Ethanol Ethanol OTC->Ethanol Hydrolysis

Biotransformation of this compound to Ochratoxin A.
Excretion

Due to its rapid conversion to OTA, the excretion profile following OTC administration is dominated by the excretion of OTA and its metabolites. A key toxicokinetic parameter that highlights the rapid elimination of OTC itself is its elimination half-life. In a study in rats, the elimination half-life of OTC after intravenous administration was determined to be 0.6 ± 0.2 hours . This is in stark contrast to the much longer elimination half-life of OTA, which was found to be 103 ± 16 hours in the same study[5]. This rapid clearance of OTC is consistent with its swift conversion to OTA.

Quantitative Toxicokinetic Data

The available quantitative data for this compound toxicokinetics are limited. The following tables summarize the key findings from pivotal studies.

ParameterValueSpeciesRoute of AdministrationReference
Elimination Half-life (t½) 0.6 ± 0.2 hoursRatIntravenous[5]
Study OutcomeTime to Peak Concentration (Tmax) of OTASpeciesRoute of AdministrationReference
After oral administration of this compound, the maximum concentration of Ochratoxin A in the blood was measured at60 minutesRatOral[2][4]
After intravenous administration of this compound, the maximum concentration of Ochratoxin A was reached at90 minutesRatIntravenous[2][4]

Experimental Protocols

Detailed experimental protocols are essential for the replication and interpretation of toxicokinetic studies. The following sections describe the methodologies used in key studies on this compound.

In Vivo Conversion of this compound to Ochratoxin A (Fuchs et al., 1984)

Objective: To study the conversion of this compound to Ochratoxin A in rats after oral and intravenous administration.

Animal Model:

  • Species: Rat

  • Strain: Not specified in the available abstract.

  • Sex: Male

  • Age/Weight: Not specified in the available abstract.

Dosing:

  • Substances: Ochratoxin A and this compound.

  • Oral Administration: Equivalent amounts of OTC and OTA were administered. The exact dose and vehicle are not specified in the abstract.

  • Intravenous Administration: this compound was administered intravenously. The exact dose and vehicle are not specified in the abstract.

Blood Sampling:

  • Blood samples were collected at various time points after administration to measure the concentration of Ochratoxin A. The specific time points are not detailed in the abstract.

Analytical Method:

  • The concentration of Ochratoxin A in the blood was determined, though the specific analytical technique (e.g., HPLC) and its parameters are not provided in the abstract.

Fuchs_1984_Workflow cluster_oral Oral Administration Group cluster_iv Intravenous Administration Group Oral_OTC Administer this compound Blood_Sampling Serial Blood Sampling Oral_OTC->Blood_Sampling Oral_OTA Administer Ochratoxin A Oral_OTA->Blood_Sampling IV_OTC Administer this compound IV_OTC->Blood_Sampling Analysis Quantification of Ochratoxin A in Blood Blood_Sampling->Analysis Conclusion OTC is readily converted to OTA Analysis->Conclusion

Experimental workflow for the in vivo conversion study.
Pharmacokinetics of Ochratoxin Analogs in Rats (Li et al., 1997)

Objective: To investigate the pharmacokinetic characteristics of Ochratoxin A and its analogs, including this compound, after intravenous administration in rats.

Animal Model:

  • Species: Rat

  • Strain: Not specified in the available abstract.

  • Sex, Age, Weight: Not specified in the available abstract.

Dosing:

  • Substances: Ochratoxin A, Ochratoxin B, this compound, and other metabolites.

  • Intravenous Administration: A single intravenous dose of each compound was administered. The specific dose and vehicle are not detailed in the abstract.

Pharmacokinetic Analysis:

  • The study determined the elimination half-lives and total body clearance of the ochratoxin analogs. The data was fitted to a two-compartment open model.

Analytical Method:

  • The concentrations of the ochratoxin analogs in biological samples were likely determined by a chromatographic method such as HPLC, although the specific details are not available in the abstract.

Conclusion

The toxicokinetics of this compound are characterized by its rapid and extensive conversion to Ochratoxin A in vivo. This biotransformation is the key determinant of its toxicological profile, leading to effects that are comparable to those of OTA. The extremely short elimination half-life of OTC itself, in contrast to the long half-life of OTA, underscores the efficiency of this conversion. For researchers and drug development professionals, this indicates that an assessment of the risks associated with OTC exposure should primarily focus on the well-established toxicology of Ochratoxin A. Further research to elucidate the specific enzymes responsible for the hydrolysis of OTC to OTA and to quantify the oral bioavailability of OTC directly would provide a more complete understanding of its toxicokinetic profile.

References

Ochratoxin C: An In-depth Technical Guide on its Effects in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ochratoxins are a group of mycotoxins produced by fungi of the Aspergillus and Penicillium genera, found as contaminants in a wide range of food products, including cereals, coffee, and wine.[1] Among these, Ochratoxin A (OTA) is the most prevalent and toxic, known for its nephrotoxic, immunotoxic, genotoxic, and carcinogenic properties.[1][2] Ochratoxin C (OTC) is the ethyl ester of Ochratoxin A and is considered a significant derivative. While the vast majority of research has focused on OTA, understanding the specific cellular and molecular impacts of OTC is crucial for a comprehensive risk assessment.

This technical guide consolidates the available scientific data on the effects of this compound on in vitro cell cultures. It focuses on cytotoxicity, mechanisms of action, and the modulation of cellular pathways, often drawing comparisons with its more studied counterpart, OTA, to provide a clearer toxicological profile.

cluster_OTA Ochratoxin A (OTA) cluster_OTC This compound (OTC) OTA Structure of OTA OTC Structure of OTC OTA->OTC Esterification (+ Ethanol) OTC->OTA Hydrolysis

Caption: Relationship between Ochratoxin A (OTA) and this compound (OTC).

Cytotoxicity Data

The acute cytotoxicity of OTC has been evaluated in several cell lines, with results suggesting its toxicity is comparable to that of OTA. Quantitative data from these studies, primarily focusing on the concentration required to inhibit cell growth by 50% (IC50) or cause 50% cell death (LC50), are summarized below.

Table 1: Comparative Cytotoxicity of this compound (OTC) and Ochratoxin A (OTA)

Cell LineAssay TypeToxinIC50 / LC50 (µM)Exposure TimeReference
HeLa S3Cell ViabilityOTC9Not Specified[3]
HeLa S3Cell ViabilityOTA5Not Specified[3]
HepG2ATP-based ViabilityOTC> 10 µM (with HSA)Not Specified[4]
Vero CellsProtein SynthesisOTA14.524 hours[2]
Caco-2MTT & LDHOTA21.25 & 16.8524 hours[5][6]

Data for OTA in Vero and Caco-2 cells are provided for comparative context.

Cellular Mechanisms of Action

While specific mechanistic studies on OTC are limited, available evidence points towards the induction of oxidative stress and immunomodulation. Its structural similarity to OTA suggests that it may share other mechanisms, including apoptosis induction and cell cycle disruption.

Oxidative Stress and Immunomodulation

Studies on porcine mononuclear cells have shown that both OTA and OTC can modulate immune functions. At low concentrations (10-1000 ng/mL), these toxins were observed to have various immunomodulatory effects.[7] Notably, similar concentrations of both OTA and OTC significantly suppressed the formation of free oxygen radicals by porcine monocytes and granulocytes, indicating an interaction with cellular oxidative pathways.[7]

Apoptosis and Cell Cycle Arrest

Extensive research demonstrates that OTA induces apoptosis through a mitochondria-dependent pathway.[8][9] This process involves the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[9][10] Given that OTC exhibits comparable cytotoxicity to OTA, it is plausible that it triggers a similar apoptotic cascade.[3] OTA is also known to cause cell cycle arrest, often at the G1 or G2/M phase, by modulating the expression of key regulatory proteins like cyclins and cyclin-dependent kinases.[11][12]

OTC This compound (Inferred Mechanism) Stress Cellular Stress (e.g., ROS Imbalance) OTC->Stress Bax Bax Activation Stress->Bax Bcl2 Bcl-2 Inhibition Stress->Bcl2 Mito Mitochondrial Dysfunction CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Inferred mitochondrial apoptosis pathway for OTC, based on OTA data.[9]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of this compound's effects on cell cultures.

Protocol: Cell Viability Assessment using MTT Assay

This protocol outlines the measurement of cytotoxicity based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Toxin Exposure: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the OTC-containing medium. Include untreated and vehicle-only controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to quantify intracellular ROS levels.

  • Cell Culture and Treatment: Seed cells in a 24-well plate and treat with desired concentrations of this compound as described in the cytotoxicity protocol.

  • Probe Loading: After treatment, remove the medium and wash the cells twice with warm PBS. Add 500 µL of 10 µM DCFH-DA solution in serum-free medium to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C in the dark.

  • Data Acquisition: Wash the cells twice with PBS. Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Analysis: Express ROS levels as a fold change in fluorescence intensity relative to the untreated control cells.

Start Seed Cells in 96-Well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Add OTC Dilutions & Controls Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Remove Medium, Add DMSO Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate Viability % Determine IC50 Read->Analyze

Caption: Standard experimental workflow for an MTT-based cytotoxicity assay.

Conclusion

The available data, though limited, indicate that this compound is a cytotoxic compound with biological activity comparable to the well-studied Ochratoxin A.[3] Its effects appear to involve the modulation of immune cell function and interaction with oxidative stress pathways.[7] While detailed signaling studies are lacking, the structural and toxicological similarities to OTA suggest that OTC likely induces cell death via the mitochondrial apoptotic pathway and may interfere with cell cycle progression. Further research is imperative to fully elucidate the specific molecular targets and signaling cascades affected by this compound, which will enable a more accurate assessment of its risk to human and animal health.

References

Ochratoxin C: A Historical and Technical Overview for the Scientific Community

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the historical research, toxicological data, and experimental methodologies surrounding Ochratoxin C.

This technical whitepaper provides an in-depth exploration of this compound (OTC), a mycotoxin structurally related to the more extensively studied Ochratoxin A (OTA). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the historical findings, physicochemical properties, toxicological effects, and analytical methods pertaining to OTC. Given the rapid in vivo conversion of OTC to OTA, this guide also incorporates relevant data and signaling pathways associated with OTA to provide a comprehensive toxicological profile.

Introduction to this compound

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its detection, quantification, and the study of its biological interactions.

PropertyValueReference
Molecular Formula C₂₂H₂₂ClNO₆[2]
Molecular Weight 431.9 g/mol [2]
CAS Number 4865-85-4[2]
Appearance Amorphous solid[2]
Solubility Soluble in ethanol, methanol, DMF, and DMSO.[3]

Historical Research Findings: A Timeline

The study of ochratoxins began in the mid-20th century, with significant discoveries paving the way for our current understanding of these mycotoxins.

  • 1965: Ochratoxin A, B, and C are first isolated and characterized from cultures of Aspergillus ochraceus. This marks the beginning of research into this new class of mycotoxins.[2]

  • 1970s: Early toxicological studies begin to reveal the potent nephrotoxic effects of ochratoxins in various animal species. Analytical methods, primarily Thin-Layer Chromatography (TLC), are developed for their detection in contaminated feed and foodstuffs.[5][6]

  • 1980s-1990s: The in vivo conversion of this compound to Ochratoxin A is demonstrated, establishing a direct toxicological link between the two compounds.[4] High-Performance Liquid Chromatography (HPLC) methods are refined, offering improved sensitivity and quantification for ochratoxin analysis.[7]

  • 2000s-Present: Research focus shifts towards understanding the molecular mechanisms of ochratoxin toxicity, including the elucidation of affected signaling pathways, such as the MAPK and p53 pathways. Advanced analytical techniques like LC-MS/MS become more prevalent for mycotoxin analysis.

Quantitative Toxicological Data

The toxicity of this compound, largely attributed to its conversion to Ochratoxin A, has been evaluated in various in vitro and in vivo models.

ParameterValueSpecies/Cell LineReference
LD₅₀ (Oral) 20 mg/kg (for OTA)Rat[8][9]
LD₅₀ (Oral) 46 mg/kg (for OTA)Mouse[8]
IC₅₀ (Proliferation) 126 ng/mLTHP-1 monocytes[5]
IC₅₀ (Differentiation) 91 ng/mLTHP-1 monocytes[5]
LC₅₀ (Embryotoxicity) 0.32 nMZebrafish embryos[5]

Experimental Protocols

This section provides detailed methodologies for key experiments historically and currently used in this compound research.

Historical Analytical Method: Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography was one of the earliest methods used for the detection and semi-quantitative analysis of mycotoxins.

Protocol for TLC Analysis of Ochratoxins (circa 1970s):

  • Sample Extraction:

    • Homogenize 50 g of the ground sample (e.g., grain) with 250 mL of a chloroform (B151607):methanol (1:1, v/v) mixture in a blender for 3 minutes.

    • Filter the extract through Whatman No. 1 filter paper.

    • Evaporate the solvent to dryness under reduced pressure at 50°C.

    • Redissolve the residue in a small, known volume of chloroform (e.g., 1 mL).

  • TLC Plate Preparation:

    • Use commercially available silica (B1680970) gel G plates (20x20 cm, 250 µm thickness).

    • Activate the plates by heating at 110°C for 1 hour before use.

  • Chromatography:

    • Apply 5-20 µL of the sample extract and ochratoxin standards to the plate, 2 cm from the bottom edge.

    • Develop the plate in a saturated chromatography tank containing a solvent system of toluene:ethyl acetate:formic acid (6:3:1, v/v/v).

    • Allow the solvent front to migrate approximately 15 cm.

    • Remove the plate and air-dry in a fume hood.

  • Detection and Quantification:

    • Visualize the plate under long-wave UV light (365 nm). Ochratoxins will appear as fluorescent spots.

    • Compare the fluorescence intensity and Rf value of the spots in the sample to those of the standards for semi-quantitative estimation.

Modern Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC with fluorescence detection is a widely used method for the sensitive and quantitative analysis of ochratoxins.

Protocol for HPLC-FLD Analysis of this compound:

  • Sample Preparation and Extraction:

    • Weigh 25 g of the homogenized sample into a blender jar.

    • Add 100 mL of acetonitrile:water (84:16, v/v) and blend at high speed for 3 minutes.

    • Filter the extract through a fluted filter paper.

  • Immunoaffinity Column Cleanup:

    • Dilute 10 mL of the filtered extract with 40 mL of phosphate-buffered saline (PBS).

    • Pass the diluted extract through an Ochratoxin-specific immunoaffinity column at a flow rate of 1-2 mL/min.

    • Wash the column with 10 mL of water to remove unbound impurities.

    • Elute the ochratoxins from the column with 2 mL of methanol, collecting the eluate in a vial.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.

    • Reconstitute the residue in 500 µL of the mobile phase.

  • HPLC-FLD Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile:water:acetic acid (57:41:2, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Fluorescence Detector: Excitation wavelength of 333 nm and emission wavelength of 460 nm.

  • Quantification:

    • Prepare a calibration curve using a series of this compound standards of known concentrations.

    • Quantify the amount of OTC in the sample by comparing its peak area to the calibration curve.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Protocol for MTT Assay of this compound on HepG2 Cells:

  • Cell Culture:

    • Culture human hepatoma (HepG2) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding:

    • Trypsinize and seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Toxin Exposure:

    • Prepare a stock solution of this compound in DMSO and dilute it with culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of OTC. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing the viable cells to convert the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Determine the IC₅₀ value (the concentration of OTC that causes 50% inhibition of cell viability).

Apoptosis Assay: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol for Annexin V/PI Apoptosis Assay:

  • Cell Treatment:

    • Seed and treat cells with this compound as described in the cytotoxicity assay protocol.

  • Cell Harvesting and Staining:

    • After the desired treatment period, collect both the floating and adherent cells.

    • Wash the cells twice with cold PBS and then resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Viable cells are Annexin V-negative and PI-negative.

    • Early apoptotic cells are Annexin V-positive and PI-negative.

    • Late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.

Key Signaling Pathways and Mechanisms of Action

The toxicity of ochratoxins is mediated through the disruption of several key cellular signaling pathways, primarily leading to oxidative stress, cell cycle arrest, and apoptosis. As this compound is rapidly converted to Ochratoxin A in the body, the signaling pathways affected by OTA are considered directly relevant to OTC's mechanism of action.

MAPK Signaling Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. Ochratoxin A has been shown to activate all three major MAPK pathways: ERK, JNK, and p38. This activation can lead to conflicting cellular outcomes, with ERK activation often promoting cell survival, while JNK and p38 activation are typically associated with apoptosis and inflammatory responses.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Binds to or interacts with RAS RAS Receptor->RAS RAC RAC Receptor->RAC RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 MEKK MEKK RAC->MEKK MKK4/7 MKK4/7 MEKK->MKK4/7 MKK3/6 MKK3/6 MEKK->MKK3/6 ERK1/2 ERK1/2 MEK1/2->ERK1/2 JNK JNK MKK4/7->JNK p38 p38 MKK3/6->p38 Transcription Factors (e.g., c-Fos, c-Myc) Transcription Factors (e.g., c-Fos, c-Myc) ERK1/2->Transcription Factors (e.g., c-Fos, c-Myc) c-Jun c-Jun JNK->c-Jun ATF-2 ATF-2 p38->ATF-2 Cell Proliferation/Survival Cell Proliferation/Survival Transcription Factors (e.g., c-Fos, c-Myc)->Cell Proliferation/Survival Apoptosis Apoptosis c-Jun->Apoptosis Inflammation/Apoptosis Inflammation/Apoptosis ATF-2->Inflammation/Apoptosis

MAPK signaling pathway activation by this compound.
p53-Mediated Apoptosis

The tumor suppressor protein p53 plays a central role in initiating apoptosis in response to cellular stress, such as DNA damage induced by ochratoxins. Ochratoxin A can lead to the stabilization and activation of p53, which in turn transcriptionally activates pro-apoptotic genes like Bax and PUMA, leading to the mitochondrial pathway of apoptosis.

p53_Mediated_Apoptosis This compound This compound DNA Damage DNA Damage This compound->DNA Damage p53 p53 DNA Damage->p53 activates Bax Bax p53->Bax upregulates Bcl-2 Bcl-2 p53->Bcl-2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl-2->Mitochondrion inhibits permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis Oxidative_Stress_Pathway This compound This compound Mitochondrial Respiration Mitochondrial Respiration This compound->Mitochondrial Respiration impairs Antioxidant Defenses (e.g., GSH, SOD) Antioxidant Defenses (e.g., GSH, SOD) This compound->Antioxidant Defenses (e.g., GSH, SOD) depletes ROS Production ROS Production Mitochondrial Respiration->ROS Production increases Lipid Peroxidation Lipid Peroxidation ROS Production->Lipid Peroxidation Protein Oxidation Protein Oxidation ROS Production->Protein Oxidation DNA Damage DNA Damage ROS Production->DNA Damage Cellular Damage Cellular Damage Lipid Peroxidation->Cellular Damage Protein Oxidation->Cellular Damage DNA Damage->Cellular Damage

References

Methodological & Application

Application Notes: Detection of Ochratoxin C in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ochratoxins are a group of mycotoxins produced by fungi of the Aspergillus and Penicillium species.[1] While Ochratoxin A (OTA) is the most prevalent and toxic member of this family, other forms such as Ochratoxin B (OTB) and Ochratoxin C (OTC) also occur.[2][3] this compound is the ethyl ester of OTA and can be found in various food commodities, often alongside OTA, including cereals, coffee, wine, and animal-derived products.[1][4] Although less toxic than OTA, the presence of OTC is a concern for food safety. Therefore, sensitive and reliable analytical methods are essential for its detection and quantification to ensure consumer safety and compliance with regulatory standards.[5]

This document provides an overview of common analytical techniques for the detection of this compound and detailed protocols for researchers and laboratory professionals. The primary methods covered include high-performance liquid chromatography with fluorescence detection (HPLC-FLD), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and enzyme-linked immunosorbent assay (ELISA).

Overview of Detection Methods

The detection of this compound often occurs as part of a multi-toxin analysis that includes the more common Ochratoxin A. The analytical strategies for OTC are largely based on those developed for OTA.

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This is a robust and widely used confirmatory technique. Ochratoxins are naturally fluorescent, allowing for sensitive detection after chromatographic separation on a reversed-phase column.[6] The method is known for its reliability and good performance in various food matrices.[7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for mycotoxin analysis, LC-MS/MS offers superior sensitivity and selectivity.[8][9] It allows for the simultaneous determination of multiple mycotoxins in a single run and provides structural confirmation, making it an ideal tool for complex food matrices.[2][10]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput screening method based on the specific binding of an antibody to the target mycotoxin.[11] While most commercial ELISA kits are designed for Ochratoxin A, many exhibit significant cross-reactivity with this compound, allowing for its semi-quantitative or qualitative detection.[12]

Quantitative Data Summary

Direct quantitative data for this compound is less common in literature than for Ochratoxin A. The following table summarizes typical performance characteristics for methods capable of detecting ochratoxins, including OTC, in various food matrices.

MethodAnalyte(s)Typical Food MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
HPLC-FLD OTA, OTB, OTCCereals, Wine, Coffee, Pork Products0.01 - 0.5 µg/kg[13][14]0.08 - 0.66 µg/kg[15]77 - 96%[15]
LC-MS/MS Multi-mycotoxinsCereals, Milk, Spices, Nuts0.03 - 0.5 µg/kg[10][16]0.1 - 2.0 µg/kg[10]65 - 95%[10]
ELISA OTA (with OTC cross-reactivity)Corn, Wheat, Feed1.5 pg/mL (in extract)[12]1.0 µg/kg (in sample)89 - 113%[12]

Note: Performance characteristics can vary significantly based on the specific matrix, instrumentation, and protocol used. The data for ELISA primarily reflects OTA detection, with OTC detection being dependent on antibody cross-reactivity.

Experimental Protocols

Protocol 1: Analysis of Ochratoxins (A, B, C) by HPLC-FLD with Immunoaffinity Column Cleanup

1. Principle

Ochratoxins are extracted from a homogenized food sample using a solvent mixture. The crude extract is then passed through an immunoaffinity column (IAC) which contains antibodies that specifically bind to ochratoxins.[17] After washing away interfering compounds, the purified ochratoxins are eluted from the column and quantified by reversed-phase HPLC with fluorescence detection.[1][6]

2. Materials and Reagents

  • Ochratoxin A, B, and C analytical standards

  • HPLC-grade methanol (B129727), acetonitrile (B52724), and water

  • Phosphate-buffered saline (PBS), pH 7.4[18]

  • Toluene, acetic acid

  • Immunoaffinity columns (IAC) for ochratoxins (e.g., Ochraprep®, AflaOchra™)[10][18]

  • Homogenizer/blender (e.g., Ultra-Turrax)[18]

  • Centrifuge, vacuum manifold, sample filtration units (0.45 µm)

3. Sample Preparation (Extraction and Cleanup)

  • Homogenization: Weigh 25 g of a representative, finely ground food sample into a blender jar.

  • Extraction: Add 100 mL of an acetonitrile/water (e.g., 80:20, v/v) or methanol/water mixture. Blend at high speed for 3-5 minutes.[10]

  • Centrifugation/Filtration: Centrifuge the extract at 4000 rpm for 10 minutes or filter through appropriate filter paper (e.g., Whatman No. 4).

  • Dilution: Take a known volume of the clear supernatant (e.g., 10 mL) and dilute it with PBS (e.g., 40 mL) to ensure proper antibody binding in the next step.[19]

  • Immunoaffinity Cleanup: Allow the IAC to reach room temperature. Pass the diluted extract through the column at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Wash the column with 10-20 mL of PBS or purified water to remove unbound matrix components. Dry the column by passing air through it.

  • Elution: Elute the bound ochratoxins by slowly passing 1.5-2.0 mL of HPLC-grade methanol through the column. Collect the eluate in a clean vial.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C. Reconstitute the residue in a known volume (e.g., 500 µL) of the HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC-FLD Conditions

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[18]

  • Mobile Phase: Isocratic or gradient mixture of acetonitrile, water, and acetic acid (e.g., 48:51:1, v/v/v).[20]

  • Flow Rate: 1.0 mL/min[6]

  • Injection Volume: 20 - 100 µL

  • Fluorescence Detector Wavelengths: Excitation: ~333 nm, Emission: ~460 nm.[13]

  • Column Temperature: 30-40°C

5. Quantification Prepare a calibration curve using working standard solutions of Ochratoxin A, B, and C in the mobile phase. Identify and quantify the peaks in the sample chromatogram based on the retention times and peak areas of the standards.

Protocol 2: Simultaneous Analysis of Mycotoxins including this compound by LC-MS/MS

1. Principle

This method allows for the simultaneous quantification of multiple mycotoxins. After extraction from the sample matrix, the extract is analyzed by LC-MS/MS. The liquid chromatography system separates the different mycotoxins, which are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[16] This mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte, including this compound.[8]

2. Materials and Reagents

  • Mycotoxin analytical standards (including OTA, OTB, OTC)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid, ammonium (B1175870) formate

  • Extraction solvents (e.g., acetonitrile with 1% formic acid)

  • Internal standards (e.g., ¹³C-labeled OTA), if available, for isotope dilution analysis[9]

  • Solid Phase Extraction (SPE) or QuEChERS cleanup kits (optional, depending on matrix)

3. Sample Preparation

  • Homogenization: Weigh 2-5 g of the homogenized food sample into a centrifuge tube.

  • Internal Standard: If using, add the ¹³C-labeled internal standard solution to the sample.

  • Extraction: Add 10-20 mL of the extraction solvent (e.g., acetonitrile/water/formic acid 79:20:1, v/v/v). Vortex or shake vigorously for 20-30 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., >5000 rpm) for 10-15 minutes to pellet solid material.

  • Dilution & Filtration: Take an aliquot of the supernatant, dilute it with purified water or mobile phase to reduce matrix effects, and filter through a 0.22 µm syringe filter into an LC vial. For very complex matrices, an additional cleanup step like SPE may be required.[21]

4. LC-MS/MS Conditions

  • LC Column: UPLC/UHPLC C18 column (e.g., 100 x 2.1 mm, <2 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate[16]

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate[16]

  • Gradient: A typical gradient would start with high aqueous content (e.g., 95% A) and ramp up to high organic content (e.g., 98% B) over several minutes to separate the analytes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • MS Parameters: Optimize source parameters (e.g., spray voltage, gas flows, temperature) for the specific instrument.[2]

  • MRM Transitions: Determine the specific precursor ion ([M+H]⁺) and at least two product ions (quantifier and qualifier) for this compound by infusing a standard solution.

    • Example (values are instrument-dependent): this compound Precursor Ion [M+H]⁺: m/z 432.1. Product Ions could be m/z 239.1, 386.1.

5. Quantification Quantify OTC using a matrix-matched calibration curve or by using an isotope-labeled internal standard to correct for matrix effects and recovery losses.[9]

Protocol 3: Screening of Ochratoxins by Competitive Direct ELISA

1. Principle

This protocol describes a competitive direct ELISA for the semi-quantitative screening of ochratoxins. The wells of a microtiter plate are coated with antibodies specific to ochratoxin. When the sample extract is added along with an enzyme-labeled ochratoxin conjugate, the ochratoxin from the sample and the enzyme conjugate compete for the limited number of antibody binding sites.[11] The amount of bound enzyme is inversely proportional to the concentration of ochratoxin in the sample. A colorimetric substrate is added, and the resulting color intensity is measured.[11]

2. Materials and Reagents

  • Commercial Ochratoxin ELISA kit (containing antibody-coated plates, ochratoxin-enzyme conjugate, standards, wash buffer, substrate, and stop solution)[22]

  • Methanol

  • Distilled or deionized water

  • Microplate reader (450 nm)

3. Assay Procedure

  • Sample Extraction: Follow the extraction protocol provided by the ELISA kit manufacturer. Typically, this involves extracting a known weight of the sample (e.g., 5 g) with a methanol/water solution (e.g., 70:30 v/v).

  • Centrifugation/Filtration: Clarify the extract by centrifuging or filtering.

  • Dilution: Dilute the clear extract with the buffer provided in the kit.

  • Immunoassay: a. Add a specific volume (e.g., 50 µL) of the standard solutions and prepared sample extracts to the antibody-coated wells. b. Add the ochratoxin-enzyme conjugate (e.g., 50 µL) to each well. c. Incubate for the time specified in the kit instructions (e.g., 30-60 minutes) at room temperature. d. Washing: Empty the wells and wash them 3-5 times with the provided wash buffer to remove unbound reagents. e. Substrate Addition: Add the colorimetric substrate (e.g., TMB) to each well and incubate for 15-30 minutes in the dark. f. Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.

  • Data Interpretation a. Read the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance of the standards against their concentration. c. Determine the concentration of ochratoxin in the samples by interpolating their absorbance values on the standard curve. d. Note on Cross-Reactivity: Be aware of the antibody's cross-reactivity. For example, if an antibody has 100% reactivity with OTA and 22% with OTC, the result will primarily reflect the OTA concentration but will be elevated by the presence of OTC.[12] This makes the method suitable for screening total ochratoxins but not for specific quantification of OTC without further validation.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Sample Collection & Homogenization Extraction 2. Solvent Extraction Sample->Extraction Cleanup 3. Immunoaffinity Column Cleanup Extraction->Cleanup Elution 4. Elution & Reconstitution Cleanup->Elution LC 5. HPLC / LC-MS Separation Elution->LC Detection 6. FLD / MS-MS Detection LC->Detection Data 7. Data Processing & Quantification Detection->Data

Caption: General workflow for chromatographic analysis of this compound in food.

Caption: Principle of competitive direct ELISA for ochratoxin screening.

References

Application Note: Quantitative Analysis of Ochratoxin C using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ochratoxins are a group of mycotoxins produced by several fungal species of the Aspergillus and Penicillium genera.[1] Ochratoxin C (OTC) is the ethyl ester derivative of Ochratoxin A (OTA), the most abundant and toxic member of this family.[2] Like OTA, OTC is considered a potential contaminant in a variety of agricultural commodities, including cereal grains, coffee beans, and grapes.[3][4] Due to its toxic properties and potential for entering the food chain, sensitive and selective analytical methods are required for its detection and quantification.[3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for mycotoxin analysis due to its high sensitivity, selectivity, and robustness, allowing for reliable quantification even in complex matrices.[3][5][6] This application note provides a detailed protocol for the extraction, cleanup, and quantitative analysis of this compound from a cereal matrix using LC-MS/MS. The method utilizes a straightforward sample preparation procedure followed by detection in Multiple Reaction Monitoring (MRM) mode to ensure high accuracy and precision.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (MeCN), Methanol (B129727) (MeOH), and Water (all LC-MS grade).[7]

  • Acids: Formic acid (FA) and Acetic acid (HAc).[7][8]

  • Salts: Ammonium acetate.[7]

  • Standards: this compound analytical standard, ¹³C-labeled Ochratoxin A or similar ¹³C-labeled mycotoxin for use as an internal standard (IS).[6][9]

  • Extraction Solvent: Acetonitrile/Water (80:20, v/v) with 1% Acetic Acid.[5][8]

  • SPE Columns: Solid Phase Extraction (SPE) columns, such as Oasis PRiME HLB cartridges.[7]

  • LC Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Formate.[6]

  • LC Mobile Phase B: Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate.[6]

  • Reconstitution Solvent: Methanol/Water (30:70, v/v).[7]

Standard Solution Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Serially dilute the stock solution with the reconstitution solvent to prepare a series of calibration standards. A typical calibration range might be from 0.1 ng/mL to 100 ng/mL.[6]

  • Internal Standard (IS) Spiking Solution: Prepare a working solution of the ¹³C-labeled internal standard (e.g., ¹³C-OTA) at a fixed concentration (e.g., 2 ng/mL) for spiking into all samples and calibration standards.[6]

Sample Preparation Protocol
  • Homogenization & Weighing: Finely grind the cereal sample to a particle size of less than 500 μm.[1] Weigh 5.0 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.[7]

  • Spiking: Add a known volume of the Internal Standard (IS) spiking solution to the sample.

  • Extraction: Add 20 mL of the extraction solvent (Acetonitrile/Water/Acetic Acid).[5][8]

  • Shaking & Centrifugation: Cap the tube and shake vigorously on a mechanical shaker for 30 minutes.[5][7] Centrifuge the sample at 4000 x g for 15 minutes.[7]

  • SPE Cleanup:

    • Condition an SPE column by passing 3 mL of methanol followed by 3 mL of water.

    • Load 5 mL of the supernatant (extract) onto the SPE column.[7]

    • Wash the column with 3 mL of water containing 0.1% formic acid to remove interferences.[7]

    • Elute the analyte with 4 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.[7] Reconstitute the dried residue in 1 mL of the reconstitution solvent (Methanol/Water, 30:70).[7]

  • Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[8]

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Liquid Chromatography (LC) Parameters

ParameterValue
Column C18 Column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid + 5 mM Ammonium Formate[6]
Mobile Phase B Methanol + 0.1% Formic Acid + 5 mM Ammonium Formate[6]
Flow Rate 0.3 mL/min[6]
Injection Volume 5 µL[6]
Column Temperature 40 °C[10]
Gradient 5% B to 95% B in 8 min, hold for 1 min, return to 5% B in 0.5 min, equilibrate for 2.5 min

Table 2: Mass Spectrometry (MS/MS) Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Capillary Voltage 4500 V[6]
Source Temperature 350 °C[6]
Analyte This compound
Precursor Ion (m/z) 432.1
Product Ion 1 (Quantifier) 404.1
Product Ion 2 (Qualifier) 239.0
Collision Energy (eV) Optimized experimentally
Internal Standard ¹³C-Ochratoxin A
Precursor Ion (m/z) 424.1 (for ¹³C₂₀-OTA)
Product Ion (m/z) 253.0 (for ¹³C₂₀-OTA)

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample 1. Weigh 5g of Homogenized Sample Extract 2. Add IS & Extraction Solvent Sample->Extract Shake 3. Shake for 30 min Extract->Shake Centrifuge 4. Centrifuge at 4000 x g Shake->Centrifuge SPE 5. Load Supernatant onto SPE Column Centrifuge->SPE Wash 6. Wash Column SPE->Wash Elute 7. Elute Analyte Wash->Elute Evaporate 8. Evaporate to Dryness Elute->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 10. LC-MS/MS Analysis Reconstitute->Analyze

Caption: Experimental workflow for this compound analysis.

Proposed Fragmentation Pathway

G Precursor This compound [M+H]⁺ m/z 432.1 Frag1 Ochratoxin A [M+H]⁺ m/z 404.1 Precursor->Frag1 - C₂H₄ (28 Da) Frag2 Isocoumarin Moiety [M+H]⁺ m/z 239.0 Frag1->Frag2 - Phenylalanine (165 Da)

Caption: Proposed fragmentation pathway for this compound.

Results and Data Presentation

Method performance should be evaluated according to established validation guidelines. Key parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability). The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and improving method accuracy and precision.[3][9]

Table 3: Example Method Performance Data

ParameterResult
Linearity (R²) > 0.995
LOD (µg/kg) 0.5
LOQ (µg/kg) 1.0[1]
Accuracy (Recovery %) 80 - 110%[6]
Precision (RSDr %) < 15%[6][9]

Note: These values are representative for mycotoxin analysis and should be determined experimentally for this compound in the specific matrix of interest.

Conclusion

This application note outlines a robust and sensitive LC-MS/MS method for the quantitative determination of this compound in cereal matrices. The protocol involves a reliable extraction and cleanup procedure that effectively reduces matrix interference. The use of tandem mass spectrometry in MRM mode provides the high selectivity and sensitivity required to meet regulatory limits and ensure food safety. The method can be validated and implemented in routine testing laboratories for the surveillance of this compound contamination.

References

Application Notes and Protocols for Ochratoxin C Extraction from Grain Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochratoxin C (OTC) is a chlorinated derivative of ochratoxin A (OTA), a nephrotoxic and carcinogenic mycotoxin produced by several species of Aspergillus and Penicillium fungi. The contamination of agricultural commodities, particularly grains such as wheat, maize, and barley, with ochratoxins is a significant concern for food safety and public health. Accurate and efficient extraction of these toxins from complex grain matrices is crucial for their detection and quantification.

These application notes provide a detailed overview and a specific protocol for the extraction of this compound from grain samples. The information is intended to guide researchers, scientists, and professionals in drug development in selecting and implementing a suitable extraction methodology for their analytical needs.

Data Presentation: Comparison of Extraction Methodologies

The selection of an appropriate extraction method is critical for achieving high recovery rates and accurate quantification of this compound. Various techniques have been developed and validated for mycotoxin analysis in cereals. Below is a summary of the performance of several common extraction methods for ochratoxins in grain matrices.

Extraction MethodGrain MatrixAnalyteRecovery Rate (%)Limit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Reference
QuEChERS Wheat, Rice, CornOchratoxin A> 85%-Within EU legal limits[1]
Immunoaffinity Column (IAC) Purification Various CerealsOchratoxin A68 - 106%0.1-[2]
Solid-Phase Extraction (SPE) CerealsOchratoxin A70 - 120%-1[3]
Solid Bar Microextraction (SBME) WheatOchratoxin A35 - 36%2.5-[4]
Solid Bar Microextraction (SBME) MaizeOchratoxin A38 - 39%0.9-[4]
Liquid-Liquid Extraction (LLE) & SPE CerealsOchratoxin A--1[3]
Magnetic Solid-Phase Extraction (MSPE) MaizeOchratoxins73.8 - 105.3%0.02 - 1.67-[5]

Note: Data for Ochratoxin A is often used as a proxy for this compound due to their structural similarity and co-occurrence. The specific recovery and detection limits can vary based on the exact protocol, instrumentation, and laboratory conditions.

Experimental Protocol: QuEChERS Method for this compound Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained popularity for mycotoxin analysis due to its simplicity, high throughput, and minimal solvent usage. The following is a detailed protocol for the extraction of this compound from grain samples using a modified QuEChERS approach.

Materials and Reagents:

  • Homogenized grain sample

  • Acetonitrile (B52724) (ACN)

  • Water, HPLC grade

  • Acetic Acid, glacial

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium acetate (B1210297) (NaOAc), anhydrous

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL polypropylene (B1209903) centrifuge tubes with screw caps

  • 15 mL polypropylene centrifuge tubes with screw caps

  • Vortex mixer

  • Centrifuge capable of reaching >3000 x g

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Weigh 5 g of a homogenized grain sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of an extraction solvent mixture of water, acetonitrile, and acetic acid in a ratio of 20:70:10 (v/v/v) to the sample tube.[1]

    • Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analyte from the matrix.

  • Salting-Out (Liquid-Liquid Partitioning):

    • Add 4 g of anhydrous MgSO₄ and 1 g of anhydrous NaOAc to the tube.

    • Immediately cap the tube and vortex for 1 minute to prevent the formation of agglomerates. This step facilitates the separation of the acetonitrile layer from the aqueous layer.

    • Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) - Cleanup:

    • Transfer the upper acetonitrile layer (supernatant) to a 15 mL centrifuge tube containing 150 mg of PSA and 50 mg of C18 sorbent.

    • Cap the tube and vortex for 30 seconds. The PSA helps in removing polar matrix components, while C18 removes non-polar interferences.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The extract is now ready for analysis by a suitable chromatographic technique, such as High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow Diagram

Ochratoxin_C_Extraction_Workflow This compound Extraction Workflow (QuEChERS) cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_partitioning Salting-Out cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Homogenized Grain Sample (5g) AddSolvent Add 10mL Extraction Solvent (Water:ACN:Acetic Acid 20:70:10) Sample->AddSolvent Vortex1 Vortex (1 min) AddSolvent->Vortex1 AddSalts Add MgSO4 (4g) & NaOAc (1g) Vortex1->AddSalts Vortex2 Vortex (1 min) AddSalts->Vortex2 Centrifuge1 Centrifuge (5 min, >3000g) Vortex2->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer dSPE Add to d-SPE tube (150mg PSA, 50mg C18) Transfer->dSPE Vortex3 Vortex (30 sec) dSPE->Vortex3 Centrifuge2 Centrifuge (5 min, >3000g) Vortex3->Centrifuge2 Filter Filter (0.22µm) Centrifuge2->Filter Analysis LC-MS/MS or HPLC-FLD Analysis Filter->Analysis

Caption: QuEChERS workflow for this compound extraction from grain samples.

References

Application Notes and Protocols for the Synthesis of Ochratoxin C Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of an Ochratoxin C (OTC) standard. This compound is the ethyl ester derivative of Ochratoxin A (OTA), a mycotoxin produced by several fungal species of the Aspergillus and Penicillium genera.[1][2] The protocol outlined below involves the production and purification of the OTA precursor from fungal cultures, followed by a chemical esterification process to yield OTC. This guide is intended for research purposes to produce a reliable analytical standard for toxicological studies and method validation.

Introduction

Ochratoxin A is a naturally occurring mycotoxin that contaminates a variety of food commodities, posing a significant risk to human and animal health due to its nephrotoxic, immunotoxic, and carcinogenic properties.[3][4] this compound, the ethyl ester of OTA, is also of interest as it can be converted to OTA in vivo.[1] The availability of pure analytical standards is crucial for accurate detection and quantification in complex matrices. This protocol details a robust method for producing this compound, starting with the fungal production of Ochratoxin A.

Part 1: Production and Purification of Ochratoxin A

The initial and critical step in synthesizing this compound is the production of its precursor, Ochratoxin A. Fungal fermentation is a common and effective method for obtaining significant quantities of OTA.

Experimental Protocol: Fungal Culture and OTA Extraction
  • Fungal Strain and Culture Conditions:

    • Strain: Aspergillus ochraceus or a high-yielding strain of Aspergillus westerdijkiae or Aspergillus steynii can be used.[3]

    • Media: Czapek yeast autolysate (CYA) medium has been shown to yield high concentrations of OTA.[3] Yeast Extract Sucrose (YES) medium is also a suitable alternative.[5][6]

    • Incubation: Cultures should be incubated in continuous darkness at a temperature between 25-30°C for 14 to 17 days for optimal OTA production.[3]

  • Extraction of Ochratoxin A:

    • Following incubation, the fungal culture (mycelium and medium) is harvested.

    • A three-step acid-base extraction using ethyl acetate (B1210297) and a sodium bicarbonate solution is an effective method for initial extraction.[7]

    • The crude extract is then evaporated to dryness.

Experimental Protocol: Purification of Ochratoxin A

Purification of the crude OTA extract is essential to remove interfering compounds. Liquid-liquid chromatography is a suitable method for this purpose.[7]

  • Centrifugal Partition Chromatography (CPC):

    • This technique is effective for separating ochratoxins from the fermentation product.[7]

    • A suitable biphasic solvent system should be selected. The choice of system can be optimized using the "shake-flask" method to determine the partition coefficients of OTA.

    • The separation can be carried out in ascendent mode.

    • Fractions are collected and analyzed for the presence and purity of OTA, typically by HPLC-UV.

  • Immunoaffinity Column Chromatography:

    • For a highly specific purification, immunoaffinity columns containing antibodies specific to ochratoxin A can be used.[8]

    • The filtered extract is passed through the column, where OTA binds to the antibodies.

    • The column is washed to remove impurities.

    • OTA is then eluted by denaturing the antibodies with a solvent such as methanol.[8]

Data Presentation: Ochratoxin A Production and Purification
ParameterValueReference
Optimal Fungal StrainAspergillus westerdijkiae, Aspergillus steynii[3]
Optimal Growth MediumCzapek yeast autolysate (CYA)[3]
Incubation Temperature25-30 °C[3]
Incubation Period14-17 days[3]
Purification MethodCentrifugal Partition Chromatography[7]
Purity of OTA Achieved>99%[7]
Recovery Efficiency~75%[3]

Visualization: Ochratoxin A Production and Purification Workflow

cluster_production Ochratoxin A Production cluster_purification Ochratoxin A Purification Fungal Culture Fungal Culture Incubation Incubation Fungal Culture->Incubation Darkness, 25-30°C, 14-17 days Extraction Extraction Incubation->Extraction Acid-base extraction Crude Extract Crude Extract Extraction->Crude Extract Chromatography Chromatography Crude Extract->Chromatography CPC or Immunoaffinity Pure OTA Pure OTA Chromatography->Pure OTA

Caption: Workflow for Ochratoxin A production and purification.

Part 2: Synthesis of this compound

This compound is synthesized from Ochratoxin A via an esterification reaction.

Experimental Protocol: Esterification of Ochratoxin A
  • Reaction Setup:

    • Dissolve a known quantity of purified Ochratoxin A in absolute ethanol (B145695).

    • Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

    • The reaction mixture is then heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The excess ethanol is removed under reduced pressure.

    • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The resulting crude this compound can be purified by column chromatography on silica (B1680970) gel.

Visualization: Synthesis of this compound from Ochratoxin A

Ochratoxin A Ochratoxin A This compound This compound Ochratoxin A->this compound Esterification (Reflux) Ethanol_Acid Ethanol (EtOH) Acid Catalyst (H+) Ethanol_Acid->this compound

Caption: Chemical synthesis of this compound from Ochratoxin A.

Part 3: Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed using appropriate analytical techniques.

Experimental Protocol: Analytical Characterization
  • High-Performance Liquid Chromatography (HPLC):

    • HPLC with fluorescence detection (FLD) is a highly sensitive method for the quantification and purity assessment of ochratoxins.[1]

    • A validated method can simultaneously quantify OTA, OTB, and OTC.[1]

  • Mass Spectrometry (MS):

    • Mass spectrometry can be used to confirm the molecular weight of the synthesized this compound (431.9 g/mol ).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the synthesized compound.[9][10] Complete assignment of proton and carbon-13 spectra can be achieved using 2D NMR techniques.[10][11]

Data Presentation: Characterization Data for this compound
Analytical TechniqueExpected ResultReference
HPLC-FLDA distinct peak corresponding to OTC, with purity >95%[1]
Mass SpectrometryMolecular ion peak confirming the mass of OTC[1]
NMR SpectroscopySpectra consistent with the ethyl ester structure of OTA[9][10]
Safety Precautions

Ochratoxins are toxic and carcinogenic compounds and should be handled with extreme care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All waste materials should be decontaminated and disposed of according to institutional guidelines for hazardous chemical waste.

Conclusion

This application note provides a comprehensive protocol for the synthesis of an this compound standard for research applications. The methodology encompasses the biological production of the Ochratoxin A precursor, its purification, and subsequent chemical conversion to this compound. Adherence to these protocols and safety guidelines will enable the reliable production of a high-purity this compound standard.

References

Application Notes and Protocols for the Analysis of Ochratoxin C

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the procurement and analytical determination of Ochratoxin C. The following sections detail commercially available analytical standards and provide validated protocols for the quantification of this compound in complex matrices using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

This compound Analytical Standards

This compound is the ethyl ester of Ochratoxin A, a mycotoxin produced by several species of Aspergillus and Penicillium fungi. While less common and generally considered less toxic than Ochratoxin A, its presence in food and feed commodities is of concern, necessitating accurate analytical standards for its detection and quantification.[1] Several chemical suppliers offer this compound analytical standards. It is crucial to obtain a certificate of analysis with the standard to ensure its purity and concentration.

Table 1: Commercially Available this compound Analytical Standards

SupplierProduct NameCAS NumberPurityStorageSolubility
Bioaustralis Fine Chemicals This compound4865-85-4>95% by HPLC-20°CSoluble in ethanol, methanol, DMF, or DMSO
Cayman Chemical This compound4865-85-4≥95%-20°CSoluble in ethanol, methanol, DMF, and DMSO
MedchemExpress This compound4865-85-4>98%-20°C (powder), -80°C (in solvent, ≤6 months), -20°C (in solvent, ≤1 month)Soluble in DMSO and ethanol
InvivoChem This compound4865-85-4>98%-20°C (powder), -80°C (in solvent, ≤6 months), -20°C (in solvent, ≤1 month)Soluble in DMSO

Analytical Methods for this compound Determination

A validated method for the simultaneous determination of Ochratoxin A, B, and C in complex food matrices such as coffee and spices has been developed, utilizing immunoaffinity column (IAC) cleanup followed by either HPLC-FLD or UHPLC-MS/MS analysis.[2]

Experimental Workflow

The overall workflow for the analysis of this compound in food samples involves sample preparation (extraction and cleanup) followed by instrumental analysis.

This compound Analysis Workflow sample Food Sample (e.g., Coffee, Spices) extraction Extraction with Acetonitrile/Water sample->extraction Homogenize cleanup Immunoaffinity Column (IAC) Cleanup extraction->cleanup Dilute and Load hplc HPLC-FLD Analysis cleanup->hplc Elute and Analyze lcms UHPLC-MS/MS Analysis cleanup->lcms Elute and Analyze quantification Quantification hplc->quantification lcms->quantification

Caption: General workflow for the analysis of this compound.

Sample Preparation: Extraction and Immunoaffinity Column (IAC) Cleanup

This protocol is validated for roasted coffee and Sichuan pepper matrices.[2]

Materials:

  • Acetonitrile (ACN), HPLC grade

  • Ultrapure water

  • Tween-20

  • Phosphate-buffered saline (PBS)

  • Ochratoxin A Immunoaffinity Columns (IACs) with high cross-reactivity for this compound (>85%)[2]

  • Homogenizer/blender

  • Centrifuge

  • Vortex mixer

Protocol:

  • Homogenization: Weigh 5 g of the homogenized food sample into a centrifuge tube.

  • Extraction: Add 20 mL of acetonitrile/water (80/20, v/v).

  • Vortexing and Centrifugation: Vortex the mixture for 30 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Dilution: Take 1 mL of the supernatant and dilute it with 49 mL of PBS containing 0.5% Tween-20.

  • IAC Loading: Pass the diluted extract through the immunoaffinity column at a flow rate of 1-2 mL/min.

  • Washing: Wash the column with 10 mL of PBS containing 0.5% Tween-20, followed by 10 mL of ultrapure water.

  • Elution: Elute the ochratoxins from the column with 2 mL of methanol.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase for HPLC-FLD or UHPLC-MS/MS analysis.

Instrumental Analysis: HPLC-FLD

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector (FLD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water:Acetic Acid (45:53:2, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 100 µL

  • Column Temperature: 30°C

  • Fluorescence Detection: Excitation λ = 333 nm, Emission λ = 460 nm

Instrumental Analysis: UHPLC-MS/MS

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A suitable gradient program should be developed to ensure the separation of this compound from matrix interferences. A typical gradient might start at 95% A, decrease to 5% A over several minutes, hold for a short period, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ion transitions for this compound should be optimized. For example, a potential transition could be m/z 432.2 → 239.1.

  • Collision Energy and other MS parameters: These should be optimized for the specific instrument being used to achieve maximum sensitivity.

Method Validation Data

The following tables summarize the performance characteristics of the described analytical methods for this compound in roasted coffee and Sichuan pepper.[2]

Table 2: HPLC-FLD Method Validation Parameters for this compound [2]

ParameterRoasted CoffeeSichuan Pepper
Linearity (r) >0.999>0.999
LOD (µg/kg) 0.30.3
LOQ (µg/kg) 1.01.0
Recovery (%) 85.2 - 98.782.0 - 95.4
Precision (RSD%) ≤ 8.5≤ 8.8

Table 3: UHPLC-MS/MS Method Validation Parameters for this compound [2]

ParameterRoasted CoffeeSichuan Pepper
Linearity (r) >0.999>0.999
LOD (µg/kg) 0.10.1
LOQ (µg/kg) 0.30.3
Recovery (%) 92.1 - 112.588.9 - 109.8
Precision (RSD%) ≤ 7.9≤ 8.2

Toxicological Signaling Pathway

While the specific signaling pathways affected by this compound are not as extensively studied as those of Ochratoxin A, it is believed to share similar toxicological mechanisms due to its structural similarity. Ochratoxin A has been shown to induce apoptosis (programmed cell death) in human kidney cells through the regulation of the PTEN/AKT signaling pathway.[3] This pathway is crucial for cell survival and proliferation.

Ochratoxin_Signaling_Pathway cluster_cell Cell Membrane OTA Ochratoxin A/C PTEN PTEN OTA->PTEN Activates pAKT p-AKT (Active) PTEN->pAKT Dephosphorylates (Inhibits) AKT AKT AKT->pAKT Phosphorylation Apoptosis Apoptosis pAKT->Apoptosis Inhibits CellSurvival Cell Survival and Proliferation pAKT->CellSurvival Promotes

Caption: Postulated signaling pathway for Ochratoxin-induced apoptosis.

Disclaimer: This diagram illustrates the signaling pathway for Ochratoxin A-induced apoptosis. Due to limited specific data on this compound, this pathway is presented as a probable mechanism of action, given the structural similarity between the two toxins. Further research is required to confirm the precise molecular targets and signaling cascades of this compound.

References

Application Notes and Protocols for Immunoassays in Ochratoxin C Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the quantification of Ochratoxin C (OTC), a mycotoxin of concern for food safety and health. The following sections detail various immunoassay techniques, including Enzyme-Linked Immunosorbent Assay (ELISA), Fluorescence Polarization Immunoassay (FPIA), and Electrochemical Immunosensors.

Introduction to Immunoassays for this compound

Immunoassays are widely utilized for the detection and quantification of mycotoxins like this compound due to their high sensitivity, specificity, and adaptability to various sample matrices. These assays are based on the specific binding interaction between an antibody and the target antigen (this compound). The primary formats discussed here are competitive assays, where OTC in the sample competes with a labeled OTC derivative for a limited number of antibody binding sites.

Comparative Quantitative Data

The following table summarizes the performance of different immunoassay platforms for the quantification of Ochratoxins.

Immunoassay TypeAnalyteDetection Limit (LOD)Linear RangeSample MatrixReference
ELISA OTA, OTB, OTC0.001 ng/mL (for OTC)Not SpecifiedMillet and Maize[1]
OTA, OTB0.03 ng/mL0.06 - 0.6 ng/mLFood and Agricultural Products[2]
Total Ochratoxins (A/B/C)<0.03 ng/mLNot SpecifiedGrains, Coffee, Wine, Beer, Pet Food
Fluorescence Polarization Immunoassay (FPIA) OTA3 ng/mL5 - 200 ng/mLBarley[3]
OTA0.02 ng/mL0.03 - 0.78 ng/mLRice[4][5]
OTA0.7 ng/mLNot SpecifiedRed Wine[6]
Electrochemical Immunosensor OTA0.15 ng/mL0.5 - 100 ng/mLCoffee Beans[7]
OTA10 pg/kg2 - 10 ng/mLNot Specified[7]
OTA3.18 ppbNot SpecifiedGrain Corn[8]

Experimental Protocols and Methodologies

Competitive Enzyme-Linked Immunosorbent Assay (cELISA) for this compound

This protocol describes a direct competitive ELISA for the quantification of OTC in food samples.

Principle: The assay is based on the competition between free OTC in the sample and an OTC-enzyme conjugate for binding to a limited number of anti-OTC antibody-coated wells. The amount of bound enzyme is inversely proportional to the concentration of OTC in the sample.

Experimental Workflow:

ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Procedure cluster_analysis Data Analysis Sample Sample Collection (e.g., Millet, Maize) Extraction Extraction of OTC (e.g., with Methanol (B129727)/Water) Sample->Extraction Dilution Dilution of Extract Extraction->Dilution Addition Add Standard/Sample and OTC-HRP Conjugate Dilution->Addition Coating Microtiter Plate coated with Anti-OTC Antibody Coating->Addition Incubation1 Incubate (e.g., 30 min) Addition->Incubation1 Washing1 Wash Plate Incubation1->Washing1 Substrate Add TMB Substrate Washing1->Substrate Incubation2 Incubate (e.g., 15 min) Substrate->Incubation2 Stopping Add Stop Solution Incubation2->Stopping Reading Read Absorbance at 450 nm Stopping->Reading StdCurve Generate Standard Curve Reading->StdCurve Quantification Quantify OTC Concentration StdCurve->Quantification

Caption: Workflow for competitive ELISA of this compound.

Materials:

  • Anti-Ochratoxin C antibody-coated 96-well microtiter plate

  • This compound standards

  • This compound-Horseradish Peroxidase (HRP) conjugate

  • Sample extraction solution (e.g., 70% methanol in water)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Protocol:

  • Sample Preparation:

    • Homogenize the solid sample.

    • Extract this compound by shaking a known amount of the sample with the extraction solution for a specified time (e.g., 30 minutes).

    • Centrifuge the mixture and collect the supernatant.

    • Dilute the supernatant with a suitable buffer to minimize matrix effects.

  • Assay Procedure:

    • Allow all reagents to reach room temperature.

    • Add 50 µL of standard or diluted sample to the antibody-coated wells.

    • Add 50 µL of OTC-HRP conjugate to each well.

    • Incubate the plate for 30-60 minutes at room temperature.

    • Wash the plate 3-5 times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes in the dark.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm within 10 minutes of adding the stop solution.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance values against the concentration of the OTC standards.

    • Determine the concentration of OTC in the samples by interpolating their absorbance values from the standard curve.

Fluorescence Polarization Immunoassay (FPIA) for this compound

This protocol outlines a homogeneous competitive immunoassay for the rapid quantification of OTC.

Principle: The assay measures the change in fluorescence polarization of an OTC-fluorophore conjugate (tracer). Free OTC in the sample competes with the tracer for binding to a specific antibody. When the tracer is bound to the larger antibody molecule, its rotation is slowed, resulting in a high fluorescence polarization. Conversely, the unbound tracer rotates more freely, leading to low fluorescence polarization. The degree of polarization is inversely proportional to the OTC concentration in the sample.[9]

Experimental Workflow:

FPIA_Workflow cluster_prep Sample Preparation cluster_assay FPIA Procedure cluster_analysis Data Analysis Sample Sample Collection Extraction Extraction of OTC Sample->Extraction Dilution Dilution of Extract Extraction->Dilution Reagents Mix Antibody, Sample/Standard, and OTC-Tracer Dilution->Reagents Incubation Incubate (e.g., 5-10 min) Reagents->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement StdCurve Generate Standard Curve Measurement->StdCurve Quantification Quantify OTC Concentration StdCurve->Quantification

Caption: Workflow for Fluorescence Polarization Immunoassay of this compound.

Materials:

  • Anti-Ochratoxin C antibody

  • This compound standards

  • This compound-fluorescein tracer

  • Assay buffer

  • Fluorescence polarization analyzer

Protocol:

  • Sample Preparation:

    • Follow a similar extraction and dilution procedure as described for ELISA to obtain a clear sample extract.

  • Assay Procedure:

    • In a suitable cuvette or microplate well, add the assay buffer.

    • Add a defined volume of the anti-OTC antibody solution.

    • Add the OTC standard or the diluted sample extract.

    • Finally, add the OTC-fluorescein tracer.

    • Mix and incubate for a short period (e.g., 5-10 minutes) at room temperature to reach equilibrium.

    • Measure the fluorescence polarization using a dedicated instrument.

  • Data Analysis:

    • Generate a standard curve by plotting the fluorescence polarization values against the known concentrations of the OTC standards.

    • Determine the OTC concentration in the samples from the standard curve.

Electrochemical Immunosensor for this compound

This section describes a label-free electrochemical immunosensor for the sensitive detection of OTC.

Principle: This method relies on the change in electrochemical properties of a sensor surface upon the binding of OTC to immobilized anti-OTC antibodies. Techniques like Electrochemical Impedance Spectroscopy (EIS) are often used. The binding of OTC to the antibody on the electrode surface alters the electron transfer resistance, which can be measured and correlated to the OTC concentration.

Experimental Workflow:

EIS_Workflow cluster_prep Sensor Preparation cluster_assay Detection Procedure cluster_analysis Data Analysis Electrode Gold Electrode Modification Surface Modification (e.g., SAM formation) Electrode->Modification Immobilization Antibody Immobilization Modification->Immobilization Blocking Blocking of Non-specific Sites Immobilization->Blocking Incubation Incubate with Sample/Standard Blocking->Incubation Measurement Electrochemical Measurement (EIS) Incubation->Measurement SignalChange Measure Change in Signal (e.g., Charge Transfer Resistance) Measurement->SignalChange Quantification Relate Signal Change to OTC Concentration SignalChange->Quantification

Caption: Workflow for Electrochemical Immunosensor for this compound.

Materials:

  • Screen-printed gold electrodes or other suitable electrode systems

  • Anti-Ochratoxin C antibody

  • This compound standards

  • Reagents for electrode modification (e.g., self-assembled monolayer forming agents like thiols)

  • Blocking agent (e.g., bovine serum albumin)

  • Electrochemical workstation (potentiostat/galvanostat with impedance analysis capability)

Protocol:

  • Sensor Preparation:

    • Clean the electrode surface thoroughly.

    • Modify the electrode surface to facilitate antibody immobilization (e.g., by forming a self-assembled monolayer).

    • Immobilize the anti-OTC antibody onto the modified surface.

    • Block any remaining active sites on the surface to prevent non-specific binding.

  • Detection:

    • Apply a small volume of the OTC standard or sample extract onto the sensor surface.

    • Incubate for a specific time to allow for the antibody-antigen binding reaction.

    • Perform the electrochemical measurement (e.g., record the impedance spectrum).

  • Data Analysis:

    • Analyze the change in the electrochemical signal (e.g., the change in charge transfer resistance) before and after the sample incubation.

    • Correlate the signal change to the concentration of OTC in the sample using a calibration curve generated with standards.

References

Application Note and Protocols for Ochratoxin C Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ochratoxin C (OTC) certified reference materials (CRMs). It is intended for researchers, scientists, and professionals in drug development involved in the analysis and risk assessment of mycotoxins.

This compound is the ethyl ester of Ochratoxin A (OTA), a mycotoxin produced by several species of Aspergillus and Penicillium fungi.[1] Like its parent compound, OTC is considered a potential threat to human and animal health due to its toxic properties.[1] Accurate and reliable quantification of OTC in various matrices is crucial for food safety, toxicological studies, and risk management. Certified Reference Materials (CRMs) are indispensable for method validation, quality control, and ensuring the traceability of analytical results.

Quantitative Data for Ochratoxin Certified Reference Material

A novel coffee Certified Reference Material (CRM) containing Ochratoxin A, B, and C has been developed to enhance the precision and reliability of analytical measurements for these toxins. The certified values were established through an inter-laboratory characterization involving eight laboratories.

AnalyteCertified Value (μg/kg)Uncertainty (μg/kg)Coverage Factor (k)Confidence Interval
Ochratoxin A15.20.42~95%
Ochratoxin B12.80.42~95%
This compound 3.4 0.1 2 ~95%

Experimental Protocols

This section details the methodology for the extraction, purification, and quantification of this compound in a coffee matrix using the aforementioned CRM for method validation. The protocol is adapted from established methods for Ochratoxin A analysis.[2][3][4]

Sample Preparation: Extraction and Immunoaffinity Column Cleanup

This protocol describes the extraction of Ochratoxins from a solid matrix (e.g., coffee) and subsequent cleanup using an immunoaffinity column (IAC) to isolate the analytes of interest.

Materials:

  • Coffee CRM or sample, finely ground

  • Extraction Solvent: Methanol (B129727)

  • Phosphate-Buffered Saline (PBS)

  • Immunoaffinity Columns (IACs) for Ochratoxins

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Extraction:

    • Weigh 2.5 g of the homogenized coffee sample into a 50 mL centrifuge tube.

    • Add 20 mL of methanol to the tube.

    • Vortex vigorously for 3 minutes at 2,500 rpm to ensure thorough extraction.[2]

    • Centrifuge the mixture for 5 minutes at 5,500 rpm.[2]

    • Carefully transfer the supernatant to a clean tube.

  • Dilution:

    • Take a 16 mL aliquot of the supernatant (equivalent to 2 g of the initial sample) and mix it with an equal volume of PBS.[2] This dilution step is crucial for optimal antibody binding in the IAC.

  • Immunoaffinity Column Cleanup:

    • Allow the immunoaffinity column to reach room temperature.

    • Pass the entire diluted extract through the IAC at a slow, steady flow rate (approximately 1-2 mL/min).

    • Wash the column with 10 mL of PBS to remove unbound matrix components.

    • Dry the column by passing air through it for 30 seconds.

  • Elution:

    • Elute the bound Ochratoxins from the column by slowly passing 4 mL of methanol through the IAC. Collect the eluate in a clean vial.

    • Wait for 3 minutes after adding the methanol to allow the solvent to fully permeate the gel before completing the elution.[3][4]

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

    • Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial.[2]

LC-MS/MS Analysis

This protocol outlines the parameters for the quantification of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min[2]
Injection Volume 10 µL[2]
Column Temperature 30°C[2]
Gradient 0-0.2 min: 30% B; 0.2-1.0 min: linear gradient to 100% B; 1.0-1.5 min: hold at 100% B; 1.5-1.6 min: return to 30% B[2]

Mass Spectrometry Conditions (Positive ESI Mode):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
Multiple Reaction Monitoring (MRM) Transitions To be optimized for this compound (precursor ion > product ions)

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Immunoaffinity Cleanup cluster_analysis Analysis weigh 1. Weigh Coffee Sample extract 2. Extract with Methanol weigh->extract centrifuge 3. Centrifuge extract->centrifuge dilute 4. Dilute Supernatant with PBS centrifuge->dilute load 5. Load onto IAC dilute->load wash 6. Wash IAC load->wash elute 7. Elute with Methanol wash->elute concentrate 8. Evaporate and Reconstitute elute->concentrate inject 9. Inject into LC-MS/MS concentrate->inject quantify 10. Data Acquisition and Quantification inject->quantify

Caption: Workflow for the analysis of this compound in coffee.

Proposed Signaling Pathway for this compound Toxicity

This compound is readily converted to Ochratoxin A in vivo.[5] Therefore, its toxic mechanisms are considered to be largely mediated by OTA. The proposed signaling pathway is based on the known cellular effects of Ochratoxin A.[6][7]

signaling_pathway cluster_cell Cellular Environment cluster_effects Cellular Effects OTC This compound OTA Ochratoxin A (in vivo conversion) OTC->OTA Metabolic Conversion protein_syn Inhibition of Protein Synthesis OTA->protein_syn oxidative_stress Induction of Oxidative Stress OTA->oxidative_stress mapk MAPK Pathway Activation (ERK, p38) OTA->mapk apoptosis Apoptosis protein_syn->apoptosis dna_damage DNA Damage oxidative_stress->dna_damage mapk->apoptosis nephrotoxicity Nephrotoxicity apoptosis->nephrotoxicity dna_damage->apoptosis

Caption: Proposed signaling pathway for this compound-induced toxicity.

References

Application Notes and Protocols for Ochratoxin C Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ochratoxin C (OTC) is the ethyl ester of Ochratoxin A (OTA), a mycotoxin with nephrotoxic, immunotoxic, and carcinogenic properties.[1][2][3] Produced by several species of Aspergillus and Penicillium, these toxins can contaminate a wide range of food and feed commodities, including cereals, coffee, wine, and dried fruits.[1][3] Accurate determination of OTC levels is crucial for food safety and toxicological studies. Effective sample preparation is a critical prerequisite for reliable analysis, aiming to extract OTC from complex matrices and remove interfering substances. Although much of the available literature focuses on OTA, the described methodologies are generally applicable to OTC due to their structural similarity.

Core Sample Preparation Techniques

The selection of a suitable sample preparation method is contingent on the sample matrix, the expected concentration of OTC, and the analytical instrumentation to be used. The process typically involves an extraction step followed by a clean-up procedure.

1. Extraction

The initial phase of sample preparation is the extraction of OTC from the sample matrix. This is usually accomplished with an appropriate solvent system.

  • Solid Samples (e.g., cereals, coffee, spices): Solid samples are typically ground to a fine powder to maximize the surface area for extraction.[4] A variety of organic solvents, often mixed with water, are used for extraction. Common solvent systems include acetonitrile/water, methanol/water, and chloroform/phosphoric acid.[5][6] The sample and solvent mixture is agitated, for instance by shaking or blending, to ensure efficient extraction of the toxin.[5][6]

  • Liquid Samples (e.g., wine, beer): For liquid samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common approaches. LLE uses an immiscible organic solvent to partition OTC from the aqueous sample.[5] However, SPE is often favored for its efficiency and lower solvent consumption.[7][8]

2. Clean-up

Crude extracts often contain co-extracted compounds that can interfere with analysis. A clean-up step is therefore essential to purify the extract.

  • Solid-Phase Extraction (SPE): SPE is a widely used technique for cleaning up mycotoxin extracts.[2][5][8] The extract is passed through a cartridge containing a solid sorbent, such as C18 or polymeric phases, which retains the analyte.[5][9] Interfering compounds are washed away, and the purified OTC is then eluted with a small volume of an appropriate solvent.[5]

  • Immunoaffinity Chromatography (IAC): IAC is a highly selective clean-up method that utilizes monoclonal antibodies specific to the ochratoxin group.[10][11][12] The extract is passed through an IAC column, where the antibodies bind to OTC.[11][13] After washing away unbound matrix components, the purified OTC is eluted, often with a solvent like methanol.[11][14] IAC provides excellent purification and concentration, leading to very low detection limits.[2][10][12]

Experimental Protocols

The following are detailed protocols for the sample preparation of ochratoxins from solid (cereal-based feed) and liquid (wine) matrices.

Protocol 1: Analysis of Ochratoxin in Cereal-Based Feed using Immunoaffinity Column Clean-up and HPLC

This protocol is adapted for the analysis of ochratoxins in animal feed.

1. Sample Preparation and Extraction:

  • Grind a representative sample of the cereal-based feed to a fine powder.

  • Weigh 50 g of the ground sample into a blender jar.

  • Add 200 mL of acetonitrile/water (60:40, v/v) as the extraction solvent.[15]

  • Blend at high speed for 3 minutes.

  • Filter the extract through a Whatman No. 4 filter paper.

2. Immunoaffinity Column Clean-up:

  • Allow the immunoaffinity column to reach room temperature before use.[13]

  • Pass a specific volume of the filtered extract through the immunoaffinity column at a steady flow rate (e.g., 1-2 mL/min).

  • Wash the column with purified water to remove any unbound impurities.

  • Elute the bound ochratoxins from the column using methanol.[11]

3. Final Preparation for HPLC Analysis:

  • Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the HPLC mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: Determination of Ochratoxin in Red Wine using Solid-Phase Extraction and HPLC-FLD

This protocol details the extraction and clean-up of ochratoxins from red wine.

1. Sample Pre-treatment:

  • Take a 50 mL sample of red wine.

  • Adjust the pH to 7.2.[16]

  • Filter the wine sample to remove any particulate matter.

2. Immunoaffinity Column Clean-up:

  • Pass the filtered wine sample through an immunoaffinity column at a controlled flow rate.[16]

  • Wash the column with a washing solution (e.g., phosphate-buffered saline) followed by deionized water to remove interfering substances.[14]

  • Dry the column by passing air through it.[14]

  • Elute the ochratoxins with 2 mL of absolute methanol.[14]

3. Concentration and Analysis:

  • Evaporate the collected eluate to dryness using a rotary vacuum evaporator.[14]

  • Dissolve the residue in a small, precise volume (e.g., 0.25 mL) of the mobile phase (e.g., acetonitrile/deionized water/acetic acid, 49.5:49.5:1, v/v/v).[14]

  • Inject an aliquot (e.g., 100 µL) into the HPLC system with fluorescence detection.[14]

Quantitative Data Presentation

The following table summarizes the performance of different sample preparation methods for ochratoxin analysis in various food matrices.

MatrixClean-up MethodExtraction SolventRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)
Wine and BeerImmunoaffinity Column (IAC)->90%--
Roasted CoffeeMolecular Imprinting Polymers (MIP)->90%--
ChiliMycosep™->90%--
WineIAC--0.08 µg/L0.26 µg/L
WineOasis® HLB (SPE)--0.17 µg/L0.57 µg/L
BeerIAC--0.08 µg/L0.26 µg/L
Roasted CoffeeMIP--0.29 µg/L0.97 µg/L
ChiliMycosep™--0.12 µg/kg0.40 µg/kg
Wheat and MaizeSolid Bar Microextraction (C18)Acetonitrile/water/acetic acid (79:20:1)-0.9 µg/kg (wheat), 2.5 µg/kg (maize)-
Black PepperIACMethanol/water (80:20)---
BeersSPE (C18)-70-106%<0.5 µg/L-

Data compiled from multiple sources.[5][6][17][18] Note that performance can vary with specific laboratory conditions and instrumentation.

Visualizations

G cluster_start Start cluster_prep Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_final Final Steps Sample Sample Matrix (e.g., Cereal, Wine) Homogenization Homogenization (Grinding/Blending) Sample->Homogenization SolventExtraction Solvent Extraction (e.g., Acetonitrile/Water) Homogenization->SolventExtraction Cleanup Clean-up (SPE or IAC) SolventExtraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation Analysis Instrumental Analysis (HPLC, LC-MS/MS) Evaporation->Analysis G cluster_matrix Sample Matrix Characteristics cluster_options Clean-up Options cluster_recommendation Recommended Technique Matrix Select Sample Matrix HighInterference High Matrix Interference (e.g., Spices, Coffee) Matrix->HighInterference Complex LowInterference Low to Moderate Interference (e.g., Cereals, Wine) Matrix->LowInterference Simpler IAC Immunoaffinity Chromatography (IAC) - High Selectivity - Best for complex matrices HighInterference->IAC LowInterference->IAC For very low detection limits SPE Solid-Phase Extraction (SPE) - Good general-purpose clean-up - Cost-effective LowInterference->SPE

References

High-Resolution Mass Spectrometry for the Analysis of Ochratoxin C: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ochratoxin C (OTC) is the ethyl ester of Ochratoxin A (OTA), a mycotoxin produced by several species of Aspergillus and Penicillium fungi.[1] Like its parent compound, OTC is a potential contaminant in a variety of food and feed commodities, including cereals, coffee, and wine. Due to the toxic properties of ochratoxins, which include nephrotoxic, immunotoxic, and carcinogenic effects, sensitive and selective analytical methods are crucial for their detection and quantification to ensure food safety.[2] High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers a powerful tool for the analysis of this compound, providing high sensitivity, selectivity, and the ability for retrospective data analysis.[3] This application note details a protocol for the determination of this compound in food matrices using LC-HRMS.

Principle of the Method

This method utilizes liquid chromatography to separate this compound from other matrix components, followed by detection and quantification using a high-resolution mass spectrometer, such as an Orbitrap™ or a time-of-flight (TOF) instrument. The high resolving power of these instruments allows for the accurate mass measurement of the precursor and fragment ions, ensuring confident identification and differentiation from isobaric interferences.[3][4] Quantification is typically performed using an internal standard to correct for matrix effects and variations in instrument response.

Data Presentation

The following tables summarize typical quantitative data and HRMS parameters for the analysis of ochratoxins. While specific data for this compound is limited, the data for the closely related Ochratoxin A is presented as a reference.

Table 1: High-Resolution Mass Spectrometry Parameters for this compound

ParameterSetting
Chemical FormulaC₂₂H₂₂ClNO₆[1]
Monoisotopic Mass431.1135651 Da[1]
Precursor Ion ([M+H]⁺)m/z 432.1209
Ionization ModePositive Electrospray Ionization (ESI+)
Primary Fragment Ionsm/z 386.1598, m/z 239.0367
Mass Resolution≥ 70,000 FWHM[3][4]
Mass Accuracy< 5 ppm[3]
Collision GasNitrogen or Argon

Table 2: Example Performance Data for Ochratoxin Analysis in Food Matrices (Reference: Ochratoxin A)

MatrixMethodLOQRecovery (%)RSD (%)Reference
WineUPLC-MS/MS0.08 - 0.81 µg/kg77 - 108< 15[5]
MilkUHPLC-MS/SRM31.3 pg/mL75< 15[6]
Coffee & CocoaLC-MS/MS0.40 µg/kg86 - 98< 3[7]
MaizeLC-MS/MS0.03 - 0.3 µg/kg> 60< 15[8]

Experimental Protocols

The following protocols provide a general framework for the analysis of this compound in a food matrix such as wine or cereal. Optimization may be required for different sample types.

Sample Preparation: Solid-Phase Extraction (SPE) Cleanup
  • Extraction:

    • Weigh 5 g of homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of an extraction solvent (e.g., acetonitrile/water/acetic acid, 80:19.9:0.1, v/v/v).[9]

    • Vortex or shake vigorously for 30-60 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant for cleanup.

  • SPE Cleanup:

    • Condition an SPE cartridge (e.g., C18 or a specialized mycotoxin cleanup column) according to the manufacturer's instructions.

    • Load a portion of the sample extract onto the cartridge.

    • Wash the cartridge with a non-eluting solvent to remove interferences.

    • Elute this compound with a suitable solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.[2]

    • Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase.[7]

LC-HRMS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[6]

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[6]

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[6]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

  • High-Resolution Mass Spectrometry (HRMS) Conditions:

    • Instrument: Orbitrap™-based or Q-TOF mass spectrometer.

    • Ionization Source: Heated Electrospray Ionization (HESI) in positive mode (ESI+).

    • Capillary Voltage: 3.5 - 4.5 kV.[2]

    • Source Temperature: 300 - 350°C.

    • Data Acquisition Mode: Full scan with data-dependent MS/MS (dd-MS²) or parallel reaction monitoring (PRM).

    • Full Scan Resolution: 70,000 FWHM.[3][4]

    • MS/MS Resolution: 17,500 FWHM.

    • Collision Energy: Optimized for the fragmentation of the m/z 432.12 precursor ion.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Solvent Extraction (e.g., ACN/Water/Acid) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup Solid-Phase Extraction (SPE) or Immunoaffinity Cleanup (IAC) Centrifugation->Cleanup Evaporation Evaporation to Dryness Cleanup->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization Full_Scan Full Scan HRMS (e.g., Orbitrap) Ionization->Full_Scan Fragmentation Data-Dependent MS/MS Full_Scan->Fragmentation Detection High-Resolution Mass Detection Fragmentation->Detection Identification Identification (Accurate Mass & Fragments) Detection->Identification Quantification Quantification (Internal Standard) Identification->Quantification Reporting Reporting Quantification->Reporting G cluster_frags Fragment Ions OTC This compound (OTC) [M+H]⁺ m/z 432.12 Frag1 Loss of Ethanol (-C₂H₅OH) [M+H-46]⁺ m/z 386.16 OTC->Frag1 - C₂H₅OH Frag2 Ochratoxin α [M+H-C₁₁H₁₁NO₂]⁺ m/z 239.04 OTC->Frag2 - Phenylalanine ethyl ester

References

Application Note: Quantification of Ochratoxin C in Animal Feed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ochratoxins are mycotoxins produced by several species of Aspergillus and Penicillium fungi.[1][2] While Ochratoxin A (OTA) is the most prevalent and studied member of this group, its ethyl ester derivative, Ochratoxin C (OTC), also poses a potential risk to animal health.[3] Contamination of animal feed with ochratoxins can lead to significant economic losses due to reduced animal productivity, increased disease incidence, and decreased reproductive performance.[4][5] The primary target organ for ochratoxin toxicity is the kidney, but these toxins can also exhibit hepatotoxic, teratogenic, and immunotoxic effects.[5][6][7]

Regulatory bodies have established maximum permitted levels for certain mycotoxins in animal feed, necessitating reliable and sensitive analytical methods for their quantification.[8][9] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the determination of mycotoxins due to its high sensitivity, selectivity, and accuracy.[4][10][11] This application note provides a detailed protocol for the extraction, clean-up, and quantification of this compound in various animal feed matrices using LC-MS/MS. The methodology is adapted from established protocols for Ochratoxin A.

Toxicological Pathway: Ochratoxin-Induced Cellular Stress

Ochratoxins are known to induce complex toxic effects, primarily through the generation of oxidative stress and the disruption of key cellular signaling pathways.[12] Although most research focuses on Ochratoxin A, the structural similarity of this compound suggests a comparable mechanism of action. OTA exposure can lead to the activation of signaling pathways like PI3K/AKT and MAPKs (p38, JNK, ERK), which are involved in cell growth, proliferation, and apoptosis.[7][13][14] The toxin can impair mitochondrial function, leading to the production of reactive oxygen species (ROS), DNA damage, and the initiation of apoptotic cell death.[3][12]

Ochratoxin_Toxicity_Pathway This compound Toxicity Pathway OTC This compound (OTC) Cell Cell Membrane OTC->Cell PI3K_AKT PI3K/AKT Pathway Cell->PI3K_AKT Disrupts MAPK MAPK Pathway (p38, JNK, ERK) Cell->MAPK Activates Mitochondria Mitochondrial Dysfunction Cell->Mitochondria Impairs Apoptosis Apoptosis (Cell Death) PI3K_AKT->Apoptosis MAPK->Apoptosis ROS Increased ROS (Oxidative Stress) Mitochondria->ROS DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->Apoptosis

Caption: Simplified signaling pathway for this compound-induced cellular toxicity.

Experimental Protocol

This protocol outlines the procedure for sample preparation, extraction, purification, and LC-MS/MS analysis of this compound in animal feed.

Materials and Reagents
  • This compound analytical standard

  • Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), and Water (LC-MS grade)

  • Formic acid or Acetic acid (analytical grade)

  • Magnesium sulfate (B86663) (anhydrous)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or specialized mycotoxin clean-up columns)

  • Milli-Q or equivalent purified water

  • Animal feed samples (e.g., corn, wheat, poultry feed, swine feed)

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Prepare by dissolving the appropriate amount of this compound standard in acetonitrile.

  • Working Standard Solutions (1 ng/mL to 1000 ng/mL): Prepare a series of working standard solutions by serially diluting the primary stock solution with acetonitrile or the initial mobile phase composition.[9]

  • Store all standard solutions at -20°C in amber vials to prevent degradation.[8][10]

Sample Preparation and Extraction
  • Homogenization: Mill the animal feed sample to a fine powder (e.g., 1 mm sieve) to ensure homogeneity.[9] Store homogenized samples at ≤ -18°C until analysis.[9]

  • Weighing: Accurately weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) conical tube.[9][15]

  • Extraction: Add 20 mL of extraction solvent (e.g., acetonitrile:water:acetic acid, 79:20:1, v/v/v) to the sample tube.[9]

  • Shaking: Cap the tube tightly and shake vigorously on a vertical shaker or vortex mixer for 30 minutes at room temperature.[15]

  • Centrifugation: Centrifuge the sample at 3000-4000 rpm for 15 minutes to separate the solid matrix from the supernatant.[15]

Extract Clean-up (Purification)

For complex matrices like animal feed, a clean-up step is crucial to remove interferences.

  • SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions, typically with methanol followed by water.

  • Sample Loading: Load a specific volume of the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a polar solvent (e.g., water/acetonitrile mixture) to remove interfering compounds.

  • Elution: Elute this compound from the cartridge using a less polar solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Chromatographic Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Timed-Selected Reaction Monitoring (SRM) mode. Precursor and product ions for this compound must be optimized. For OTC (C₂₂H₂₂ClNO₆, M.W. 431.86), the protonated molecule [M+H]⁺ would be m/z 432.9. Product ions would be determined by fragmentation of the precursor ion.

Experimental Workflow Diagram

Experimental_Workflow This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_cleanup Extract Clean-up cluster_analysis Analysis & Data Processing Sample 1. Homogenize Animal Feed Sample Weigh 2. Weigh 5g of Sample Sample->Weigh Extract 3. Add Extraction Solvent & Shake for 30 min Weigh->Extract Centrifuge 4. Centrifuge for 15 min Extract->Centrifuge SPE 5. Solid-Phase Extraction (SPE) Centrifuge->SPE Evap 6. Evaporate Eluate SPE->Evap Recon 7. Reconstitute in Mobile Phase Evap->Recon LCMS 8. Inject into LC-MS/MS Recon->LCMS Quant 9. Quantify using Calibration Curve LCMS->Quant Report 10. Report Results (ng/g) Quant->Report

Caption: Step-by-step workflow for the analysis of this compound in animal feed.

Data and Results

The performance of the analytical method must be validated to ensure accuracy and reliability. Key validation parameters are summarized below. These values are representative for mycotoxin analysis in feed and should be experimentally determined for this compound.

Parameter Typical Performance Description
Linearity (R²) > 0.99The correlation coefficient of the calibration curve prepared in the matrix extract.[15]
Limit of Detection (LOD) 0.5 - 5.0 µg/kgThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 1.0 - 10.0 µg/kgThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[9][15]
Recovery (%) 70 - 120%The percentage of the analyte recovered from the sample matrix during the extraction process.[10][16]
Precision (RSD%) < 15-20%The relative standard deviation of replicate measurements, indicating the method's reproducibility.[10][16]

Table 1: Typical method validation parameters for LC-MS/MS analysis of mycotoxins in animal feed.

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound in animal feed. The protocol involves a straightforward solvent extraction followed by a solid-phase extraction clean-up to minimize matrix effects and ensure accurate results.[4] The method provides the necessary sensitivity and selectivity to meet regulatory requirements for mycotoxin monitoring in the animal feed industry.[8] Proper method validation is critical to guarantee the reliability of the generated data for ensuring feed safety and animal health.

References

Application Notes and Protocols for Ochratoxin C in Toxicology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ochratoxin C

This compound (OTC) is a mycotoxin belonging to the ochratoxin group, which are secondary metabolites produced by fungi of the Aspergillus and Penicillium genera.[1] Structurally, OTC is the ethyl ester of ochratoxin A (OTA), the most prevalent and toxic member of this mycotoxin family.[1] Although considered a minor component of the ochratoxin complex, OTC is of significant toxicological interest as it can be formed from OTA by gut microbiota and, conversely, OTA can be formed from OTC within a biological system.[2] Found in various food commodities, including red wine, OTC poses a potential risk to human and animal health.[2] Its toxic effects include inhibition of cell proliferation, induction of apoptosis, and potential immunotoxicity.[2][3] These characteristics make OTC a relevant subject for toxicological research, particularly in the fields of food safety, carcinogenesis, and immunotoxicology.

Toxicological Profile of this compound

This compound exerts its toxic effects through various mechanisms, primarily investigated in in vitro models. Key toxicological endpoints observed include:

  • Cytotoxicity: OTC has been shown to be cytotoxic to various cell lines. It inhibits the proliferation and differentiation of human monocytic THP-1 cells and induces apoptosis at specific concentrations.[2]

  • Embryotoxicity: Studies on zebrafish embryos have demonstrated the lethal effects of OTC at nanomolar concentrations.[2]

  • Immunotoxicity: Research suggests that OTC can modulate immune cell functions. It has a stronger suppressive effect on most functions of the human monocyte/macrophage line THP-1 compared to other OTA metabolites.[4] This includes suppression of metabolic activity, cell proliferation, cell membrane integrity, and phagocytic behavior.[4]

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxic effects of this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssayEndpointConcentrationEffectReference
THP-1 (human monocytic)Proliferation AssayIC50126 ng/mL50% inhibition of proliferation[2]
THP-1 (human monocytic)Differentiation AssayIC5091 ng/mL50% inhibition of differentiation[2]
THP-1 (human monocytic)Apoptosis Assay-100 or 1,000 ng/mLInduction of apoptosis[2]

Table 2: In Vivo Embryotoxicity of this compound

Model OrganismEndpointConcentration (LC50)EffectReference
Zebrafish (Danio rerio) embryosMortality0.32 nM50% lethal concentration[2]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment of this compound in THP-1 Cells

This protocol details the investigation of this compound's effects on the proliferation, differentiation, and apoptosis of the human monocytic cell line THP-1.

1. Materials and Reagents:

  • THP-1 cell line (ATCC® TIB-202™)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound (dissolved in a suitable solvent like DMSO)

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation induction

  • Cell proliferation reagent (e.g., WST-1 or MTT)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Phosphate-buffered saline (PBS)

  • 96-well and 6-well cell culture plates

  • Flow cytometer

2. Cell Culture and Maintenance:

  • Culture THP-1 cells in RPMI-1640 complete medium in a humidified incubator at 37°C with 5% CO2.

  • Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • Subculture cells every 2-3 days.

3. Proliferation Assay:

  • Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 200 ng/mL) for 24, 48, and 72 hours. Include a solvent control.

  • At the end of the treatment period, add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

4. Differentiation Assay:

  • Seed THP-1 cells in a 6-well plate at a density of 5 x 10^5 cells/well.

  • Induce differentiation by treating the cells with 100 ng/mL PMA for 48 hours.

  • Concurrently, treat the cells with various concentrations of this compound.

  • After 48 hours, assess differentiation by observing cell morphology (adherence and spreading) under a microscope and by analyzing the expression of differentiation markers (e.g., CD11b, CD14) using flow cytometry.

5. Apoptosis Assay (Annexin V/PI Staining):

  • Seed THP-1 cells in a 6-well plate at a density of 1 x 10^6 cells/well.

  • Treat the cells with this compound (e.g., 100 and 1000 ng/mL) for 24 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

experimental_workflow_thp1 cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis culture THP-1 Cell Culture seed Seed Cells culture->seed otc Add this compound seed->otc pma Add PMA (for differentiation) seed->pma prolif Proliferation Assay otc->prolif apop Apoptosis Assay otc->apop diff Differentiation Assay pma->diff ic50 Calculate IC50 prolif->ic50 markers Analyze Differentiation Markers diff->markers flow Flow Cytometry Analysis apop->flow

Caption: Workflow for assessing this compound toxicity in THP-1 cells.

Protocol 2: Zebrafish Embryo Toxicity Assay for this compound

This protocol outlines a method to assess the embryotoxicity of this compound using the zebrafish (Danio rerio) model.

1. Materials and Reagents:

  • Wild-type zebrafish adults

  • Embryo medium (e.g., E3 medium)

  • This compound (dissolved in DMSO)

  • 24-well plates

  • Stereomicroscope

2. Embryo Collection and Staging:

  • Set up breeding tanks with adult zebrafish in the afternoon.

  • The following morning, collect the fertilized eggs.

  • Rinse the embryos with embryo medium to remove debris.

  • Select healthy, normally developing embryos at the 4-8 cell stage under a stereomicroscope.

3. Exposure Protocol:

  • Prepare a series of this compound dilutions in embryo medium from a stock solution (e.g., 0.1, 0.3, 1, 3, 10 nM). Include a solvent control (DMSO in embryo medium).

  • Place one healthy embryo per well in a 24-well plate containing 2 mL of the respective test solution.

  • Incubate the plates at 28.5°C on a 14/10-hour light/dark cycle.

4. Endpoint Assessment:

  • Observe the embryos at 24, 48, 72, and 96 hours post-fertilization (hpf) under a stereomicroscope.

  • Record the following endpoints:

    • Mortality: Coagulated embryos are considered dead.

    • Developmental Abnormalities: Record any morphological defects such as pericardial edema, yolk sac edema, spinal curvature, and tail malformation.

  • At 96 hpf, calculate the percentage of mortality for each concentration.

  • Determine the LC50 value using appropriate statistical software (e.g., probit analysis).

experimental_workflow_zebrafish start Zebrafish Breeding & Embryo Collection selection Select Healthy Embryos start->selection exposure Expose Embryos to this compound selection->exposure incubation Incubate at 28.5°C exposure->incubation observation Observe at 24, 48, 72, 96 hpf incubation->observation endpoints Record Mortality & Developmental Defects observation->endpoints analysis Calculate LC50 endpoints->analysis

Caption: Workflow for zebrafish embryo toxicity testing of this compound.

Signaling Pathways Implicated in Ochratoxin Toxicity

While the specific signaling pathways activated by this compound are not yet fully elucidated, studies on its parent compound, Ochratoxin A, provide valuable insights. OTA has been shown to induce toxicity through the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK and p38 pathways. These pathways are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. It is plausible that OTC, which can be converted to OTA in vivo, may exert its toxic effects through similar mechanisms.

The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress. This stress can then activate the MAPK signaling cascade, culminating in the regulation of downstream transcription factors that control the expression of genes involved in apoptosis and cell cycle arrest.

signaling_pathway OTC This compound ROS Reactive Oxygen Species (ROS) OTC->ROS Induces OxStress Oxidative Stress ROS->OxStress MAPKKK MAPKKK (e.g., ASK1) OxStress->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 ERK ERK1/2 MAPKK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, p53) p38->TranscriptionFactors Activate ERK->TranscriptionFactors Activate Apoptosis Apoptosis TranscriptionFactors->Apoptosis CellCycleArrest Cell Cycle Arrest TranscriptionFactors->CellCycleArrest

Caption: Putative signaling pathway involved in this compound-induced toxicity.

References

Application Notes and Protocols for Ochratoxin C Exposure Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ochratoxin C

Ochratoxins are a group of mycotoxins produced by several species of Aspergillus and Penicillium fungi.[1][2] The three main forms are ochratoxin A (OTA), ochratoxin B (OTB), and this compound (OTC).[3] Ochratoxin A is the most prevalent and toxic member of this family, known for its nephrotoxic, carcinogenic, teratogenic, and immunotoxic effects.[1][4] this compound is the ethyl ester of ochratoxin A and can be readily converted to OTA in the body, suggesting a comparable toxicity.[5] Given the potential health risks associated with ochratoxin exposure, accurate and sensitive assessment techniques are crucial for food safety, toxicological research, and drug development.[2][6]

Application Notes: Exposure Assessment Techniques

The assessment of this compound exposure relies on the detection and quantification of the toxin in various matrices, including food, feed, and biological samples. The choice of analytical method depends on factors such as the required sensitivity, specificity, sample throughput, and available instrumentation.[6]

Commonly Used Techniques:

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD): HPLC-FLD is a widely used and robust method for the quantification of ochratoxins.[1][4] It offers high sensitivity and is suitable for routine analysis of various food and feed samples.[7] Immunoaffinity columns (IAC) are often employed for sample clean-up to remove interfering matrix components and enhance detection.[1][8]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a rapid and cost-effective screening method ideal for analyzing a large number of samples.[9][10] These assays are based on the specific binding of antibodies to ochratoxin.[11] While ELISA provides a high-throughput screening tool, positive results are often confirmed using a chromatographic method like HPLC or LC-MS/MS.[9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method for the detection and confirmation of ochratoxins.[6][7] It provides structural information, allowing for unambiguous identification and quantification even in complex matrices.[12] This technique is often considered the gold standard for mycotoxin analysis.

Biomarkers of Exposure:

For human exposure assessment, the analysis of biomarkers in biological fluids is essential.[9][13]

  • Serum/Plasma Ochratoxin A: Due to its long half-life in the body, OTA in serum or plasma is a reliable biomarker for long-term exposure.[14][15]

  • Urinary Ochratoxin A: Urinary OTA is considered a good indicator of recent dietary intake.[14][16]

Experimental Protocols

General Experimental Workflow

The general workflow for this compound exposure assessment involves sample collection, preparation (extraction and clean-up), and analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Sample Sample Collection (Food, Feed, Biological Fluid) Extraction Extraction with Solvent Sample->Extraction Cleanup Clean-up (e.g., Immunoaffinity Column) Extraction->Cleanup HPLC HPLC-FLD Cleanup->HPLC High Sensitivity & Specificity ELISA ELISA Cleanup->ELISA Rapid Screening LCMS LC-MS/MS Cleanup->LCMS Confirmatory Analysis Quantification Quantification HPLC->Quantification ELISA->Quantification LCMS->Quantification Assessment Exposure Assessment Quantification->Assessment

Figure 1: General workflow for this compound exposure assessment.

Protocol 1: Quantification of this compound in Wine by HPLC-FLD

This protocol is adapted from a validated method for the simultaneous quantification of ochratoxins in red wine.[5]

a. Sample Preparation (Extraction and Clean-up):

  • Take 50 mL of red wine and adjust the pH to 7.2.

  • Use an immunoaffinity column (IAC) for the extraction and purification of ochratoxins.[5][8]

  • Pass the pH-adjusted wine sample through the IAC at a flow rate of approximately 3 mL/min.

  • Wash the column with 10 mL of phosphate-buffered saline (PBS) to remove interfering substances.

  • Elute the bound ochratoxins from the column with 1.5 mL of methanol (B129727), followed by 1.5 mL of ultrapure water.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 0.5 mL of the mobile phase for HPLC analysis.[7]

b. HPLC-FLD Analysis:

  • HPLC System: An HPLC system equipped with a fluorescence detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A mixture of acetonitrile, water, and acetic acid.

  • Flow Rate: 1 mL/min.

  • Fluorescence Detection: Excitation wavelength of 333 nm and emission wavelength of 460 nm.

  • Quantification: Create a calibration curve using certified this compound standards.

Protocol 2: Screening of Ochratoxin in Grains by ELISA

This protocol provides a general procedure for a competitive direct ELISA for ochratoxin screening in grain samples.[11][17]

a. Sample Preparation (Extraction):

  • Weigh 20 g of a finely ground and representative grain sample.

  • Add 100 mL of 70% methanol and blend at high speed for 3 minutes.

  • Filter the extract through a Whatman No. 1 filter paper.[10]

  • Dilute the filtrate with a sample diluent provided in the ELISA kit. The dilution factor will depend on the specific kit instructions.[17][18]

b. ELISA Procedure:

  • Add a defined volume of the prepared standards and diluted sample extracts to the antibody-coated microwells.[11]

  • Add the enzyme-conjugated ochratoxin to each well and incubate. During this step, free ochratoxin in the sample and the enzyme-labeled ochratoxin compete for the antibody binding sites.[11][17]

  • Wash the wells to remove any unbound components.

  • Add a substrate solution to each well. The enzyme on the bound conjugate will convert the substrate to a colored product.[17]

  • Stop the reaction with a stop solution.

  • Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of ochratoxin in the sample.[17]

  • Calculate the ochratoxin concentration based on the standard curve.

Protocol 3: Confirmatory Analysis of Ochratoxin in Maize by LC-MS/MS

This protocol is a generalized method for the confirmatory analysis of multiple mycotoxins, including ochratoxin, in maize.

a. Sample Preparation (Extraction and Clean-up):

  • Extract the mycotoxins from the maize sample using a two-step extraction with a phosphate (B84403) buffer solution (PBS) followed by a methanol/water mixture.

  • Combine and filter the extracts.

  • Apply the filtered extract to a multi-mycotoxin immunoaffinity column (IAC) containing antibodies for various mycotoxins, including ochratoxin.

  • Wash the IAC to remove interferences.

  • Elute the mycotoxins from the column.

  • Evaporate the eluate to dryness and reconstitute in the injection solvent for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.

  • MS/MS System: A tandem mass spectrometer.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a small percentage of a modifier like formic acid or ammonium (B1175870) formate.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for this compound.

  • Quantification: Use of matrix-matched calibration standards or isotopically labeled internal standards for accurate quantification.

Quantitative Data

The following tables summarize quantitative data related to this compound and its analysis.

Table 1: Performance of Analytical Methods for Ochratoxin Analysis

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Reference(s)
HPLC-FLDRed Wine0.17 ng/L (for OTC)0.50 ng/L (for all ochratoxins)73.4 (for OTC)[5]
LC-MS/MSLiquorice Extract0.1 µg/kg0.3 µg/kgNot specified[7]
ELISABuffer<0.03 ng/mLNot specifiedNot applicable[18]

Table 2: Occurrence of Ochratoxin A in Human Biological Samples

Biological MatrixDetection FrequencyConcentration RangeReference(s)
Serum100%400 to 3110 pg/mL[14]
Urine92%<10 to 58 pg/mL[14]
Breast Milk62% of OTA-positive serum mothersLOD (70 pg/mL) to 639 pg/mL (in plasma)[14]
Human Milk21% (17/80 samples)0.01–0.182 ng/mL[16]

Signaling Pathways Affected by Ochratoxin Toxicity

Ochratoxin A, the active form of this compound in the body, exerts its toxicity through various molecular mechanisms.[2] These include the inhibition of protein synthesis, induction of oxidative stress, formation of DNA adducts, and apoptosis.[19]

Key signaling pathways implicated in ochratoxin-induced toxicity include:

  • Oxidative Stress: OTA can lead to the generation of reactive oxygen species (ROS), which can damage cellular components.[19][20] This can deplete cellular antioxidants like superoxide (B77818) dismutase (SOD).[19][20]

  • MAPK Pathway Activation: OTA has been shown to activate mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, which are involved in cellular stress responses and apoptosis.[19][21]

  • Apoptosis Induction: OTA can trigger programmed cell death (apoptosis) through the activation of caspase signaling pathways.[20][21]

G cluster_ota Ochratoxin A (from OTC) cluster_cellular Cellular Effects cluster_pathways Signaling Pathways cluster_outcome Toxicological Outcome OTA Ochratoxin A ROS Increased Reactive Oxygen Species (ROS) OTA->ROS Protein_Inhibition Inhibition of Protein Synthesis OTA->Protein_Inhibition DNA_Adducts DNA Adduct Formation OTA->DNA_Adducts MAPK MAPK Activation (JNK, p38) ROS->MAPK Cell_Cycle_Arrest Cell Cycle Arrest Protein_Inhibition->Cell_Cycle_Arrest DNA_Adducts->MAPK Caspase Caspase Activation MAPK->Caspase Apoptosis Apoptosis Caspase->Apoptosis Toxicity Nephrotoxicity, Carcinogenicity, etc. Apoptosis->Toxicity Cell_Cycle_Arrest->Toxicity

Figure 2: Simplified signaling pathways of Ochratoxin A toxicity.

References

Application Notes and Protocols for Ochratoxin C Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochratoxin C (OTC) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi. It is the ethyl ester of Ochratoxin A (OTA), one of the most common and toxic mycotoxins found in a variety of food commodities.[1][2] While OTA has been extensively studied, OTC is also of significant concern as it can be converted to OTA in vivo and has demonstrated considerable toxicity in its own right, in some cases exceeding that of OTA.[3][4] These application notes provide detailed protocols for cell-based assays to assess the cytotoxic, genotoxic, and apoptotic effects of this compound, as well as its potential to induce oxidative stress.

Data Presentation

The following tables summarize the available quantitative data on the cytotoxic effects of this compound and its comparison with Ochratoxin A.

Table 1: Cytotoxicity of this compound (OTC) in a Human Monocytic Cell Line (THP-1)

ParameterValueCell LineReference
Inhibition of Proliferation (IC50)126 ng/mLTHP-1[4]
Inhibition of Differentiation (IC50)91 ng/mLTHP-1[4]

Table 2: Comparative Cytotoxicity of Ochratoxin A (OTA) and this compound (OTC)

MycotoxinIC50 ValueCell LineAssayIncubation TimeReference
OTA~14.5 µMVeroProtein Synthesis Inhibition24h[4]
OTA5 µMHeLa S3Not SpecifiedNot Specified[1]
OTC9 µMHeLa S3Not SpecifiedNot Specified[1]
OTA145.36 µMCaco-2MTT Assay24h[5]
OTA37.8 µMNot SpecifiedNot SpecifiedNot Specified[5]
OTA8.89 µMNot SpecifiedMTT Assay24h[5]
OTA3.58 µMNot SpecifiedMTT Assay48h[5]
OTA1.86 µMNot SpecifiedMTT Assay72h[5]
OTA250 nMHepG2MTT Assay48h[6]

Note: Data for this compound is limited. The provided values for OTA offer a comparative context for designing experiments with OTC.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for mycotoxin analysis and can be adapted for this compound.

Cell Culture Protocols

1.1. THP-1 Human Monocytic Leukemia Cell Culture

  • Description: THP-1 cells are a human monocytic cell line that can be differentiated into macrophage-like cells. They are a suitable model for studying the immunomodulatory effects of mycotoxins.

  • Materials:

    • THP-1 cell line (ATCC® TIB-202™)

    • RPMI-1640 Medium

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution

    • 0.05% Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

  • Protocol:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells every 3-4 days to maintain a cell density between 2 x 10^5 and 8 x 10^5 cells/mL.

    • To subculture, centrifuge the cell suspension at 200 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium.

1.2. HepG2 Human Hepatocellular Carcinoma Cell Culture

  • Description: HepG2 cells are a human liver cancer cell line widely used in toxicology studies to assess the effects of xenobiotics on the liver.

  • Materials:

    • HepG2 cell line (ATCC® HB-8065™)

    • Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • 0.25% Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

  • Protocol:

    • Culture HepG2 cells in EMEM or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells when they reach 80-90% confluency (typically every 3-4 days).

    • To subculture, wash the cell monolayer with PBS, add Trypsin-EDTA to detach the cells, neutralize with complete medium, centrifuge at 200 x g for 5 minutes, and resuspend the cell pellet in fresh medium for plating.

Cytotoxicity Assay: MTT Assay
  • Description: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Genotoxicity Assay: Comet Assay (Single Cell Gel Electrophoresis)
  • Description: The comet assay is a sensitive method for the detection of DNA damage in individual cells.

  • Protocol:

    • Treat cells with various concentrations of this compound for a specified time.

    • Harvest the cells and resuspend them in low melting point agarose (B213101) at 37°C.

    • Pipette the cell-agarose suspension onto a pre-coated slide and allow it to solidify.

    • Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

    • Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA.

    • Perform electrophoresis to allow the damaged DNA fragments to migrate out of the nucleoid, forming a "comet tail."

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.

    • Analyze the images using comet scoring software to quantify the extent of DNA damage (e.g., tail length, tail moment).

Oxidative Stress Assay: DCFH-DA Assay
  • Description: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is used to measure intracellular reactive oxygen species (ROS).

  • Protocol:

    • Seed cells in a 96-well black plate and allow them to adhere.

    • Treat the cells with this compound for the desired time.

    • Wash the cells with PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS to remove excess probe.

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence plate reader.

    • An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining
  • Description: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Treat cells with this compound to induce apoptosis.

    • Harvest the cells, including any floating cells in the supernatant.

    • Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry.

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to this compound cell-based assays.

Experimental Workflow for OTC Cytotoxicity Assessment cluster_0 Cell Culture cluster_1 MTT Assay Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment MTT Incubation MTT Incubation This compound Treatment->MTT Incubation Formazan Solubilization Formazan Solubilization MTT Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Ochratoxin-Induced Apoptosis Signaling Pathway This compound This compound Oxidative Stress (ROS) Oxidative Stress (ROS) This compound->Oxidative Stress (ROS) Bcl-2 Family Modulation Bcl-2 Family Modulation (Bax up, Bcl-2 down) This compound->Bcl-2 Family Modulation Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress (ROS)->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Bcl-2 Family Modulation->Mitochondrial Dysfunction Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: The intrinsic pathway of apoptosis induced by ochratoxins.

Workflow for Genotoxicity Assessment (Comet Assay) Cell Treatment (OTC) Cell Treatment (OTC) Cell Harvesting Cell Harvesting Cell Treatment (OTC)->Cell Harvesting Embedding in Agarose Embedding in Agarose Cell Harvesting->Embedding in Agarose Lysis Lysis Embedding in Agarose->Lysis Alkaline Unwinding Alkaline Unwinding Lysis->Alkaline Unwinding Electrophoresis Electrophoresis Alkaline Unwinding->Electrophoresis DNA Staining DNA Staining Electrophoresis->DNA Staining Microscopy & Analysis Microscopy & Analysis DNA Staining->Microscopy & Analysis

Caption: Step-by-step workflow of the Comet Assay for DNA damage analysis.

References

Application Note: Discovery of Ochratoxin C Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ochratoxin C (OTC) is the ethyl ester of Ochratoxin A (OTA), a mycotoxin produced by several species of Aspergillus and Penicillium.[1][2] Like OTA, OTC is considered a potential human carcinogen and is a contaminant in various food commodities.[3] Toxicological studies are crucial to understanding the risks associated with OTC exposure. A key aspect of this research is the identification of reliable biomarkers for assessing exposure and understanding the toxin's metabolic fate. This application note provides a comprehensive overview of the current understanding of OTC metabolism and outlines detailed protocols for the discovery and quantification of relevant biomarkers.

This compound is readily converted to Ochratoxin A in the body after both oral and intravenous administration.[4] This rapid in vivo hydrolysis suggests that OTA is the primary and most critical biomarker for assessing OTC exposure. Therefore, the methodologies presented herein focus on the detection and quantification of OTA and its primary metabolite, Ochratoxin α (OTα), in biological matrices.

Metabolism and Biomarker Selection

This compound, the ethyl ester of OTA, undergoes rapid hydrolysis in vivo to form OTA. Studies in rats have shown that after oral administration of equivalent amounts of OTC or OTA, the concentration of OTA in the blood over time is the same, with maximum concentrations reached within 60 minutes.[4] When administered intravenously, OTC is also converted to OTA, with peak concentrations observed after 90 minutes.[4] This efficient conversion makes OTA a direct and reliable biomarker of OTC exposure.

Further metabolism of OTA leads to the formation of several metabolites, including the less toxic Ochratoxin α (OTα), which is formed by the cleavage of the phenylalanine moiety. Other metabolites, such as 4-hydroxyochratoxin A (4-OH OTA), are produced through microsomal oxidation.[1] For the purpose of biomarker discovery for OTC exposure, the primary targets for analysis are OTA and its major metabolite, OTα.

Data Presentation: Quantitative Analysis of Ochratoxin Biomarkers

The following tables summarize key quantitative parameters from various analytical methods used for the detection of Ochratoxin A and its metabolites. These values provide a benchmark for researchers developing and validating their own assays.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Ochratoxin A in Biological Matrices

Analytical MethodMatrixLODLOQReference
HPLC-FLDPlasma-2.35 ng/mL[5]
HPLC-FLDBrain, Kidney, Liver, Intestine-9.4 ng/g[5]
LC-MS/MSUrine0.0036 ng/mL-[6]
ic-ELISASpiked Samples0.03 ng/mL0.06 ng/mL[7]

Table 2: Recovery Rates for Ochratoxin A Analysis

Analytical MethodMatrixRecovery RateReference
LC-MS/MSSpiked Samples80-120%[3]
ic-ELISASpiked Samples89.3%[7]

Experimental Workflow for this compound Biomarker Discovery

The following diagram illustrates a typical experimental workflow for the identification and quantification of OTC biomarkers, with a focus on its primary metabolite, OTA.

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Detection cluster_2 Data Analysis & Interpretation SampleCollection Biological Sample Collection (Urine, Plasma, Serum) EnzymaticHydrolysis Enzymatic Hydrolysis (for conjugated metabolites) SampleCollection->EnzymaticHydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction EnzymaticHydrolysis->Extraction HPLC HPLC-FLD Analysis Extraction->HPLC LCMS LC-MS/MS Analysis Extraction->LCMS ELISA ELISA Analysis Extraction->ELISA Quantification Quantification of OTA and OTα HPLC->Quantification LCMS->Quantification ELISA->Quantification BiomarkerValidation Biomarker Validation Quantification->BiomarkerValidation RiskAssessment Exposure & Risk Assessment BiomarkerValidation->RiskAssessment

Caption: Experimental workflow for this compound biomarker discovery.

Signaling Pathways Affected by Ochratoxins

Ochratoxin A, the primary metabolite of OTC, is known to disrupt several critical cellular signaling pathways, contributing to its nephrotoxic, carcinogenic, and immunotoxic effects.[1][3] The diagram below illustrates the key pathways affected by ochratoxins.

G cluster_0 Ochratoxin A (from OTC) cluster_1 Signaling Cascades cluster_2 Downstream Effectors cluster_3 Cellular Responses OTA Ochratoxin A TGFBR TGF-β Receptor OTA->TGFBR activates PI3K PI3K OTA->PI3K activates MEK MEK OTA->MEK activates OxidativeStress Oxidative Stress OTA->OxidativeStress Smad Smad2/3 TGFBR->Smad Akt Akt PI3K->Akt ERK ERK1/2 MEK->ERK Fibrosis Fibrosis Smad->Fibrosis Proliferation Cell Proliferation Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis inhibits ERK->Proliferation

Caption: Key signaling pathways affected by Ochratoxin A.

Experimental Protocols

Protocol 1: Quantification of Ochratoxin A in Plasma by HPLC-FLD

1. Sample Preparation and Extraction:

  • To 200 µL of plasma, add 600 µL of acetonitrile (B52724) acidified with 1% acetic acid.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-FLD Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water:Acetic Acid (50:48:2, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 50 µL.

  • Fluorescence Detection: Excitation at 333 nm, Emission at 460 nm.

3. Quantification:

  • Prepare a calibration curve using OTA standards of known concentrations (e.g., 0.5 - 250 ng/mL).

  • Quantify the OTA concentration in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Quantification of Ochratoxin A in Urine by LC-MS/MS

1. Sample Preparation and Extraction:

  • To 1 mL of urine, add 10 µL of an internal standard solution (e.g., ¹³C-OTA).

  • Add 10 µL of β-glucuronidase/arylsulfatase and incubate at 37°C for 2 hours to deconjugate metabolites.

  • Perform solid-phase extraction (SPE) using an appropriate C18 cartridge.

  • Wash the cartridge with water and then with 20% methanol.

  • Elute OTA with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 column.

  • Mobile Phase: Gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) positive mode.

  • MRM Transitions: Monitor the appropriate precursor-to-product ion transitions for OTA and the internal standard.

3. Quantification:

  • Generate a calibration curve using standards prepared in a blank urine matrix.

  • Calculate the concentration of OTA in the samples based on the ratio of the analyte peak area to the internal standard peak area.

Protocol 3: Detection of Ochratoxin A in Serum by ELISA

1. Sample Preparation:

  • Dilute serum samples 1:5 with the provided assay diluent.

2. ELISA Procedure (Competitive ELISA):

  • Add 50 µL of standards and diluted samples to the wells of an OTA-coated microplate.

  • Add 50 µL of HRP-conjugated OTA to each well.

  • Incubate for 30 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well and incubate for 15 minutes in the dark.

  • Stop the reaction by adding 100 µL of stop solution.

  • Read the absorbance at 450 nm.

3. Data Analysis:

  • Construct a standard curve by plotting the absorbance versus the concentration of the standards.

  • Determine the concentration of OTA in the samples from the standard curve. The concentration is inversely proportional to the absorbance.

Conclusion

The rapid in vivo conversion of this compound to Ochratoxin A establishes OTA as the most relevant and reliable biomarker for assessing exposure to OTC. The analytical methods detailed in this application note, including HPLC-FLD, LC-MS/MS, and ELISA, provide sensitive and specific means for quantifying OTA in various biological matrices. By employing these protocols and understanding the key signaling pathways affected by ochratoxins, researchers can effectively investigate the toxicokinetics and toxicodynamics of this compound, ultimately contributing to a better understanding of its risk to human and animal health.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ochratoxin C Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you resolve High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of Ochratoxin C.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the end of the chromatogram.[1][2] For quantitative analysis of this compound, this is problematic because it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from nearby peaks, compromising the accuracy and reliability of your results.[2]

Q2: What are the primary causes of this compound peak tailing in reversed-phase HPLC?

Peak tailing for acidic compounds like this compound in reversed-phase HPLC is often caused by a combination of factors:

  • Secondary Silanol (B1196071) Interactions: The primary cause is often the interaction between the ionized form of this compound and active residual silanol groups (-Si-OH) on the surface of the silica-based column packing.[3][4] These interactions act as a secondary, undesirable retention mechanism, causing some analyte molecules to lag behind, which results in a tailing peak.[5][6][7]

  • Incorrect Mobile Phase pH: If the mobile phase pH is not sufficiently acidic, the carboxylic acid group of this compound will be ionized (deprotonated). This negatively charged ion can interact strongly with the stationary phase, leading to tailing.[8][9]

  • Column Contamination and Degradation: Accumulation of sample matrix components or strongly retained compounds on the column inlet or within the packing can create active sites that cause tailing.[3][8] Physical degradation, such as the formation of a void at the column inlet, can also severely distort peak shape.[4]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or diameter between the injector, column, and detector, can cause band broadening and contribute to peak tailing.[3][8]

Q3: this compound is an ethyl ester. Does it still have acidic properties that cause tailing?

While this compound is the ethyl ester of Ochratoxin A, the core structure retains a phenolic hydroxyl group which is weakly acidic.[10] Although less acidic than the carboxylic acid in Ochratoxin A, this group can still ionize, particularly if the mobile phase pH is not adequately controlled. This ionization can lead to the same secondary interactions with silanol groups that cause peak tailing.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving this compound peak tailing.

Guide 1: Optimizing Mobile Phase pH

The most critical parameter for controlling the peak shape of ionizable compounds is the mobile phase pH. For acidic compounds like Ochratoxins, the goal is to suppress ionization to ensure a single, neutral form of the analyte interacts with the stationary phase.[8][9]

Troubleshooting Workflow for Mobile Phase pH Adjustment

G start Peak Tailing Observed (Tailing Factor > 1.2) check_ph Is Mobile Phase pH ~2 units below analyte pKa? start->check_ph adjust_ph ACTION: Adjust pH to 2.5-3.5 using an acidifier (e.g., Formic Acid, Phosphoric Acid). check_ph->adjust_ph No check_buffer Is a buffer being used? check_ph->check_buffer Yes end_good Peak Shape Improved (Symmetrical Peak) adjust_ph->end_good add_buffer ACTION: Introduce a buffer (e.g., 10-25 mM Phosphate or Formate) at the target pH. check_buffer->add_buffer No end_bad Problem Persists: Proceed to Guide 2 (Column Issues) check_buffer->end_bad Yes add_buffer->end_good

Caption: Workflow for troubleshooting peak tailing via mobile phase pH optimization.

Detailed Experimental Protocol: Mobile Phase pH Adjustment

  • Preparation of Acidified Mobile Phases: Prepare a series of aqueous mobile phase components with varying pH values. For example, prepare solutions at pH 4.5, 3.5, 3.0, and 2.5. Use a suitable acidifier like formic acid or phosphoric acid. Studies have shown that for Ochratoxin A, a mobile phase pH below 3.5 is necessary to achieve a good peak shape.[11]

  • System Equilibration: For each mobile phase, flush the HPLC system and column for at least 15-20 column volumes to ensure full equilibration.

  • Chromatographic Analysis: Inject a standard solution of this compound.

  • Data Analysis: Record the chromatogram and calculate the tailing factor (asymmetry factor) for each pH condition.

  • Comparison: Compare the tailing factors to identify the optimal pH that provides the most symmetrical peak.

Data Presentation: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase pHTailing Factor (Asymmetry)Peak Shape
4.52.1Severe Tailing
3.51.6Moderate Tailing
3.01.2Acceptable
2.51.0Symmetrical

Note: Data is illustrative. The tailing factor is calculated at 5% of the peak height.

Guide 2: Addressing Column and Hardware Issues

If optimizing the mobile phase does not resolve the issue, the problem may lie with the column itself or other hardware components.

Logical Relationship of Column-Related Tailing Issues

G cluster_column Column Issues cluster_solutions Solutions silanol Residual Silanol Activity (Secondary Interactions) endcap Use High-Purity, End-Capped Column silanol->endcap Mitigates contamination Column Contamination (Inlet Frit / Packing) wash Perform Column Wash contamination->wash Resolves void Column Void / Bed Collapse replace Replace Column void->replace Requires tailing Persistent Peak Tailing tailing->silanol tailing->contamination tailing->void

Caption: Relationship between column problems and their respective solutions.

Detailed Experimental Protocol: Column Washing Procedure

If column contamination is suspected, a thorough washing procedure can restore performance.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Reverse Direction: Reverse the column direction to flush contaminants from the inlet frit.

  • Polar Wash: Flush the column with 20-30 column volumes of HPLC-grade water (or your aqueous mobile phase without buffer salts) to remove salts and polar contaminants.

  • Non-Polar Wash: Flush with 20-30 column volumes of a strong, non-polar solvent like isopropanol (B130326) or a high percentage of acetonitrile. This will remove strongly retained organic compounds.

  • Re-equilibration: Reconnect the column in the correct flow direction and equilibrate thoroughly with your mobile phase until a stable baseline is achieved.

  • Test: Inject a standard to check if the peak shape has improved. If tailing persists, the column may be permanently damaged and require replacement.[9]

Guide 3: Evaluating Sample and Injection Parameters

The way the sample is prepared and injected can also significantly impact peak shape.

Troubleshooting Injection-Related Issues

  • Q: Can the sample solvent cause peak tailing?

    • A: Yes. If your this compound sample is dissolved in a solvent that is significantly stronger (i.e., has a higher organic content) than your mobile phase, it can cause peak distortion and tailing.[8] The strong solvent carries the analyte band down the column in a diffuse manner before proper partitioning can occur.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[8] If a stronger solvent is required for solubility, keep the injection volume as small as possible (e.g., < 5 µL).

  • Q: Could I be overloading the column?

    • A: Yes, injecting too much sample mass can saturate the stationary phase, leading to a broadened, tailing peak.[2]

    • Solution: Try diluting your sample by a factor of 10 and re-injecting. If the peak shape improves and becomes more symmetrical, column overload was the likely cause.

References

Technical Support Center: Ochratoxin C Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the analysis of Ochratoxin C (OTC), with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, co-extracted components from the sample matrix when using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[1] These effects can manifest as ion suppression or enhancement, leading to inaccurate quantification of this compound.[1] Complex matrices such as coffee, spices, and grains are particularly prone to causing significant matrix effects.[2][3]

Q2: What are the most common analytical techniques for this compound determination?

A2: The most prevalent and effective analytical methods for ochratoxin analysis are high-performance liquid chromatography (HPLC) coupled with fluorescence detection (HPLC-FLD) or tandem mass spectrometry (LC-MS/MS).[2][4] LC-MS/MS is highly regarded for its sensitivity and selectivity, making it a powerful tool for mycotoxin analysis in complex samples.[3][5]

Q3: What are the primary strategies to minimize matrix effects in this compound analysis?

A3: The primary strategies to combat matrix effects can be categorized into three main areas:

  • Effective Sample Preparation: Techniques like immunoaffinity column (IAC) cleanup, solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are employed to remove interfering matrix components before analysis.[4][6][7][8]

  • Calibration Strategies: The use of matrix-matched calibration curves or the standard addition method can help to compensate for matrix effects.[9][10]

  • Use of Internal Standards: The most robust method to correct for matrix effects and variations during sample preparation and analysis is the use of a stable isotope-labeled internal standard (SIDA - Stable Isotope Dilution Assay).[10][11][12][13][14]

Q4: Can methods developed for Ochratoxin A (OTA) be applied to this compound (OTC) analysis?

A4: Yes, methods developed for OTA are often applicable to OTC with some optimization. OTA and OTC are structurally related, with OTC being the ethyl ester of OTA.[15] They share similar physicochemical properties, meaning that extraction, cleanup, and analytical techniques will be largely comparable. However, it is crucial to validate the method specifically for OTC to ensure accuracy and precision, as there can be differences in recovery and matrix effects.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Analyte Recovery Inefficient Extraction: The chosen solvent may not be optimal for extracting OTC from the specific sample matrix.Optimize the extraction solvent composition. For instance, acidified acetonitrile (B52724) or methanol (B129727)/water mixtures are commonly used.[16][17] Consider using techniques like ultrasonic-assisted extraction (UAE) to improve efficiency.[18]
Analyte Loss During Cleanup: The solid-phase extraction (SPE) or QuEChERS cleanup step may be retaining the analyte.For QuEChERS, ensure the extraction solvent is sufficiently acidified (e.g., with formic acid) to prevent retention of ochratoxins on PSA sorbents.[16] For SPE, select a sorbent with appropriate selectivity (e.g., C18 or specialized polymer-based sorbents) and optimize the wash and elution steps.[18][19]
Poor Immunoaffinity Column (IAC) Performance: The capacity of the IAC may be exceeded, or the binding/elution conditions may be suboptimal.Ensure the sample extract is diluted sufficiently with a buffer like PBS, potentially containing a surfactant like Tween-20, before loading onto the IAC to facilitate binding.[2][20] Optimize the elution solvent; methanol with a small percentage of acetic acid is often effective.[21][22]
Poor Peak Shape in Chromatogram Matrix Interference: Co-eluting matrix components can interfere with the chromatographic separation.Improve the sample cleanup procedure. Consider using a more selective cleanup method like IAC.[6][10] Adjust the chromatographic gradient to better separate the analyte from interferences.[2]
Inappropriate Mobile Phase: The mobile phase composition may not be suitable for the analyte and column chemistry.Optimize the mobile phase. Typical mobile phases for ochratoxin analysis consist of water and methanol or acetonitrile with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.[2][23]
High Signal Suppression/Enhancement (Matrix Effect) Insufficient Sample Cleanup: A high concentration of co-extracted matrix components is reaching the detector.Employ a more rigorous cleanup method. Immunoaffinity columns are highly specific and can significantly reduce matrix components.[10][20] The QuEChERS method with dispersive SPE cleanup is also effective.[7][24]
Complex Sample Matrix: The inherent complexity of the sample (e.g., spices, coffee) makes complete removal of interferences difficult.Utilize matrix-matched calibration standards to compensate for the signal alteration.[9][25] The most effective approach is to use a stable isotope-labeled internal standard for this compound.[11][12][26]
Inconsistent or Non-Reproducible Results Variability in Sample Preparation: Manual sample preparation steps can introduce variability.Automate sample preparation steps where possible, for example, using an automated SPE system.[6] Ensure consistent vortexing/shaking times and centrifugation speeds.
Instrument Contamination: Carryover from previous injections or a contaminated ion source can lead to inconsistent results.Implement a robust column washing protocol between injections. Regularly clean the mass spectrometer's ion source to prevent contamination buildup.[1]

Data Summary

Table 1: Recovery of Ochratoxins using Different Sample Preparation Techniques in Various Matrices.

AnalyteMatrixSample Preparation MethodRecovery (%)Reference
Ochratoxin ACereals, Dried Fruit, Nuts, Coffee, SpicesImmunoaffinity Column (OtaCLEAN™)≥ 90%[6]
Ochratoxin A, B, CRoasted CoffeeImmunoaffinity Column with 0.5% Tween-20-PBS82.00 - 112.51%[2]
Ochratoxin A, B, CSichuan PepperImmunoaffinity Column with 0.5% Tween-20-PBS82.00 - 112.51%[2]
Ochratoxin AGrainQuEChERSHigh recoveries (specific % not stated)[16]
Ochratoxin APig FeedQuEChERS with ¹³C-labelled internal standard80 - 120%[11]
Multiple Mycotoxins (incl. OTA)CornModified QuEChERS70 - 100%[27]
Ochratoxin ABlack PepperImmunoaffinity Column (AflaOchra)71 - 85%[20]
Ochratoxin ACoffee and CocoaImmunoaffinity Column (OchraTest WB)80 - 108%[20]

Table 2: Matrix Effects Observed for Ochratoxins in Different Matrices using LC-MS/MS.

AnalyteMatrixMatrix Effect (%)CommentReference
¹³C-Ochratoxin CRoasted Coffee35.27Strong Suppression[2]
¹³C-Ochratoxin CInstant Coffee74.53Medium Suppression[2]
¹³C-Ochratoxin CSichuan Pepper62.21Medium Suppression[2]
¹³C-Ochratoxin CCumin52.87Strong Suppression[2]
¹³C-Ochratoxin CWhite Pepper12.61Strong Suppression[2]
Ochratoxin ABlack Pepper-5Signal Suppression[20]
Ochratoxin ASpices (Curcuma)High SuppressionMore pronounced than in maize[3]

Experimental Protocols

1. Immunoaffinity Column (IAC) Cleanup Protocol (General)

This protocol is a generalized procedure based on common practices.[6][21][22]

  • Sample Extraction:

    • Weigh a homogenized sample (e.g., 25 g) into a blender jar.

    • Add an extraction solvent (e.g., 50 mL of a methanol/sodium bicarbonate solution).

    • Blend at high speed for 3 minutes.

    • Filter the extract.

  • Dilution:

    • Take a specific volume of the filtered extract (e.g., 5 mL).

    • Dilute it with a Phosphate Buffered Saline (PBS) solution, sometimes containing Tween-20, (e.g., 30 mL) to reduce the organic solvent concentration.

  • Column Loading:

    • Pass the diluted extract through the immunoaffinity column at a slow, steady flow rate (e.g., 1-2 mL/minute).

  • Washing:

    • Wash the column with a specified volume of washing solution (e.g., 20 mL of PBS) to remove unbound matrix components.

    • Dry the column with a stream of air.

  • Elution:

    • Place a clean collection tube under the column.

    • Apply the elution solvent (e.g., 1-2 mL of methanol with 1% acetic acid) to the column.

    • Allow the solvent to pass through slowly to ensure complete denaturation of the antibody and release of the ochratoxin.

  • Analysis:

    • The eluate can be evaporated to dryness and reconstituted in the initial mobile phase for LC-MS/MS analysis.

2. QuEChERS Protocol for Mycotoxin Analysis (General)

This protocol is a generalized procedure based on common QuEChERS methods.[7][16][28]

  • Sample Hydration and Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and let it hydrate (B1144303) for at least 15 minutes.

    • Add 10 mL of acetonitrile containing an acid (e.g., 2% formic acid).

    • Shake or vortex vigorously for 15 minutes.

  • Salting-Out (Partitioning):

    • Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, and citrates).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 g for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Take an aliquot of the supernatant (the acetonitrile layer).

    • Transfer it to a dSPE tube containing a sorbent mixture (e.g., PSA and C18).

    • Vortex for 30 seconds.

    • Centrifuge for 5 minutes at ≥ 3000 g.

  • Final Preparation for Analysis:

    • Take an aliquot of the purified supernatant.

    • The extract may be filtered and is then ready for injection into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Cleanup Options cluster_analysis Analysis sample Homogenized Sample extraction Extraction (e.g., Acetonitrile/Water) sample->extraction cleanup Cleanup Step extraction->cleanup iac Immunoaffinity Column (High Specificity) cleanup->iac Option 1 spe Solid-Phase Extraction (SPE) cleanup->spe Option 2 quechers QuEChERS (Dispersive SPE) cleanup->quechers Option 3 lcms LC-MS/MS Analysis iac->lcms spe->lcms quechers->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for this compound analysis.

mitigation_strategy cluster_solutions Mitigation Strategies start Significant Matrix Effect Observed? cleanup Improve Sample Cleanup (e.g., use IAC) start->cleanup Yes end_node Proceed with Validated Method start->end_node No matrix_match Use Matrix-Matched Calibration cleanup->matrix_match sida Use Stable Isotope-Labeled Internal Standard (SIDA) (Most Robust) matrix_match->sida no No yes Yes

References

Technical Support Center: Optimizing Ochratoxin C Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ochratoxin C (OTC) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to improve the efficiency and reliability of your OTC extraction experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions encountered during the extraction of this compound from various sample matrices.

Q1: My this compound recovery is low. What are the potential causes and solutions?

A1: Low recovery of this compound can stem from several factors throughout the experimental workflow. Here are some common causes and troubleshooting steps:

  • Inadequate Sample Homogenization: Ochratoxins can be heterogeneously distributed within a sample matrix.

    • Solution: Ensure your sample is finely ground and thoroughly mixed before taking a subsample for extraction. For solid samples, consider using a high-speed blender or a bead beater for effective homogenization.

  • Incorrect Solvent Selection: The polarity of the extraction solvent significantly impacts extraction efficiency.

    • Solution: this compound is a moderately polar molecule. Acetonitrile and methanol (B129727), often mixed with water and/or acidified, are commonly used.[1] Refer to the solvent efficiency table below to select the optimal solvent system for your specific matrix. For instance, a mixture of acetonitrile/water/acetic acid (79/20/1 v/v/v) has been used effectively for extracting ochratoxins from grains.

  • Suboptimal Extraction Conditions: Factors like temperature, extraction time, and agitation method can affect recovery.

    • Solution: While Ochratoxin A (a closely related compound) is stable at higher temperatures, prolonged exposure to very high temperatures during extraction can lead to degradation.[2] For techniques like ultrasonic-assisted extraction (UAE), ensure the water bath does not overheat. Shaking for an adequate duration (e.g., 30-60 minutes) is crucial for efficient mass transfer of the toxin from the sample to the solvent.

  • Inefficient Cleanup: Matrix components can interfere with quantification and lead to apparent low recovery.

    • Solution: Employ a cleanup step after extraction. Immunoaffinity columns (IACs) are highly specific and effective for ochratoxin cleanup.[3][4] Solid-phase extraction (SPE) with C18 cartridges is another common and effective method.

  • pH of the Extraction Solvent: The pH can influence the solubility of this compound.

    • Solution: Acidifying the extraction solvent, for example with formic acid or acetic acid, can improve the extraction efficiency of ochratoxins from certain matrices.[3]

Q2: I am observing significant matrix effects in my LC-MS/MS analysis. How can I minimize these?

A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex samples. Here are some strategies to mitigate them:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds before analysis.

    • Solution: As mentioned above, immunoaffinity columns (IACs) provide excellent cleanup by selectively binding ochratoxins.[3][4] Alternatively, solid-phase extraction (SPE) can be optimized to remove a broader range of interfering substances.

  • Use a Matrix-Matched Calibration Curve: This helps to compensate for signal suppression or enhancement caused by the matrix.

    • Solution: Prepare your calibration standards in an extract of a blank sample (a sample of the same matrix that is free of this compound). This ensures that the standards and the samples experience similar matrix effects.

  • Employ Isotope-Labeled Internal Standards: This is a robust method for correcting for matrix effects and variations in extraction recovery.

    • Solution: Add a known amount of a stable isotope-labeled this compound (e.g., ¹³C-Ochratoxin C) to your samples before extraction. The internal standard will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.

  • Dilute the Sample Extract: If the concentration of this compound is high enough, diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.

Q3: Which extraction solvent should I choose for my specific sample matrix?

A3: The choice of extraction solvent is critical and depends on the sample matrix. Below is a summary of commonly used solvents and their applications. For a more detailed comparison, refer to the Data Presentation section.

  • Acetonitrile (ACN): Often used in combination with water (e.g., 80:20 v/v ACN:water) and sometimes acidified. It is effective for a wide range of food and feed matrices.[1]

  • Methanol (MeOH): Another popular choice, frequently used as an aqueous mixture (e.g., 80:20 v/v MeOH:water). It has shown high recovery rates for ochratoxins in various commodities.

  • Ethyl Acetate: Can be used for liquid-liquid extraction and has been applied in methods for animal tissues.[5]

  • Chloroform: While effective, its use is less common now due to safety and environmental concerns.[3]

Data Presentation

Table 1: Comparison of Extraction Solvent Efficiency for Ochratoxins
Sample MatrixExtraction Solvent/MethodRecovery (%)Reference
Black PepperMethanol/Water (80/20, v/v)95.2 ± 3.2[6]
Black PepperAcetonitrile/Water (80/20, v/v)90.3 ± 4.3[6]
Black PepperPure Methanol77.8 ± 6.1[6]
MaizeMagnetic Solid Phase Extraction (MSPE) with Fe3O4/COF-TpBD adsorbents73.8 - 105.3[7]
Wheat and MaizeStir Bar Sorptive Extraction (SBME) with C18 sorbent35 - 39[8]
Pig and Poultry MatricesAcetonitrile/Water mixture80 - 120[1]
Pig and Poultry MatricesStepwise extraction with Ethyl Acetate/Sodium Bicarbonate/Ethyl Acetate80 - 120[1]
Food SamplesFabric Phase Sorptive Extraction (FPSE)76.34 - 112.96[9]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for this compound in Cereal Samples

This protocol provides a general procedure for the extraction and cleanup of this compound from cereal samples using C18 SPE cartridges.

1. Sample Preparation: a. Grind a representative portion of the cereal sample to a fine powder (e.g., to pass a 20-mesh sieve). b. Weigh 25 g of the homogenized sample into a 250 mL flask.

2. Extraction: a. Add 100 mL of an acetonitrile/water (80:20, v/v) solution to the flask. b. Shake vigorously for 30 minutes using a mechanical shaker. c. Filter the extract through a fluted filter paper.

3. Solid-Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of distilled water. b. Load 10 mL of the filtered extract onto the conditioned SPE cartridge. c. Wash the cartridge with 5 mL of a water/methanol (40:60, v/v) solution to remove interfering substances. d. Elute the this compound from the cartridge with 5 mL of methanol.

4. Final Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for your analytical method (e.g., HPLC or LC-MS/MS). c. Filter the reconstituted solution through a 0.22 µm syringe filter before analysis.

Protocol 2: Immunoaffinity Column (IAC) Cleanup for High-Purity this compound Extract

This protocol is designed for highly selective cleanup of this compound extracts and is suitable for various food and feed matrices.

1. Sample Extraction: a. Follow steps 1a, 1b, 2a, 2b, and 2c from Protocol 1.

2. Immunoaffinity Column (IAC) Cleanup: a. Allow the IAC to reach room temperature. b. Pass the entire filtered extract through the immunoaffinity column at a slow, steady flow rate (e.g., 1-2 mL/min). The antibodies in the column will specifically bind the this compound. c. Wash the column with 10 mL of phosphate-buffered saline (PBS) or water to remove unbound matrix components. d. Elute the this compound from the column by slowly passing 1.5 mL of methanol through the column. Collect the eluate. e. Wait for 1 minute, then pass another 1.5 mL of methanol through the column and collect it in the same vial.

3. Final Preparation: a. Follow steps 4a, 4b, and 4c from Protocol 1.

Mandatory Visualizations

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample Representative Sample Homogenization Grinding & Homogenization Sample->Homogenization Subsample Weighing Subsample Homogenization->Subsample Solvent Add Extraction Solvent (e.g., ACN/Water) Subsample->Solvent Shaking Mechanical Shaking (30-60 min) Solvent->Shaking Filtration Filtration Shaking->Filtration SPE Solid-Phase Extraction (SPE) or Immunoaffinity Column (IAC) Filtration->SPE Load Extract Elution Elution of OTC SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS or HPLC Analysis Reconstitution->Analysis

Caption: General workflow for this compound extraction and analysis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low OTC Recovery Cause1 Inadequate Homogenization Start->Cause1 Cause2 Incorrect Solvent Start->Cause2 Cause3 Inefficient Cleanup Start->Cause3 Cause4 Suboptimal Conditions Start->Cause4 Solution1 Improve Grinding & Mixing Cause1->Solution1 Solution2 Optimize Solvent System Cause2->Solution2 Solution3 Use IAC or SPE Cause3->Solution3 Solution4 Adjust Time/Temperature Cause4->Solution4

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Ochratoxin C Standard Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of Ochratoxin C (OTC) analytical standards. It is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Ochratoxin A?

A: this compound (OTC) is a mycotoxin and the ethyl ester derivative of Ochratoxin A (OTA).[1][2] Structurally, it is closely related to OTA, which is a more commonly studied and regulated toxin known for its nephrotoxic, hepatotoxic, and carcinogenic properties.[2][3] The primary stability concern with OTC is its potential to hydrolyze back into OTA, especially under certain experimental or storage conditions.[1][4]

Q2: I'm analyzing a pure OTC standard, but I see a peak for Ochratoxin A (OTA). Why is this happening?

A: The presence of an OTA peak when analyzing a pure OTC standard is the most common stability issue. It indicates that the OTC, which is an ethyl ester of OTA, has hydrolyzed.[1][4] This conversion can be accelerated by several factors, including:

  • Improper Solvent: Using aqueous solutions or alkaline solvents (like methanol (B129727) with sodium bicarbonate) can promote hydrolysis.[5][6][7]

  • Incorrect pH: Neutral to alkaline pH conditions can increase the rate of conversion to OTA.[6][7]

  • Elevated Temperature: Higher storage or handling temperatures can accelerate the degradation process.[8]

  • Prolonged Storage: Over time, even under ideal conditions, some conversion may occur. Always check the manufacturer's expiry date.

Q3: What are the optimal storage conditions for OTC standards?

A: Proper storage is critical to maintain the integrity of your OTC standard. Recommendations are generally similar to those for other mycotoxins:

  • Solid Form: For long-term stability (≥ 4 years), OTC should be stored as a crystalline solid at -20°C.[4]

  • Stock Solutions: Solutions of OTC in a suitable organic solvent (e.g., acetonitrile (B52724), methanol) should be stored at -18°C to -20°C in tightly sealed, amber glass vials to protect from light and prevent evaporation.[9]

Q4: Which solvent is best for preparing and storing an OTC stock solution?

A: Anhydrous, high-purity organic solvents are recommended.

  • Acetonitrile is often preferred for long-term storage of mycotoxin standards due to its stability.[9]

  • Methanol is also commonly used and provides good stability, particularly for short- to medium-term storage.[10][11]

  • Avoid aqueous solutions for storage, as water can facilitate the hydrolysis of OTC to OTA.[9][12] If aqueous dilutions are required for an experiment, they should be prepared fresh and used immediately.

Q5: My analytical results for OTC are inconsistent. What are the likely causes?

A: Inconsistent results are often linked to standard instability. Key factors to investigate include:

  • Standard Degradation: The OTC standard may be degrading to OTA, leading to a lower-than-expected OTC concentration.

  • Solvent Evaporation: If vials are not sealed properly, solvent evaporation can artificially increase the concentration of the standard over time.

  • Temperature Fluctuations: Repeated freeze-thaw cycles or bringing the standard to room temperature for extended periods can promote degradation.

  • Adsorption: Mycotoxins can sometimes adsorb to the surface of glass or plastic vials, especially at low concentrations. Using silanized glass vials can help mitigate this issue.[9][12]

  • Photodegradation: Exposure to UV or even ambient light can degrade mycotoxins. Always store standards in the dark or in amber vials.[13][14]

Troubleshooting Guides

Problem 1: Premature Conversion of OTC to OTA
  • Symptom: A prominent OTA peak is observed in the chromatogram of a freshly prepared or recently used OTC standard solution.

  • Troubleshooting Workflow:

    G start Symptom: Unexpected OTA Peak in OTC Standard Analysis check_solvent Step 1: Verify Solvent (Is it anhydrous? Is it alkaline?) start->check_solvent cause_hydrolysis Likely Cause: Hydrolysis (Ester bond cleavage) check_solvent->cause_hydrolysis solution_solvent Solution: Use Anhydrous Acetonitrile or Methanol. Avoid aqueous buffers and alkaline additives for storage. check_solvent->solution_solvent Issue Found check_storage Step 2: Review Storage Conditions (Temp? Light exposure? Age?) check_prep Step 3: Examine Standard Preparation Protocol check_storage->check_prep solution_storage Solution: Store at -20°C in amber, tightly sealed vials. Prepare fresh working solutions. check_storage->solution_storage Issue Found solution_fresh Definitive Action: Prepare a fresh stock solution from solid standard. check_prep->solution_fresh cause_hydrolysis->check_storage

    Troubleshooting workflow for unexpected OTA in an OTC standard.

Problem 2: Decreasing Concentration or Peak Area Over Time
  • Symptom: The peak area of the OTC standard consistently decreases across multiple injections or when re-analyzed after a period.

  • Potential Causes & Solutions:

    • Photodegradation: Exposure to light during handling or in the autosampler can degrade the analyte.[13]

      • Solution: Use amber autosampler vials and minimize the exposure of the stock solution to ambient light.

    • Solvent Evaporation: Poorly sealed vials can lead to solvent loss, which would increase concentration. If you are correcting for volume, but the vial was unsealed for a time, degradation could still be the primary issue.

      • Solution: Use high-quality vials with secure septa/caps. Do not leave standard solutions uncapped.

    • Adsorption to Vial Surface: At low concentrations, the analyte can adsorb to the vial walls, reducing the amount in solution.

      • Solution: Consider using silanized glass vials, especially for preparing low-concentration working standards or for long-term storage of diluted solutions.[9]

Quantitative Data & Protocols

Data Summary Tables

Table 1: General Stability and Storage Recommendations for Ochratoxin Standards

ParameterSolid Standard (Neat)Stock Solution in Organic SolventWorking Solution (Aqueous/Dilute)
Recommended Solvent N/AAcetonitrile or Methanol[9][10]Prepare fresh from stock
Storage Temperature -20°C[4]-18°C to -20°C[9]Use immediately; do not store
Typical Stability ≥ 4 years[4]Months to >1 year (if properly stored)[9]Not recommended for storage >24h[12]
Container Tightly sealed vialAmber, borosilicate glass vial[9]Silanized glass recommended[9]
Key Risk Factor Moisture absorptionHydrolysis (if water is present), light exposure, evaporationHigh risk of hydrolysis to OTA
Key Experimental Protocols

Protocol 1: Preparation of OTC Stock and Working Solutions

  • Preparation Environment: Allow the solid OTC standard vial to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh the required amount of solid OTC into a volumetric flask.

    • Add a small amount of anhydrous, HPLC-grade acetonitrile or methanol to dissolve the solid completely. Use sonication if necessary.

    • Once dissolved, fill the flask to the final volume with the same solvent.

    • Transfer the stock solution to a labeled, amber glass vial with a PTFE-lined cap.

  • Storage: Seal the vial tightly, wrap the cap junction with parafilm to prevent evaporation, and store at -20°C.

  • Working Solutions:

    • Prepare working solutions by diluting the stock solution with the appropriate mobile phase or solvent.

    • If an aqueous buffer is required, add it to the final dilution step.

    • Crucially, prepare aqueous working solutions fresh for each experiment and do not store them.

Protocol 2: Experimental Verification of OTC Standard Stability

This protocol helps determine the stability of your OTC standard under your specific laboratory conditions.

  • Objective: To monitor the conversion of OTC to OTA over time.

  • Materials:

    • OTC stock solution (prepared as per Protocol 1).

    • HPLC or LC-MS/MS system.

    • OTA analytical standard for peak identification.

    • Mobile phase and appropriate column.

  • Methodology:

    • Time Point 0 (T=0): Dilute the fresh OTC stock solution to a working concentration (e.g., 1 µg/mL). Immediately analyze this solution via HPLC or LC-MS/MS. Record the peak areas for both OTC and any baseline OTA present.

    • Incubation: Aliquot the working solution into several amber vials. Store them under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in a refrigerator, in the autosampler at 10°C).

    • Subsequent Time Points: Analyze the aliquots at set intervals (e.g., T=2h, 4h, 8h, 24h, 48h).

    • Data Analysis:

      • Calculate the percentage of OTC remaining at each time point relative to T=0.

      • Calculate the increase in the OTA peak area relative to the total area (OTC + OTA).

      • Plot the percentage of OTC remaining vs. time to establish a degradation curve.

  • Acceptance Criteria: Define a stability limit based on your analytical method's requirements (e.g., the standard is considered unstable if the OTC concentration decreases by more than 5% or the OTA peak constitutes more than 2% of the total peak area).

Conceptual Diagrams

G cluster_0 Primary Conversion Pathway cluster_1 Influencing Factors OTC This compound (Ethyl Ester) OTA Ochratoxin A (Carboxylic Acid) OTC->OTA Hydrolysis (+ H₂O) - Ethanol Temp Elevated Temperature Temp->OTC pH Neutral/Alkaline pH pH->OTC Time Prolonged Storage Time->OTC

The primary stability issue for OTC is its hydrolysis to OTA.

References

Technical Support Center: Troubleshooting Ochratoxin C Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with Ochratoxin C immunoassays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of error in an Ochratoxin immunoassay?

Mistakes in handling the test are a primary source of error. This can include inadequate storage of the test kit, incorrect pipetting, improper incubation times, and extreme temperatures during the assay.[1] Exposure of the substrate solution to direct sunlight can also lead to inaccurate results.[1]

Q2: I am seeing high background in my ELISA. What could be the cause?

High background can stem from several factors, including:

  • Cross-reactivity: The detection antibody may be cross-reacting with other components in the sample.

  • Incubation time: The incubation period may be too long.

  • Non-specific binding: Antibodies may be binding non-specifically to the plate. Using an appropriate blocking buffer is crucial.

  • Contaminated buffers: Always use fresh, sterile buffers.

  • Inadequate washing: Ensure thorough washing of all wells.

Q3: My results show poor precision and high variability between replicate wells. What should I check?

Poor precision can be caused by:

  • Improper mixing: Ensure all reagents are thoroughly mixed before use.

  • Pipetting errors: Check your pipetting technique and ensure the accuracy of your micropipettes.[2][3]

  • Inconsistent washing: Uniform washing procedures are critical for reproducibility.

  • Temperature gradients: Avoid "edge effects" by ensuring the plate is incubated at a uniform temperature.

Q4: I am getting false positive results in my lateral flow assay. What is the likely cause?

False positives in lateral flow assays can be due to non-specific binding, heterophilic binding, or cross-reactivity.[4] The presence of heterophilic antibodies in the sample can cause the binding of antibodies to non-target analytes.[4]

Q5: What is the importance of sample preparation in Ochratoxin immunoassays?

Proper sample preparation is critical to avoid issues such as inadequate purification, the presence of artifacts that interfere with the assay, loss of the analyte, and inaccurate recovery calculations.[5] The use of internal standards before extraction and clean-up can help mitigate some of these problems.[5]

General Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound immunoassays.

Problem Potential Cause(s) Recommended Solution(s)
No or Weak Signal - Reagents not brought to room temperature.- Incorrect assay temperature (too cold).[3]- Inactive enzyme conjugate or substrate.- Incorrect reagent addition sequence.- Enzyme inhibitor present (e.g., sodium azide (B81097) for HRP).- Reagents expired or stored improperly.[1][2]- Allow all reagents to reach room temperature (20-25°C) before use.[1][2]- Ensure incubation is performed at the recommended temperature.- Test conjugate and substrate for activity.- Verify the correct order of reagent addition as per the protocol.- Avoid using inhibitors for the enzyme in your assay.- Check expiration dates and storage conditions of all kit components.[2]
High Background - Incubation times are too long.- Excessive concentration of detection antibody or conjugate.- Inadequate washing.- Non-specific binding of antibodies.- Contaminated buffers or reagents.- Reduce incubation times.- Perform a titration to determine the optimal concentration of antibodies/conjugate.- Ensure thorough washing of wells between steps.- Use an appropriate blocking buffer.- Prepare fresh buffers for each assay.
High Coefficient of Variation (%CV) - Inaccurate pipetting.[2]- Reagents not mixed properly.[2]- Inconsistent washing technique.- Temperature variation across the plate ("edge effect").- Calibrate and check pipettes. Use a new tip for each standard and sample.[2]- Gently invert or swirl reagents before use.[2]- Ensure uniform washing across all wells. An automated plate washer is recommended.- Ensure the plate is at a uniform temperature during incubation.
False Positives - Cross-reactivity with other molecules in the sample matrix.[4][6]- Presence of heterophilic antibodies in the sample.[4]- Contamination of samples or reagents.- Confirm positive results with a confirmatory method like HPLC or GC/MS.[1]- Use heterophilic blocking reagents.[4]- Use fresh, sterile reagents and take care to avoid cross-contamination.[2]
False Negatives - Analyte concentration is below the limit of detection.- Improper sample extraction leading to loss of analyte.[5]- Matrix effects interfering with antibody binding.- Concentrate the sample or use a more sensitive assay.- Optimize the sample preparation and extraction protocol.[5]- Dilute the sample to reduce matrix interference.

Experimental Protocols

Direct Competitive ELISA for Total Ochratoxins (A/B/C)

This protocol is a generalized procedure based on common direct competitive ELISA principles for Ochratoxin detection.[1][2][3]

1. Sample Preparation:

  • Homogenize the sample (e.g., grains, coffee).

  • Weigh 0.5 g of the homogenized sample into a centrifuge tube.

  • Add 10.0 mL of an extraction solvent (e.g., 1:1 methanol/deionized water with 0.1% sodium bicarbonate).[1]

  • Vortex thoroughly and mix for 10 minutes.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Collect the supernatant.

  • Dilute the supernatant with dilution buffer as specified by the kit manufacturer.[1]

2. Assay Procedure:

  • Bring all reagents and microtiter plates to room temperature (20-25°C).[2]

  • Add 50 µL of standards and prepared samples in duplicate to the appropriate wells of the antibody-coated microtiter plate.

  • Add 50 µL of the Ochratoxin-enzyme conjugate to each well.

  • Add 50 µL of the anti-Ochratoxin antibody solution to each well.

  • Incubate for the time specified in the kit instructions (e.g., 10 minutes) at room temperature.[2]

  • Wash the plate 3-5 times with washing buffer. Ensure all liquid is removed after the final wash by tapping the plate on absorbent paper.[2][3]

  • Add 100-150 µL of TMB substrate solution to each well.[3]

  • Incubate in the dark at room temperature for a specified time (e.g., 10-30 minutes).[3]

  • Add 50-100 µL of stop solution to each well.[3]

  • Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Calculate the mean absorbance for each set of standards and samples.

  • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of Ochratoxin in the samples by interpolating from the standard curve.

  • Multiply the result by the dilution factor from the sample preparation step.

Visualizations

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Advanced Troubleshooting cluster_3 Resolution start Start Troubleshooting issue Identify the Issue: - No/Weak Signal - High Background - Poor Precision - Inconsistent Results start->issue reagents Check Reagents: - Expiration Dates - Storage Conditions - Preparation issue->reagents procedure Review Procedure: - Pipetting Technique - Incubation Times/Temps - Washing Steps issue->procedure equipment Verify Equipment: - Pipette Calibration - Plate Reader Settings issue->equipment optimization Perform Assay Optimization: - Antibody/Antigen Titration - Blocking Buffer Selection - Incubation Time Adjustment reagents->optimization procedure->optimization equipment->optimization matrix Investigate Matrix Effects: - Sample Dilution Series - Spike and Recovery optimization->matrix resolved Problem Resolved matrix->resolved

Caption: A logical workflow for troubleshooting common immunoassay issues.

Competitive ELISA Workflow

G start Start prep Sample & Standard Preparation start->prep add_sample Add Samples/Standards to Antibody-Coated Plate prep->add_sample add_conjugate Add Ochratoxin-Enzyme Conjugate add_sample->add_conjugate incubate1 Incubate (Competition Step) add_conjugate->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read Read Absorbance at 450 nm add_stop->read end End read->end

Caption: Workflow for a direct competitive ELISA for Ochratoxin detection.

Quantitative Data Summary

The following tables summarize key performance parameters for various Ochratoxin immunoassays.

Table 1: ELISA Performance Characteristics

Assay/Kit Matrix Limit of Detection (LOD) Recovery (%)
Ochratoxins ELISA[1]Green/Roasted Coffee2.5 ppb75-114
Ochratoxins ELISA[1]Grains1.25 ppb97-109
Ochratoxins ELISA[1]Beer0.5 ppb100-103
Ochratoxins ELISA[1]Wine1.75 ppb75-114
SENSISpec ELISA Ochratoxin A RAPID[2]Cereals, Beer, Wine0.1 - 1.6 ppb96-107
Broad-Specificity ELISA[7]Millet and MaizeOTA: 0.005 ng/mLOTB: 0.001 ng/mLOTC: 0.001 ng/mL84.3-111.7
Direct Competitive ELISA[8]Human Serum19.53 ppb73-106

Table 2: Lateral Flow Assay (LFA) Performance

Assay Type Matrix Limit of Detection (LOD) Reference
Membrane-based immunoassayCereals4 µg/kg[9]
Aptamer-based LFACorn0.40 ng/mL[10]
Colloidal gold strip testNot specified0-10 µg/mL (range)[11]

References

Ochratoxin C Cross-Reactivity in ELISA: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding Ochratoxin C (OTC) cross-reactivity in Enzyme-Linked Immunosorbent Assays (ELISAs) designed for Ochratoxin A (OTA).

Understanding this compound and its Structural Similarity to Ochratoxin A

Ochratoxin A (OTA) is a mycotoxin of significant concern in food safety. This compound (OTC) is the ethyl ester of OTA.[1] This structural similarity is the primary reason for potential cross-reactivity in immunoassays. While OTA has a free carboxylic acid group on its phenylalanine moiety, in OTC this group is esterified. This seemingly minor difference can influence the binding affinity of antibodies raised against OTA.

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in the context of an Ochratoxin A ELISA?

A1: Cross-reactivity occurs when the antibodies in an ELISA kit, which are designed to bind specifically to Ochratoxin A, also bind to other structurally similar molecules, such as this compound.[2] This can lead to inaccurate quantification, often an overestimation, of the true OTA concentration in a sample.

Q2: How does this compound's structure lead to cross-reactivity in an OTA ELISA?

A2: Most antibodies for OTA ELISAs are generated by conjugating OTA to a carrier protein. This is often done through the carboxylic acid group of the phenylalanine moiety.[1] Because the core structure of OTC is very similar to OTA, antibodies may still recognize and bind to OTC, albeit typically with a lower affinity. The degree of cross-reactivity depends on the specific antibody and how it was generated.

Q3: How significant is this compound cross-reactivity in commercial ELISA kits?

A3: The degree of cross-reactivity with OTC varies significantly between different ELISA kits and is often not reported by manufacturers. While some kits are marketed for the detection of total ochratoxins (A, B, and C), others may have minimal or untested cross-reactivity with OTC.[3] One study on a newly developed monoclonal antibody reported a cross-reactivity of 22.02% for OTC.[4] It is crucial to consult the manufacturer's documentation for any available data.

Q4: My ELISA results for Ochratoxin A are unexpectedly high. Could this compound be the cause?

A4: Yes, it is possible. If your sample contains both OTA and OTC, an ELISA with significant OTC cross-reactivity will measure a combined concentration, leading to a higher-than-actual OTA value. Confirmation with a more specific analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to differentiate between the ochratoxins.[5]

Troubleshooting Guide for this compound Cross-Reactivity

This guide provides a systematic approach to identifying and addressing potential issues with this compound cross-reactivity during your ELISA experiments.

Problem: Suspected False-Positive or Overestimated Ochratoxin A Results

Initial Assessment Workflow

Competitive ELISA Workflow start Start add_sample Add Standards and Samples to Antibody-Coated Wells start->add_sample add_conjugate Add Enzyme-Conjugated OTA (HRP-OTA) add_sample->add_conjugate incubate1 Incubate (Competitive Binding) add_conjugate->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add Substrate Solution wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Analyze Data and Calculate OTA Concentration read_plate->analyze

References

Technical Support Center: Overcoming Low Recovery of Ochratoxin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low recovery of Ochratoxin C (OTC) during experimental analysis.

Troubleshooting Guides

This section addresses specific issues that can lead to poor recovery of this compound in a question-and-answer format.

Question 1: My this compound recovery is consistently low, while the recovery of Ochratoxin A (OTA) is acceptable. What could be the primary cause?

Answer: The most likely cause of low OTC recovery, when OTA recovery is normal, is the degradation of OTC during the extraction process. OTC is the ethyl ester of OTA and is susceptible to hydrolysis, particularly under alkaline conditions.[1][2] Conventional extraction methods developed for OTA often utilize alkaline methanolic solutions (e.g., methanol (B129727) with sodium bicarbonate), which can cause significant degradation of OTC through ester hydrolysis.[1][2]

Recommended Solution:

  • Switch to a neutral or slightly acidic extraction solvent. A validated and stable extraction protocol for the simultaneous analysis of OTA, OTB, and OTC uses a mixture of acetonitrile (B52724) and water (80:20, v/v) .[1][2] This solvent system has been shown to prevent the degradation of OTC.

  • Avoid prolonged exposure of the extract to alkaline conditions. If an alkaline extraction is unavoidable for other analytes, minimize the time the sample is in the basic solution and consider neutralizing the extract as soon as possible.

Question 2: I am using an immunoaffinity column (IAC) for cleanup, but my OTC recovery is still suboptimal. How can I improve the IAC performance for OTC?

Answer: While immunoaffinity columns (IACs) are highly effective for mycotoxin cleanup, their performance can be influenced by the sample matrix and the washing procedure. For complex matrices, surfactants like Tween-20 are often added to the washing buffer to reduce matrix interference. However, high concentrations of Tween-20 can negatively impact the recovery of the more non-polar OTC.[1][2]

Recommended Solution:

  • Optimize the Tween-20 concentration in the wash buffer. A recent study found that a 0.5% Tween-20 solution in phosphate-buffered saline (PBS) for the initial wash step effectively removes matrix interferences without significantly compromising OTC recovery.[1][2] Using concentrations of 1% or 2% Tween-20 was shown to decrease OTC recovery to below 80%.[1][2]

  • Ensure the IAC has a high cross-reactivity for OTC. While most commercial OTA columns show good cross-reactivity for OTB and OTC (often >85%), it is crucial to verify this with the manufacturer's specifications.[1]

Question 3: Could my sample storage and handling procedures be contributing to low OTC recovery?

Answer: Yes, improper sample storage and handling can lead to the degradation of mycotoxins. Ochratoxins, in general, are sensitive to light and temperature.[2]

Recommended Solution:

  • Storage of Standards and Samples: Store stock solutions of OTC in a dark environment at -20°C or below.[3] When preparing working solutions, minimize their exposure to light and room temperature. For long-term storage of samples, freezing (-20°C or -80°C) is recommended to prevent degradation.

  • Sample Homogeneity: Mycotoxin contamination in solid samples can be heterogeneous.[4] Ensure that the sample is thoroughly homogenized (e.g., by grinding and mixing) before taking a subsample for extraction to ensure the analytical portion is representative of the entire sample.

Question 4: Are there any other analytical factors that could lead to apparent low recovery of OTC?

Answer: Several factors during the analytical measurement stage, particularly with LC-MS/MS, can result in what appears to be low recovery.

Recommended Solution:

  • Matrix Effects in LC-MS/MS: Complex sample matrices can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[3][5][6][7][8][9] To compensate for matrix effects, the use of a stable isotope-labeled internal standard for OTC (e.g., 13C-OTC) is highly recommended.[1][6] If an isotopic standard is not available, matrix-matched calibration curves should be prepared to accurately quantify OTC.[6]

  • In-source Fragmentation or Adduct Formation: The choice of mobile phase and MS source conditions can influence the ionization efficiency and stability of the OTC molecule. Ensure that the MS parameters are optimized for OTC to avoid in-source fragmentation or the formation of multiple adducts that can dilute the signal of the primary ion being monitored.

Frequently Asked Questions (FAQs)

What are the key chemical properties of this compound to consider during analysis?

This compound is the ethyl ester of Ochratoxin A.[10] It is more non-polar and is a neutral compound, unlike the acidic OTA and OTB.[10] Its solubility is good in polar organic solvents like methanol, ethanol, acetonitrile, DMF, and DMSO.[10][11] Its susceptibility to hydrolysis under alkaline conditions is a critical factor to consider during sample preparation.[1][2]

What are the typical recovery rates I should expect for this compound?

Recovery rates can vary depending on the matrix, extraction method, cleanup procedure, and analytical technique. However, with an optimized method, you should aim for recovery rates within the generally accepted range of 70-120% for mycotoxin analysis. A recent comprehensive study on the simultaneous analysis of OTA, OTB, and OTC in coffee and pepper matrices reported mean recoveries for OTC between 82.00% and 112.51% using an optimized acetonitrile-water extraction and IAC cleanup.[1]

Can I use the same HPLC-FLD conditions for OTC as for OTA?

Yes, generally, the same HPLC-FLD conditions can be used for the simultaneous determination of OTA, OTB, and OTC. The excitation and emission wavelengths for fluorescence detection are similar for all three ochratoxins. A common mobile phase consists of a gradient of acetonitrile and water with a small amount of acid (e.g., formic acid or acetic acid) to ensure good peak shape.[12][13]

Data Presentation

Table 1: Recovery of Ochratoxin A (OTA), Ochratoxin B (OTB), and this compound (OTC) in Roasted Coffee and Sichuan Pepper using an Optimized Method.

AnalyteMatrixSpiking Level (µg/kg)Mean Recovery (%)RSD (%)
OTC Roasted Coffee0.395.75.4
598.23.1
10101.52.8
OTC Sichuan Pepper0.382.08.8
589.44.5
1092.13.7
OTA Roasted Coffee0.3105.34.2
5108.92.5
10112.51.9
OTA Sichuan Pepper0.399.86.7
5103.43.8
10106.72.4
OTB Roasted Coffee0.392.46.1
595.83.9
1099.32.1
OTB Sichuan Pepper0.3108.67.3
5110.25.1
10111.84.3

Data summarized from a study by Li et al. (2025) using an optimized acetonitrile-water extraction, immunoaffinity column cleanup with a 0.5% Tween-20 wash, and analysis by UHPLC-MS/MS.[1]

Experimental Protocols

Optimized Protocol for the Simultaneous Extraction and Cleanup of Ochratoxins A, B, and C from Complex Matrices (e.g., Coffee, Spices)

This protocol is based on the findings of a study that identified and addressed the instability of OTC in traditional extraction methods.[1][2]

1. Sample Preparation:

2. Extraction:

  • Add 25 mL of acetonitrile:water (80:20, v/v).
  • Vortex for 1 minute to ensure thorough mixing.
  • Shake on a mechanical shaker for 30 minutes at room temperature.
  • Centrifuge at 4000 rpm for 10 minutes.
  • Collect the supernatant for cleanup.

3. Immunoaffinity Column (IAC) Cleanup:

  • Dilute an appropriate volume of the supernatant with phosphate-buffered saline (PBS) to reduce the acetonitrile concentration to below 10%.
  • Allow the IAC to equilibrate to room temperature.
  • Load the diluted extract onto the IAC at a flow rate of 1-2 mL/min.
  • Wash the column with 10 mL of 0.5% Tween-20 in PBS.
  • Wash the column with 10 mL of PBS to remove the surfactant.
  • Dry the column by passing air through it for 30 seconds.

4. Elution:

  • Elute the ochratoxins from the column with 2 mL of methanol into a clean collection vial.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

5. Reconstitution and Analysis:

  • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for HPLC-FLD or LC-MS/MS analysis.
  • Filter the reconstituted solution through a 0.22 µm syringe filter before injection.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Immunoaffinity Column (IAC) Cleanup cluster_analysis Analysis start Start: Homogenized Sample weigh Weigh 5g of Sample start->weigh add_solvent Add 25mL Acetonitrile:Water (80:20) weigh->add_solvent vortex Vortex & Shake add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dilute Dilute with PBS collect_supernatant->dilute load Load onto IAC dilute->load wash1 Wash with 0.5% Tween-20 in PBS load->wash1 wash2 Wash with PBS wash1->wash2 dry Dry Column wash2->dry elute Elute with Methanol dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze HPLC-FLD or LC-MS/MS Analysis reconstitute->analyze

Caption: Optimized workflow for this compound analysis.

troubleshooting_low_recovery start Low this compound Recovery q1 Is OTA recovery also low? start->q1 a1_yes Check for general issues: - Sample homogeneity - Instrument performance - Standard stability q1->a1_yes Yes q2 Are you using an alkaline methanolic extraction solvent? q1->q2 No end Improved OTC Recovery a1_yes->end a2_yes Switch to Acetonitrile:Water (80:20) to prevent OTC degradation. q2->a2_yes Yes q3 Is your IAC cleanup optimized for OTC? q2->q3 No a2_yes->end a3_no Optimize IAC wash step: - Use 0.5% Tween-20 in PBS - Verify IAC cross-reactivity for OTC q3->a3_no No q4 Are you using LC-MS/MS? q3->q4 Yes a3_no->end a4_yes Address matrix effects: - Use 13C-OTC internal standard - Prepare matrix-matched calibrants q4->a4_yes Yes q4->end No a4_yes->end

Caption: Troubleshooting decision tree for low this compound recovery.

References

Technical Support Center: Ochratoxin C Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ochratoxin C (OTC) analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific interference issues encountered during chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference in this compound chromatographic analysis?

A1: The most significant source of interference in this compound analysis originates from the sample matrix itself. These "matrix effects" can cause signal suppression or enhancement, leading to inaccurate quantification.[1][2][3] Common sources of interference include co-eluting components from the sample such as fats, oils, and proteins, particularly in complex matrices like coffee, spices, and cereals.[3][4][5] Additionally, other mycotoxins or their metabolites that are structurally similar to OTC can co-elute and cause interference.[3][4]

Q2: How can I identify and quantify matrix effects?

A2: Matrix effects can be identified and quantified by comparing the peak area of an OTC standard in a pure solvent against the peak area of the same standard spiked into a blank matrix extract (post-extraction spike).[3] The following formula is used:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value below 100% indicates signal suppression, while a value above 100% indicates signal enhancement.[3][6] For example, studies have shown that spices can cause strong ion suppression, in some cases up to -89%.[4][7]

Q3: What are the most effective sample preparation techniques to minimize interference?

A3: Effective sample cleanup is critical for minimizing matrix interference.[3][8] The most effective techniques include:

  • Immunoaffinity Chromatography (IAC): IAC columns use highly specific antibodies to bind ochratoxins, allowing matrix components to be washed away. This technique is highly selective, provides excellent recoveries (often in the 71-108% range), and significantly reduces matrix effects, sometimes eliminating the need for matrix-matched calibration.[1][9][10]

  • Solid-Phase Extraction (SPE): SPE is used to separate, purify, and concentrate target analytes from complex samples, reducing matrix interference and improving detection sensitivity.[9][11] Different sorbents like C18 or hydrophilic-lipophilic balanced (HLB) polymers can be used, with HLB cartridges sometimes showing higher recoveries than C18.[9]

  • "Dilute and Shoot": This simple approach involves diluting the sample extract before injection. This reduces the concentration of interfering matrix components, though it may also decrease the sensitivity of the analysis.[3][6]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is often used for multi-residue analysis and can substantially alleviate errors associated with different matrix materials.[1][12]

Q4: I'm observing poor peak shape (e.g., tailing, fronting, splitting). What could be the cause and how can I fix it?

A4: Poor peak shape can result from several issues related to your sample, column, or mobile phase.[6][8]

  • Column Overload or Contamination: Injecting a sample that is too concentrated or contains particulates can lead to peak distortion and column clogging.[6][8] Solution: Dilute your sample extract and ensure it is filtered through a 0.22 µm filter before injection. If the problem persists, clean or replace your analytical column.[6][8]

  • Improper Mobile Phase: The mobile phase composition is critical. An incorrect pH or improper preparation can affect peak shape.[8] Solution: Ensure your mobile phase is correctly prepared, degassed, and that the pH is appropriate. Adding modifiers like formic acid can often improve peak shape for mycotoxins.[8][13]

  • Solvent Mismatch: If the sample solvent is much stronger than your initial mobile phase, it can cause peak fronting or splitting. Solution: Reconstitute your final extract in a solvent with a similar or weaker elution strength than the initial mobile phase to ensure proper peak focusing on the column.[6]

  • Column Temperature: Fluctuations in column temperature can cause retention time shifts and affect peak shape.[8] Solution: Use a column oven to maintain a stable and consistent temperature during your analytical runs.[8]

Q5: How can I improve accuracy and reproducibility when significant matrix effects are present?

A5: When extensive sample cleanup is not feasible or sufficient, several strategies can compensate for matrix effects:

  • Matrix-Matched Calibration: Preparing your calibration standards in a blank matrix extract that is identical to your sample matrix is a highly effective way to compensate for signal suppression or enhancement.[3][14]

  • Stable Isotope-Labeled Internal Standards (SIL-IS): Using a SIL-IS for this compound is a robust method to correct for matrix effects and variations in instrument response.[3][14] The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.[14] This approach can often eliminate the need for matrix-matched calibration.[10]

Data and Experimental Protocols

Quantitative Data Summary

Table 1: Matrix Effect of this compound in Various Food Commodities by UHPLC-MS/MS

CompoundInstant CoffeeRoasted CoffeeCuminSichuan PepperWhite Pepper
¹³C-OTC74.53%35.27%52.87%62.21%12.61%
(Data sourced from a study on ochratoxins in coffee and spice matrices. Values represent the percentage of signal remaining compared to a standard in solvent, indicating significant signal suppression, especially in roasted coffee and white pepper)[5]

Table 2: Recovery of Ochratoxins using Immunoaffinity Column (IAC) Cleanup

MatrixSpiking Level (µg/kg)Detection MethodMean Recovery (%)RSD (%)
Roasted Coffee0.3HPLC-FLD95.875.43
Roasted Coffee5HPLC-FLD101.513.21
Roasted Coffee10HPLC-FLD98.652.89
Sichuan Pepper0.3HPLC-FLD92.458.81
Sichuan Pepper5HPLC-FLD112.514.56
Sichuan Pepper10HPLC-FLD105.783.98
(Data demonstrates high recovery rates and good precision for ochratoxins in complex matrices when using IAC cleanup)[5]

Experimental Protocol: this compound Analysis in Coffee using IAC Cleanup and LC-MS/MS

This protocol provides a general methodology for the extraction, cleanup, and analysis of this compound from a complex matrix like roasted coffee.

1. Sample Extraction

  • Weigh 5 g of homogenized ground coffee into a 50 mL centrifuge tube.

  • Add 20 mL of an extraction solvent, such as a mixture of methanol (B129727) and 3% aqueous sodium bicarbonate solution (50:50, v/v).[11]

  • Vortex vigorously for 3 minutes to ensure thorough mixing.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filter the supernatant through a glass microfiber filter.

2. Immunoaffinity Column (IAC) Cleanup

  • Dilute 5 mL of the filtered extract with 20 mL of Phosphate-Buffered Saline (PBS). This dilution is crucial to ensure optimal antibody binding.

  • Pass the entire diluted extract through the Ochratoxin IAC column at a slow and steady flow rate of approximately 1-2 drops per second.[10]

  • Wash the column with 10 mL of PBS or water to remove unbound matrix components.

  • Dry the column by passing air through it for 30 seconds.

  • Elute the bound this compound from the column by passing 2 mL of methanol (often acidified with 2% acetic acid) through the column at a slow flow rate (1 drop per second).[5] Collect the eluate in a clean vial.

3. Final Preparation and Analysis

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 50:50 methanol:water).[10]

  • Vortex briefly and transfer the solution to an LC vial for analysis.

  • Inject 5 µL of the sample into the LC-MS/MS system.

LC-MS/MS Parameters (Example)

  • LC System: UHPLC system

  • Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm)[13]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate[13]

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate[13]

  • Flow Rate: 0.3 mL/min[13]

  • Gradient: Optimized to separate OTC from any remaining matrix components.

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[13]

  • Monitoring: Multiple Reaction Monitoring (MRM) mode.

Visual Troubleshooting Guides

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Homogenized Sample Extraction 2. Solvent Extraction Sample->Extraction Cleanup 3. Extract Cleanup (IAC/SPE) Extraction->Cleanup Concentration 4. Evaporation & Reconstitution Cleanup->Concentration Injection 5. LC-MS/MS Injection Concentration->Injection Separation 6. Chromatographic Separation Injection->Separation Detection 7. MS/MS Detection Separation->Detection Integration 8. Peak Integration Detection->Integration Quantification 9. Quantification Integration->Quantification Report 10. Final Report Quantification->Report

Caption: General workflow for this compound analysis.

Troubleshooting Start Inaccurate Results or Poor Chromatography? CheckPeak Check Peak Shape (Tailing, Fronting, Split) Start->CheckPeak Yes CheckRecovery Check Recovery & Reproducibility Start->CheckRecovery No PoorPeak Poor Peak Shape CheckPeak->PoorPeak Poor GoodPeak Good Peak Shape CheckPeak->GoodPeak Good PoorRecovery Poor Recovery or High Variability CheckRecovery->PoorRecovery Poor AccurateResults Accurate & Reproducible Results CheckRecovery->AccurateResults Good CheckSolvent 1. Verify Sample Solvent matches initial Mobile Phase PoorPeak->CheckSolvent CheckColumn 2. Check/Clean/Replace Analytical Column CheckSolvent->CheckColumn OptimizeMobile 3. Optimize Mobile Phase & Gradient CheckColumn->OptimizeMobile QuantifyME 1. Quantify Matrix Effect (Post-Spike vs. Solvent) PoorRecovery->QuantifyME ImproveCleanup 2. Improve Cleanup (Use IAC or better SPE) QuantifyME->ImproveCleanup UseCompensation 3. Use Compensation (Matrix-Matched Cal. or IS) ImproveCleanup->UseCompensation

Caption: Decision tree for troubleshooting interference issues.

References

Technical Support Center: Optimizing Clean-up Steps for Ochratoxin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ochratoxin C (OTC). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental analysis.

Troubleshooting Guide

This guide addresses common problems encountered during the clean-up of this compound, focusing on issues like low recovery rates, matrix interference, and analyte stability.

Q1: I am experiencing low recovery of this compound after using an immunoaffinity column (IAC). What are the possible causes and solutions?

A1: Low recovery of this compound when using immunoaffinity columns can stem from several factors. A primary concern is the potential for OTC degradation, particularly during extraction. Conventional alkaline methanol (B129727) extraction methods have been shown to cause degradation of OTC.[1] Additionally, issues with the IAC itself or the procedure can contribute to poor recovery.

Possible Causes & Solutions:

  • Analyte Degradation: OTC is unstable in alkaline methanol solutions.[1]

    • Solution: Utilize a stabilized and unified extraction protocol with acetonitrile-water (e.g., 8:2, v/v).[1] This has been shown to prevent OTC degradation.

  • Suboptimal IAC Loading Conditions: The pH and solvent concentration of the sample loaded onto the IAC are critical for efficient antibody binding.

    • Solution: Ensure the sample extract is diluted with a buffer solution like Phosphate-Buffered Saline (PBS) to a final organic solvent concentration that is tolerated by the column, typically not exceeding 20% methanol or 10% acetonitrile (B52724).[2] The pH should be neutral (around 7.0-7.4) to ensure a stable environment for OTC and optimal antibody-antigen interaction.[1]

  • Insufficient Washing: Matrix components can interfere with the elution and detection of OTC.

    • Solution: A robust washing procedure is essential. A wash with a PBS solution containing a surfactant like Tween-20 (e.g., 0.5%) can help remove severe matrix interference, followed by a wash with PBS to remove the surfactant before elution.[1][3]

  • Incomplete Elution: The elution solvent may not be effectively disrupting the antibody-antigen binding.

    • Solution: Use an appropriate elution solvent, such as methanol containing a small percentage of acetic acid (e.g., 2%), to ensure the complete release of the toxin from the column.[1][2] For complete elution, it is sometimes recommended to perform the elution in two steps and allow for a short incubation period of a few minutes after the first application of the eluent.[3]

  • Column Overload: Exceeding the binding capacity of the IAC will result in the loss of analyte.

    • Solution: If high concentrations of ochratoxins are expected, consider diluting the sample extract further before loading it onto the IAC.[2]

Q2: My this compound analysis is showing significant matrix effects, especially when using LC-MS/MS. How can I mitigate this?

A2: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a common challenge, particularly in complex matrices like coffee, spices, and cereals.[1][4][5]

Possible Causes & Solutions:

  • Co-eluting Matrix Components: Molecules from the sample matrix that elute at the same time as OTC can interfere with its ionization.

    • Solution 1: Improve Clean-up: The most effective way to reduce matrix effects is to remove interfering components. Immunoaffinity columns (IACs) are highly specific and can significantly reduce matrix components.[4] For particularly complex matrices, optimizing the IAC wash step with a solution containing a surfactant like Tween-20 can be beneficial.[1]

    • Solution 2: Optimize Chromatography: Adjusting the chromatographic conditions (e.g., gradient, column chemistry) can help separate OTC from interfering compounds.

  • Calibration Strategy: Using a simple solvent-based calibration curve may not accurately account for matrix effects.

    • Solution 1: Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same clean-up procedure as the samples. This helps to compensate for signal suppression or enhancement.[4]

    • Solution 2: Isotope Dilution: The use of a stable isotope-labeled internal standard for this compound (if available) or a closely related analogue is the most robust method to compensate for matrix effects and variations during sample preparation.[4]

Q3: I suspect that my this compound is being converted to Ochratoxin A during my sample preparation and analysis. How can I confirm and prevent this?

A3: this compound is the ethyl ester of Ochratoxin A.[6] It can be hydrolyzed to OTA under certain conditions, such as in the presence of esterase enzymes or under specific chemical conditions.

Possible Causes & Solutions:

  • Enzymatic Hydrolysis: Some matrices may contain enzymes that can hydrolyze OTC to OTA.

    • Solution: Ensure rapid and effective inactivation of enzymes during the initial extraction step, for example, by using an appropriate organic solvent mixture and adjusting the pH.

  • Chemical Hydrolysis: Certain pH and temperature conditions during sample processing could potentially lead to hydrolysis.

    • Solution: Maintain a neutral pH where possible and avoid prolonged exposure to high temperatures or harsh acidic or basic conditions, unless specified and validated by the analytical method.[1][7]

  • Confirmation of Conversion:

    • Solution: Analyze a pure OTC standard that has been subjected to the entire sample preparation process. Compare the resulting chromatogram with that of an unprocessed standard. The appearance of a significant OTA peak in the processed standard would confirm conversion. Additionally, monitor for the presence of OTA in your OTC-spiked matrix samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (OTC) is a mycotoxin and a derivative of Ochratoxin A (OTA).[6] Chemically, it is the ethyl ester of OTA.[6] Like other ochratoxins, it is produced by certain species of Aspergillus and Penicillium fungi and can contaminate various food commodities.[1]

Q2: Why is the clean-up step crucial for this compound analysis?

A2: The clean-up step is essential for several reasons:

  • Removal of Interferences: Food matrices are complex and contain many compounds that can interfere with the analytical detection of OTC, leading to inaccurate results.[4]

  • Concentration of the Analyte: Clean-up procedures like solid-phase extraction (SPE) and immunoaffinity chromatography (IAC) concentrate the analyte, which is crucial for detecting the low levels of mycotoxins often found in food and regulated by health authorities.[8]

  • Reduction of Matrix Effects: As detailed in the troubleshooting guide, a good clean-up procedure is the most effective way to minimize matrix effects in sensitive detection techniques like LC-MS/MS.[4]

Q3: What are the main clean-up techniques used for this compound?

A3: The most common and effective clean-up techniques are Solid-Phase Extraction (SPE) and Immunoaffinity Chromatography (IAC).

  • Immunoaffinity Chromatography (IAC): This is a highly selective technique that uses antibodies immobilized on a solid support to specifically bind ochratoxins.[1] It is very effective at removing matrix components and is often considered the gold standard for mycotoxin clean-up.[4] Commercial OTA IAC columns have shown high cross-reactivity with OTC, making them suitable for its analysis.[1]

  • Solid-Phase Extraction (SPE): SPE uses a solid sorbent to retain the analyte while interfering compounds are washed away. Various sorbents can be used, such as C18 or specialized polymeric phases.[9][10] While generally less selective than IAC, SPE is a versatile and effective tool for sample clean-up.[11]

Q4: Can I use an Immunoaffinity Column (IAC) designed for Ochratoxin A to clean up this compound?

A4: Yes. Studies have shown that commercial immunoaffinity columns designed for Ochratoxin A exhibit high cross-reactivity (often >85%) towards this compound, making them suitable for the simultaneous clean-up of these mycotoxins.[1]

Q5: What are typical recovery rates I should expect for this compound clean-up?

A5: Acceptable recovery rates are generally defined by regulatory guidelines, such as those from the European Commission, which typically specify recoveries between 70% and 110% for mycotoxin concentrations greater than 1 µg/kg.[1] With an optimized method, such as a validated IAC protocol, mean recoveries for OTC can be expected to fall within the range of 82% to 113%.[1]

Data Presentation: Comparison of Clean-up Methods

The following tables summarize quantitative data for different clean-up methods used for ochratoxin analysis in various food matrices.

Table 1: Performance of Immunoaffinity Column (IAC) Clean-up for Ochratoxin A, B, and C in Complex Matrices

AnalyteMatrixSpiking Levels (µg/kg)Mean Recovery (%)Precision (RSD%)Detection Method
OTC Roasted Coffee0.3, 5, 1082.00–112.51≤ 8.81HPLC-FLD & UHPLC-MS/MS
OTC Sichuan Pepper0.3, 5, 1082.00–112.51≤ 8.81HPLC-FLD & UHPLC-MS/MS
OTA Roasted Coffee0.3, 5, 1082.00–112.51≤ 8.81HPLC-FLD & UHPLC-MS/MS
OTB Roasted Coffee0.3, 5, 1082.00–112.51≤ 8.81HPLC-FLD & UHPLC-MS/MS
Data sourced from a study that developed a stabilized method for simultaneous analysis.[1]

Table 2: Comparison of Different Clean-up Cartridges for Ochratoxin A in Various Food Matrices

Clean-up MethodMatrixSpiking LevelMean Recovery (%)
Immunoaffinity Column (IAC) Red Wine2.0 µg/L90.31
Immunoaffinity Column (IAC) Beer0.5 µg/L105.89
Molecular Imprinting Polymer (MIP) Roasted Coffee5.0 µg/kg89.21
Mycosep™ Red Wine2.0 µg/L102.68
Mycosep™ Chili10.0 µg/kg90.06
Oasis® HLB (SPE) Red Wine2.0 µg/L70.08
Data adapted from a comparative study on OTA clean-up methods.[12]

Experimental Protocols

Protocol 1: Immunoaffinity Column (IAC) Clean-up for this compound in Coffee and Spices

This protocol is optimized for the simultaneous determination of Ochratoxin A, B, and C and is designed to prevent OTC degradation and minimize matrix effects.[1]

1. Extraction a. Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 25 mL of acetonitrile-water (8:2, v/v) solution. c. Vortex for 3 minutes, then sonicate for 30 minutes. d. Centrifuge at 10,000 rpm for 5 minutes.

2. Dilution and IAC Loading a. Take a 4 mL aliquot of the supernatant and dilute it in 45 mL of PBS solution containing 0.5% Tween-20 (PBS-T). The pH of the PBS should be between 7.0 and 7.4. b. Mix the diluted extract and centrifuge at 10,000 rpm for 3 minutes. c. Allow the immunoaffinity column to reach room temperature. d. Pass the entire supernatant through the IAC at a slow, steady flow rate (approx. 1-2 mL/min). Do not apply a vacuum.

3. Washing a. Wash the column with 10 mL of the PBS-T solution. b. Wash the column with 10 mL of PBS to remove the Tween-20. c. Dry the column by passing air through it for a few seconds.

4. Elution a. Place a clean collection vial under the column. b. Elute the ochratoxins by passing 2 mL of methanol containing 2% acetic acid through the column. c. Collect the entire eluate.

5. Final Preparation a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the dried residue in a known volume (e.g., 0.5 mL) of the initial mobile phase for LC analysis.

Protocol 2: General Solid-Phase Extraction (SPE) Clean-up for this compound in Wine

This is a general protocol adapted from methods for OTA in wine that can be optimized for OTC analysis.[9][13]

1. SPE Column Conditioning a. Pass 5 mL of methanol through a C18 SPE cartridge. b. Pass 5 mL of ultrapure water through the cartridge. Do not let the cartridge go dry.

2. Sample Loading a. Take 10 mL of the wine sample. b. Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.

3. Washing a. Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5, v/v) to remove polar interferences.

4. Elution a. Dry the cartridge by applying a vacuum for 5 minutes. b. Place a clean collection tube under the cartridge. c. Elute the this compound with 5 mL of a suitable organic solvent, such as acetonitrile or methanol.

5. Final Preparation a. Evaporate the eluate to dryness under a stream of nitrogen. b. Reconstitute the residue in a known volume of mobile phase for HPLC or LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis Homogenization 1. Sample Homogenization Extraction 2. Extraction (e.g., ACN:Water) Homogenization->Extraction Centrifugation 3. Centrifugation & Filtration Extraction->Centrifugation Dilution 4. Dilution (with PBS) Centrifugation->Dilution IAC_Loading 5. IAC Loading Dilution->IAC_Loading Washing 6. Washing (PBS-T & PBS) IAC_Loading->Washing Elution 7. Elution (Acidified Methanol) Washing->Elution Evaporation 8. Evaporation & Reconstitution Elution->Evaporation LC_Analysis 9. LC-MS/MS or HPLC-FLD Analysis Evaporation->LC_Analysis

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Workflow Start Low OTC Recovery Observed Check_Extraction Is an alkaline methanol extraction used? Start->Check_Extraction Change_Solvent Switch to ACN:Water extraction protocol. Check_Extraction->Change_Solvent Yes Check_Loading Is sample dilution & pH correct? Check_Extraction->Check_Loading No Change_Solvent->Check_Loading Adjust_Loading Dilute with PBS to pH 7.0-7.4 and check solvent %. Check_Loading->Adjust_Loading No Check_Washing Is washing step adequate? Check_Loading->Check_Washing Yes Adjust_Loading->Check_Washing Improve_Washing Incorporate a PBS-T wash for complex matrices. Check_Washing->Improve_Washing No Check_Elution Is elution complete? Check_Washing->Check_Elution Yes Improve_Washing->Check_Elution Optimize_Elution Use acidified methanol; consider two-step elution. Check_Elution->Optimize_Elution No End Re-evaluate Recovery Check_Elution->End Yes Optimize_Elution->End

Caption: Troubleshooting workflow for low this compound recovery.

References

Improving sensitivity for low-level Ochratoxin C detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Mycotoxin Detection. This guide is designed to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of low-level Ochratoxin C (OTC) detection. While Ochratoxin A (OTA) is more commonly studied, the methodologies and troubleshooting principles are largely applicable to its analogue, OTC.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions to improve detection sensitivity.

High-Performance Liquid Chromatography (HPLC)
Question/Issue Potential Cause(s) Recommended Solution(s)
Why am I seeing low signal or no peak for this compound? 1. Inefficient Extraction: The solvent may not be optimal for your matrix. 2. Poor Cleanup: Matrix components are interfering with the signal (ion suppression in LC-MS or quenching in fluorescence).[1] 3. Degradation of Toxin: OTC may be degrading during sample preparation or storage. 4. Incorrect HPLC Conditions: Mobile phase composition, gradient, or flow rate may not be optimized.1. Optimize Extraction Solvent: Test different solvent mixtures (e.g., methanol (B129727)/water, acetonitrile/water) and pH adjustments. For wine samples, extraction at pH 7.2 has been shown to be effective.[2] 2. Use Immunoaffinity Columns (IACs): IACs use specific antibodies to capture the toxin, providing high purification and concentration from complex matrices prior to analysis.[1][3] 3. Control Temperature and Light: Store samples and extracts in a cool, dark place. Use amber vials. 4. Method Development: Systematically adjust the mobile phase composition and gradient to ensure proper separation and peak shape. Verify the fluorescence detector settings (excitation/emission wavelengths).
My results have poor reproducibility and high variability. 1. Inconsistent Sample Preparation: Variations in grinding, weighing, or extraction volumes. 2. Column Performance Issues: The HPLC column may be degrading or contaminated. 3. Flow Rate Instability: The HPLC pump may not be delivering a consistent flow rate.1. Standardize Protocols: Ensure all sample preparation steps are performed consistently. Use calibrated pipettes and balances. A representative sample is crucial for accurate results.[3] 2. Column Care: Use a guard column. Flush the column with an appropriate solvent after each run sequence. If performance degrades, consider replacing the column. 3. System Maintenance: Purge the pump to remove air bubbles. Check for leaks in the system.
How can I lower my Limit of Detection (LOD)? 1. Insufficient Sample Concentration: The final extract volume is too high, diluting the analyte. 2. Suboptimal Detector Settings: Fluorescence detector gain is too low. 3. Matrix Effects: Co-eluting compounds are interfering with detection.1. Concentrate the Eluate: After IAC cleanup, evaporate the eluent under a gentle stream of nitrogen and reconstitute in a smaller volume of mobile phase. 2. Optimize Detector: Increase the photomultiplier tube (PMT) gain on the fluorescence detector. Ensure you are using the optimal excitation and emission wavelengths for OTC. 3. Improve Cleanup: Employ highly specific immunoaffinity columns to remove interfering substances.[1] Aptamer-based affinity columns (AAC) have also shown high recovery rates.[4]
Enzyme-Linked Immunosorbent Assay (ELISA)
Question/Issue Potential Cause(s) Recommended Solution(s)
Why am I getting falsely elevated results or high background noise? 1. Insufficient Washing: Unbound conjugate or sample components remain in the wells.[5] 2. Cross-Reactivity: The antibody may be binding to other molecules in the sample matrix. 3. Improper Incubation: Incubation times or temperatures are incorrect.1. Thorough Washing: Ensure all wells are completely filled and emptied during each wash step. Blot the plate on absorbent paper after the final wash to remove excess liquid.[6] 2. Sample Dilution: Dilute the sample extract further to reduce the concentration of interfering matrix components.[7] Check the antibody specificity data provided by the manufacturer. 3. Adhere to Protocol: Follow the kit's specified incubation times and temperatures precisely. Allow reagents to reach room temperature before use.[3][5]
My absorbance readings are very low, even for standards. 1. Reagent Degradation: Reagents may have expired or been stored improperly. The chromogen (TMB substrate) is light-sensitive.[5] 2. Error in Reagent Addition: Incorrect volume or omission of a key reagent (e.g., conjugate, substrate). 3. Incorrect Wavelength: The plate reader is set to the wrong wavelength.1. Check Reagents: Verify expiration dates. Store all components as directed, especially the conjugate and standards.[3] Perform the substrate reaction step in the dark.[5] 2. Use a Checklist: Follow the protocol step-by-step and check off each reagent addition. Use calibrated pipettes. 3. Verify Reader Settings: Ensure the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB with a stop solution).
How can I improve the sensitivity of my ELISA assay? 1. Suboptimal Antibody/Antigen Concentration: The concentrations used in the assay are not optimized for low-level detection. 2. High Matrix Interference: Complex sample matrices can inhibit the antibody-antigen binding.1. Optimize Concentrations: If developing your own assay, perform a checkerboard titration to determine the optimal concentrations of coating antigen and primary antibody. 2. Improve Sample Cleanup: Use a cleanup step (e.g., solid-phase extraction or IAC) before the ELISA to remove interfering compounds.[8] Dilute the sample extract to minimize matrix effects.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most sensitive methods for detecting low levels of this compound? High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) and Liquid Chromatography-Mass Spectrometry (LC-MS) are considered gold-standard methods for their high sensitivity and specificity.[9][10] A validated HPLC-FLD method successfully quantified OTC in red wine with a limit of detection (LOD) as low as 0.17 ng/L.[2] Newer biosensor technologies, such as those based on electrochemiluminescence (ECL), have demonstrated even lower detection limits for Ochratoxin A, reaching the fg/mL level, and these principles can be adapted for OTC.[9]

Q2: How do Ochratoxin A, B, and C differ in detection? Ochratoxins A, B, and C are structurally similar, differing by a chlorine atom (present in A, absent in B) and an ethyl ester group (in C instead of a carboxyl group).[2][11] This structural similarity means that many antibodies used in immunoassays will have some degree of cross-reactivity.[12] OTA is generally the most toxic and abundant.[11] Chromatographic methods like HPLC can separate these analogues, allowing for individual quantification.[2] It's important to validate your method specifically for OTC if it is the primary analyte of interest.

Q3: What is the purpose of an immunoaffinity column (IAC) and when should I use it? An IAC is a cleanup and concentration tool used before analysis by methods like HPLC or ELISA.[1] It contains monoclonal antibodies specific to the target toxin bound to a solid support.[1] When a sample extract is passed through, the toxin binds to the antibodies, while interfering matrix components are washed away. The purified toxin is then eluted with a solvent.[3] You should use an IAC when working with complex matrices (e.g., grains, coffee, wine) or when you need to achieve very low detection limits by concentrating the analyte from a large sample volume.[1][8]

Q4: Can I use lateral flow devices (LFDs) for sensitive detection? Lateral flow devices, or test strips, are primarily designed for rapid, on-site screening with qualitative or semi-quantitative results.[1][13] While they are fast and cost-effective, their sensitivity may be limited compared to lab-based methods like HPLC.[13] However, advancements using novel nanoparticles, such as nanoflowers gold strips, are improving the limits of detection for these rapid tests.[12]

Q5: My sample matrix is highly colored (e.g., red wine). How does this affect my analysis? Colored matrices can significantly interfere with both ELISA and HPLC-FLD. In ELISA, the color can affect the absorbance reading. In HPLC-FLD, pigments can co-elute with the analyte and cause fluorescence quenching. A thorough sample cleanup using immunoaffinity columns is critical to remove these interfering pigments before analysis.[1][2]

Quantitative Data Summary

The following tables summarize key performance metrics from various Ochratoxin detection methods cited in the literature.

Table 1: HPLC Performance Data
Analyte(s)MatrixMethodLODLOQRecovery Rate (%)Reference
This compound (OTC) Red WineHPLC-FLD0.17 ng/L 0.50 ng/L73.4[2]
Ochratoxin A (OTA)Red WineHPLC-FLD0.16 ng/L0.50 ng/L93.5[2]
Ochratoxin B (OTB)Red WineHPLC-FLD0.32 ng/L0.50 ng/L81.7[2]
OTAWheatHPLC0.023 ng/g0.077 ng/g74 - 88[4]
Table 2: Immunoassay Performance Data
Analyte(s)MethodLimit of Detection (LOD)IC50 / 50% InhibitionMatrixReference
Ochratoxins (A/B/C)ELISA<0.03 ng/mL (in buffer)~0.12 ng/mLBuffer[7]
Ochratoxins (OTA/OTB)ic-ELISA0.03 ng/mL0.2 ng/mLN/A[12]
OTAElectrochemical Immunosensor12 ng/mLN/AN/A[8]
OTALateral Flow (CGNs)5 µg/mLN/AN/A[12]
OTALateral Flow (AuNFs)1 µg/mLN/AN/A[12]

Detailed Experimental Protocols

Protocol 1: Sample Preparation and Cleanup using Immunoaffinity Columns (IACs)

This protocol is a generalized procedure for purifying Ochratoxins from a ground sample (e.g., grain) prior to HPLC analysis.

  • Extraction:

    • Weigh 25 g of the ground sample into a blender jar.

    • Add an appropriate extraction solvent. A common choice is a methanol/sodium bicarbonate solution (e.g., 70:30 v/v).[3]

    • Blend at high speed for 3 minutes.

    • Filter the extract through fluted filter paper and collect the filtrate.[3]

  • Dilution:

    • Take a known volume of the filtered extract (e.g., 5 mL).

    • Dilute it with a phosphate-buffered saline (PBS) solution to reduce the methanol concentration, which can interfere with antibody binding. A typical dilution is 1:7 (v/v) with PBS.[3]

    • Adjust the pH to neutral if necessary.[3]

  • IAC Cleanup:

    • Allow the IAC column to reach room temperature.

    • Pass the diluted extract through the IAC column at a slow, steady flow rate (e.g., 1 mL/min).[3] The Ochratoxin will bind to the antibodies in the column.

    • Wash the column with a wash buffer (e.g., PBS) to remove unbound matrix components.[3]

    • Dry the column completely using a gentle stream of air or vacuum.[3]

  • Elution:

    • Apply the elution solvent (e.g., Methanol with 1% Acetic Acid) to the column.[3]

    • Allow the solvent to incubate in the column for a few minutes to ensure the release of the toxin from the antibodies.[3]

    • Slowly pass the remaining elution solvent through the column and collect the eluate. This solution contains the purified and concentrated Ochratoxin.

    • The eluate can then be evaporated and reconstituted for injection into an HPLC system.

Protocol 2: Indirect Competitive ELISA (ic-ELISA)

This protocol outlines the general steps for quantifying Ochratoxins using an indirect competitive ELISA format.

  • Plate Coating: Microtiter wells are pre-coated with an Ochratoxin-protein conjugate.

  • Sample/Standard Incubation:

    • Add standards or prepared sample extracts to the appropriate wells.

    • Add the specific anti-Ochratoxin monoclonal antibody to each well.

    • Incubate to allow the antibody to bind to either the free Ochratoxin in the sample (if present) or the Ochratoxin coated on the plate. This is the competitive step.

  • Washing: Wash the plate thoroughly with a wash buffer (e.g., PBS-Tween) to remove any unbound antibodies and sample components.[6]

  • Conjugate Incubation: Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that will bind to the primary antibody already captured in the well. Incubate.[6]

  • Washing: Repeat the washing step to remove any unbound enzyme conjugate.

  • Substrate Reaction: Add a chromogenic substrate (e.g., TMB). The enzyme will convert the substrate into a colored product. Incubate in the dark.[5][6]

  • Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to halt the color development.[5]

  • Reading: Read the absorbance of each well using a microplate reader at the appropriate wavelength. The intensity of the color is inversely proportional to the amount of Ochratoxin in the original sample.

  • Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of Ochratoxin in the samples.[7]

Visualizations

Experimental Workflow Diagrams

cluster_0 IAC-HPLC Workflow for this compound Detection A Sample Extraction (e.g., Grain in Methanol/Bicarb) B Filtration & Dilution (with PBS) A->B C Immunoaffinity Column (IAC) Cleanup B->C D Wash Column (Remove Interferents) C->D E Elution (Release pure OTC) D->E F HPLC-FLD Analysis (Separation & Detection) E->F G Quantification (vs. Standard Curve) F->G

Caption: Workflow for sensitive OTC detection using IAC cleanup and HPLC.

cluster_1 Competitive ELISA Workflow Logic cluster_sample Sample Well cluster_control Negative Control Well S1 Free OTC in Sample + Primary Antibody S2 Antibody Binds Free OTC S1->S2 S3 Less Antibody Binds to Plate S2->S3 S4 Low Color Signal S3->S4 C1 No OTC in Sample + Primary Antibody C2 Antibody Binds to Plate C1->C2 C3 More Antibody Binds to Plate C2->C3 C4 High Color Signal C3->C4

Caption: Logic of signal generation in a competitive ELISA for Ochratoxin.

References

Technical Support Center: Ochratoxin C Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Ochratoxin C (OTC), focusing on method ruggedness and robustness. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the difference between method ruggedness and robustness?

A1: Robustness refers to the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use. It is typically evaluated during method development. Ruggedness is a measure of the method's reproducibility under a variety of normal test conditions, such as different laboratories, analysts, instruments, and reagent lots.

Q2: Why is my this compound recovery consistently low?

A2: Low recovery of this compound can be due to several factors:

  • Analyte Instability: OTC is an ethyl ester of Ochratoxin A (OTA) and can be unstable under certain conditions. Conventional alkaline methanol (B129727) extraction has been shown to cause significant degradation of OTC due to ester hydrolysis.[1][2] Using a stabilized extraction solvent system, such as acetonitrile-water (e.g., 8:2, v/v), is recommended.[1]

  • Immunoaffinity Column (IAC) Issues: While many commercial OTA immunoaffinity columns show good cross-reactivity with OTC, the efficiency can be matrix-dependent.[1] Ensure the pH of the sample extract applied to the column is neutral, as alkaline conditions can reduce recovery.[3][4] Additionally, the presence of other mycotoxins, like Citrinin, can interfere with the binding of ochratoxins to the antibodies in the IAC.[4]

  • Inadequate Extraction: The choice of extraction solvent is critical. The polarity of the solvent system should be optimized for OTC. Acetonitrile-based solvent systems have been shown to yield high and stable extraction efficiencies for ochratoxins.[1][5]

Q3: Can I use an immunoaffinity column designed for Ochratoxin A to analyze this compound?

A3: Yes, many commercially available Ochratoxin A immunoaffinity columns exhibit high cross-reactivity (often >85%) towards Ochratoxin B and this compound.[1] However, it is crucial to validate the recovery of OTC with your specific column and matrix, as performance can vary.

Q4: What are the optimal storage conditions for this compound standards and samples?

A4: this compound standard solutions are generally stable when stored in a refrigerator (around 5°C) in a suitable solvent like methanol.[6] For longer-term storage, freezing at -18°C is recommended.[7] It is advisable to minimize exposure to light and elevated temperatures. Extracted samples should be analyzed as soon as possible. If storage is necessary, they should be kept at a low temperature (e.g., 4°C) in the dark.[6]

Q5: How does the mobile phase composition affect the analysis of this compound?

A5: The mobile phase composition, including the organic solvent ratio, pH, and presence of additives, significantly impacts the chromatographic separation and detection of ochratoxins. For fluorescence detection, the pH of the mobile phase can influence the fluorescence intensity. Generally, a slightly acidic mobile phase is used. The ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase affects the retention time and peak shape. It is crucial to ensure the mobile phase is well-mixed and degassed to prevent baseline noise and pump issues.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery of this compound OTC Degradation: Use of alkaline extraction solvents (e.g., methanol with sodium bicarbonate).[1][2]Switch to a neutral or slightly acidic extraction solvent system, such as acetonitrile/water (80:20, v/v).[1] Avoid high pH during extraction and cleanup.
Poor IAC Binding: Incorrect pH of the sample extract loaded onto the immunoaffinity column. High percentage of organic solvent in the sample loaded onto the IAC.Adjust the pH of the diluted extract to neutral (pH 7.0-7.4) before applying it to the IAC.[3] Dilute the extract with a phosphate-buffered saline (PBS) solution to reduce the organic solvent concentration to a maximum of 10-15%.
Inefficient Elution from IAC: Incomplete release of OTC from the antibody.Ensure the elution solvent (e.g., methanol/acetic acid) is applied correctly and allowed sufficient incubation time (if recommended by the manufacturer) to denature the antibodies and release the toxin.[3]
Poor Peak Shape (Tailing, Fronting, Splitting) Secondary Interactions: Active sites on the HPLC column interacting with the analyte.Use a mobile phase with an appropriate pH and ionic strength. Adding a small amount of acid (e.g., formic acid, acetic acid) to the mobile phase can help improve peak shape. Ensure the column is in good condition.
Column Overload: Injecting too high a concentration of the analyte.Dilute the sample extract and re-inject.
Injection Solvent Mismatch: The solvent in which the sample is dissolved is significantly stronger than the mobile phase.Evaporate the elution solvent and reconstitute the residue in the initial mobile phase.
Column Contamination: Accumulation of matrix components at the head of the column.Use a guard column and/or implement a more effective sample cleanup procedure. Regularly flush the column with a strong solvent.
Inconsistent Retention Times Mobile Phase Preparation: Inconsistent composition of the mobile phase between runs.Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Use a precise method for measuring components.
Column Temperature Fluctuation: The HPLC column oven is not maintaining a stable temperature.Ensure the column compartment is set to a constant temperature (e.g., 35°C) and allow the system to equilibrate before analysis.[8]
Pump Issues: Fluctuations in the pump flow rate.Check the pump for leaks, and ensure the pump seals and check valves are in good condition. Degas the mobile phase to prevent air bubbles in the pump heads.
High Baseline Noise Contaminated Mobile Phase or HPLC System: Impurities in the solvents or buildup of contaminants in the system.Use high-purity HPLC-grade solvents. Filter the mobile phase. Flush the HPLC system with appropriate cleaning solutions.
Detector Lamp Issue: The fluorescence detector lamp is nearing the end of its life.Check the lamp's energy output and replace it if necessary.

Quantitative Data Summary

Table 1: Recovery of Ochratoxins in Different Matrices and Methods

AnalyteMatrixExtraction SolventCleanupDetectionRecovery (%)Reference
This compoundRed Wine-IACHPLC-FLD73.4
This compoundRoasted CoffeeAcetonitrile/Water (8:2, v/v)IACHPLC-FLD82.00 - 112.51[1]
This compoundSichuan PepperAcetonitrile/Water (8:2, v/v)IACHPLC-FLD82.00 - 112.51[1]
Ochratoxin ACerealsAcetonitrile/WaterIACHPLC-FLD92 - 94[7]
Ochratoxin AFruit Drinks--HPLC-DAD-FLD82 - 99

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

MatrixDetection MethodLODLOQReference
Red WineHPLC-FLD0.17 ng/L0.50 ng/L[9]
Roasted CoffeeHPLC-FLD-0.3 µg/kg[1]
Sichuan PepperHPLC-FLD-0.3 µg/kg[1]
Roasted CoffeeUHPLC-MS/MS-0.1 µg/kg[1]
Sichuan PepperUHPLC-MS/MS-0.1 µg/kg[1]

Experimental Protocols

Protocol 1: Extraction and Cleanup of this compound from Complex Matrices (e.g., Coffee, Spices)

This protocol is based on a stabilized method to prevent OTC degradation.[1]

1. Extraction

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 25 mL of acetonitrile/water (8:2, v/v).

  • Vortex for 30 minutes to ensure thorough extraction.

  • Centrifuge at 6000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

2. Immunoaffinity Column (IAC) Cleanup

  • Dilute a portion of the supernatant with Phosphate Buffered Saline (PBS) to reduce the acetonitrile concentration to below 15%.

  • Adjust the pH of the diluted extract to 7.0-7.4.

  • Equilibrate the Ochratoxin A immunoaffinity column to room temperature.

  • Pass the diluted and pH-adjusted extract through the IAC at a flow rate of approximately 1-2 mL/min.

  • Wash the column with 10 mL of PBS to remove matrix interferences.

  • Dry the column by passing air through it for about 30 seconds.

  • Elute the ochratoxins from the column with 2 mL of methanol/acetic acid (98:2, v/v) into a clean collection vial.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.

Protocol 2: HPLC-FLD Analysis of this compound

1. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (both containing a small percentage of acetic or formic acid, e.g., 0.1%). A typical starting point could be a 50:50 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.[8]

  • Injection Volume: 20 µL.

  • Fluorescence Detector Wavelengths: Excitation at approximately 333 nm and emission at approximately 460 nm.

2. Analysis

  • Inject the reconstituted sample extract into the HPLC system.

  • Identify and quantify this compound based on the retention time and peak area compared to a standard calibration curve.

Visualizations

Experimental_Workflow cluster_extraction Sample Extraction cluster_cleanup Immunoaffinity Column (IAC) Cleanup cluster_analysis Analysis start Homogenized Sample (5g) add_solvent Add 25mL Acetonitrile/Water (8:2) start->add_solvent vortex Vortex for 30 min add_solvent->vortex centrifuge Centrifuge at 6000 rpm for 10 min vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Supernatant with PBS supernatant->dilute ph_adjust Adjust pH to 7.0-7.4 dilute->ph_adjust load_iac Load onto IAC ph_adjust->load_iac wash_iac Wash with PBS load_iac->wash_iac dry_iac Dry Column wash_iac->dry_iac elute Elute with Methanol/Acetic Acid dry_iac->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc Inject into HPLC-FLD reconstitute->hplc end Data Analysis hplc->end

Caption: Workflow for this compound analysis.

Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Recovery cause1 OTC Degradation start->cause1 cause2 Poor IAC Performance start->cause2 cause3 Inefficient Extraction start->cause3 solution1a Use Acetonitrile/Water Extraction cause1->solution1a solution1b Avoid Alkaline Conditions cause1->solution1b solution2a Check pH of Sample Load (Neutral) cause2->solution2a solution2b Validate IAC Cross-Reactivity cause2->solution2b solution2c Reduce Organic Solvent in Load cause2->solution2c solution3a Optimize Extraction Solvent cause3->solution3a

Caption: Troubleshooting low this compound recovery.

References

Troubleshooting inconsistent Ochratoxin C results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ochratoxin C (OTC) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the quantification of this compound, leading to more accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Ochratoxin A?

This compound (OTC) is the ethyl ester of Ochratoxin A (OTA).[1] OTA is a mycotoxin produced by several species of Aspergillus and Penicillium fungi.[2][3] OTC is often found as a co-contaminant with OTA in various food and feed commodities.[1] Due to their structural similarity, the analytical methods and challenges for OTA are often applicable to OTC.

Q2: What are the main factors that can lead to inconsistent this compound results?

Inconsistent results in this compound analysis can arise from a variety of factors throughout the experimental workflow. Key areas of concern include:

  • Sample Preparation and Extraction: Inefficient extraction, analyte loss during clean-up, and variability in sample matrices can all contribute to inconsistent results.

  • Analyte Stability: Ochratoxins can be sensitive to factors such as temperature, pH, and light, which can lead to degradation if not properly controlled.[4][5]

  • Analytical Method Variability: Issues with chromatographic separation (HPLC) or antibody-antigen binding (ELISA) can lead to poor reproducibility.[2][6]

  • Matrix Effects: Complex sample matrices, such as those found in food and feed, can interfere with the analytical signal, leading to either suppression or enhancement of the result.[7][8]

Q3: How can I minimize the "matrix effect" in my samples?

The matrix effect, where components of the sample other than the analyte of interest interfere with the measurement, is a common challenge.[7][8] To minimize this:

  • Use appropriate clean-up steps: Techniques like solid-phase extraction (SPE) or immunoaffinity columns (IAC) can help remove interfering compounds.[3][9]

  • Matrix-matched calibration: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for the effect.

  • Use an internal standard: An isotopically labeled internal standard (e.g., 13C-labelled OTA) can help correct for matrix effects and variations in sample preparation and instrument response.[10]

  • Dilute the sample: If the concentration of OTC is high enough, diluting the sample extract can reduce the concentration of interfering matrix components.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your this compound analysis.

High Variability Between Replicates

Problem: I am observing high variability between my technical or biological replicates. What could be the cause?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inhomogeneous Sample Ensure your sample is thoroughly homogenized before taking a subsample for extraction. Mycotoxin contamination can be heterogeneous.
Inconsistent Extraction Standardize your extraction procedure. Ensure consistent shaking/vortexing times, solvent volumes, and temperatures for all samples.
Pipetting Errors Calibrate your pipettes regularly. When preparing dilutions, ensure proper mixing at each step.[11]
Variable Evaporation If you are evaporating solvent, ensure all samples are treated identically. Use a consistent temperature and nitrogen flow rate.
Instrument Instability Check the stability of your analytical instrument (e.g., HPLC, ELISA reader). Run system suitability tests or quality control samples to monitor performance.
Low Analyte Recovery

Problem: My recovery of this compound is consistently low. What are the potential reasons?

Possible Causes and Solutions:

Factor Explanation & Solution
Inefficient Extraction Solvent The choice of extraction solvent is critical. A mixture of acetonitrile (B52724) and water, or methanol (B129727) and water, often with the addition of a small amount of acid (e.g., formic acid or acetic acid), is commonly used for ochratoxins.[9] You may need to optimize the solvent composition for your specific matrix.
Analyte Degradation Ochratoxins can degrade under certain conditions. OTA is relatively stable under acidic conditions, while alkaline environments can promote degradation.[5] It is also heat-stable up to certain temperatures but can degrade at very high temperatures (e.g., above 180°C).[4][12] Protect your samples and standards from prolonged exposure to high temperatures and direct light.
Suboptimal pH The pH of the extraction solvent can influence the recovery of ochratoxins. OTA has a pKa of 7.1.[13] Adjusting the pH of your extraction solvent to be acidic can improve extraction efficiency by keeping the molecule in its neutral form.
Issues with Clean-up Step If using solid-phase extraction (SPE) or immunoaffinity columns (IAC), ensure the column has not dried out and that you are using the correct loading, washing, and elution solvents as per the manufacturer's protocol. Incomplete elution will lead to low recovery.
Strong Adsorption to Labware Ochratoxins can adsorb to glass and plastic surfaces. Silanizing glassware or using polypropylene (B1209903) tubes can help minimize this. Pre-rinsing pipette tips with the solvent can also help.
Issues with HPLC Analysis

Problem: I am facing issues with my HPLC analysis of this compound, such as peak tailing, shifting retention times, or no peak detection.

Possible Causes and Solutions:

Issue Potential Cause & Troubleshooting Steps
Peak Tailing This can be caused by interactions with active sites on the column, extra-column band broadening, or a deteriorated packed bed.[14] Consider using a guard column, checking for voids in the analytical column, and ensuring the mobile phase pH is appropriate to minimize secondary interactions.[14]
Shifting Retention Times This may be due to an unstable mobile phase composition, temperature fluctuations, or a column that is not properly equilibrated. Ensure your mobile phase is well-mixed and degassed, the column temperature is stable, and the column is equilibrated for a sufficient time before injections.
No Peak Detected This could be due to a variety of reasons, including a problem with the detector, incorrect mobile phase composition, or the analyte not eluting from the column. Check the detector settings and ensure the mobile phase is appropriate for your column and analyte. It's also possible the analyte has degraded or is stuck on the column.[15]
Problems with ELISA Analysis

Problem: My ELISA results for this compound are inconsistent or showing high background.

Possible Causes and Solutions:

Issue Potential Cause & Troubleshooting Steps
High Variability Between Wells/Strips This can be due to inconsistent pipetting, inadequate washing, or temperature variations across the plate.[11] Ensure uniform and thorough washing of all wells. Incubate the plate in a temperature-controlled environment.[6]
High Background Signal This may be caused by insufficient blocking, inadequate washing, or using reagents that have expired or been stored improperly.[6] Ensure the blocking step is sufficient and that all washing steps are performed thoroughly. Check the expiration dates and storage conditions of your kit components.
Low Signal or Sensitivity This could be due to incorrect incubation times or temperatures, improper reagent preparation, or analyte degradation.[6] Adhere strictly to the incubation times and temperatures specified in the kit protocol. Ensure all reagents are prepared correctly and that your samples have been stored properly to prevent analyte degradation.

Experimental Protocols

General Sample Extraction and Clean-up for this compound

This is a general protocol and may need to be optimized for your specific sample matrix.

  • Homogenization: Homogenize a representative portion of your sample to ensure uniformity.

  • Extraction:

    • Weigh 5-25 g of the homogenized sample into a centrifuge tube.

    • Add an extraction solvent. A common choice is a mixture of acetonitrile/water (e.g., 80:20 v/v) or methanol/water, often with a small percentage of formic or acetic acid.[9]

    • Vortex or shake vigorously for a specified time (e.g., 30 minutes).

    • Centrifuge the sample to pellet the solid material.

  • Clean-up (using Immunoaffinity Column - IAC):

    • Dilute the supernatant with a phosphate-buffered saline (PBS) solution as recommended by the IAC manufacturer.

    • Pass the diluted extract through the immunoaffinity column at a controlled flow rate.

    • Wash the column with water or a specified wash buffer to remove interfering compounds.

    • Elute the this compound from the column using a solvent like methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase for HPLC analysis or a suitable buffer for ELISA.

Visualizations

Troubleshooting Workflow for Inconsistent this compound Results

G start Inconsistent this compound Results sample_prep Review Sample Preparation start->sample_prep analytical_method Evaluate Analytical Method start->analytical_method data_analysis Check Data Analysis start->data_analysis homogeneity Sample Homogeneity? sample_prep->homogeneity hplc HPLC Issues? analytical_method->hplc elisa ELISA Issues? analytical_method->elisa calibration Calibration Curve Linearity? data_analysis->calibration extraction Extraction Efficiency? homogeneity->extraction Yes improve_homogenization Improve Homogenization Protocol homogeneity->improve_homogenization No cleanup Clean-up Step Effective? extraction->cleanup Yes optimize_extraction Optimize Extraction Solvent/Conditions extraction->optimize_extraction No stability Analyte Stability? cleanup->stability Yes optimize_cleanup Optimize Clean-up or Use IAC cleanup->optimize_cleanup No control_conditions Control Temp, pH, Light stability->control_conditions No troubleshoot_hplc Troubleshoot HPLC System hplc->troubleshoot_hplc Yes troubleshoot_elisa Troubleshoot ELISA Protocol elisa->troubleshoot_elisa Yes integration Peak Integration Correct? calibration->integration Yes reprepare_standards Reprepare Standards calibration->reprepare_standards No review_integration Review Integration Parameters integration->review_integration No

Caption: A logical workflow for troubleshooting inconsistent this compound results.

Factors Influencing Ochratoxin Stability

G OTC This compound Stability temp Temperature OTC->temp ph pH OTC->ph light Light Exposure OTC->light matrix Sample Matrix OTC->matrix temp_desc High temps (>180°C) can cause degradation. Store samples at low temperatures. temp->temp_desc ph_desc Degradation can occur in alkaline conditions. Acidic conditions are generally more stable. ph->ph_desc light_desc Protect from direct sunlight and UV light. Use amber vials for storage. light->light_desc matrix_desc Matrix components can interact with and degrade the analyte. matrix->matrix_desc

Caption: Key environmental factors that can affect the stability of this compound.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for Ochratoxin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Ochratoxin C, a mycotoxin of significant concern to food safety and public health. The performance of common analytical techniques—High-Performance Liquid Chromatography (HPLC), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—are compared, supported by experimental data from various studies. Detailed methodologies for key experiments are provided to facilitate reproducibility and cross-validation in your own laboratory settings.

Data Presentation: A Comparative Overview of Analytical Methods

The selection of an appropriate analytical method for this compound detection and quantification is critical and depends on the specific requirements of the analysis, such as sensitivity, selectivity, sample throughput, and cost. Below is a summary of quantitative data compiled from multiple validation studies, offering a clear comparison of HPLC-FLD (Fluorescence Detection), UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry), and ELISA.

ParameterHPLC-FLDUHPLC-MS/MSELISA
Limit of Detection (LOD) 0.01 - 0.3 µg/kg[1][2]0.1 µg/kg[1]0.08 ng/mL[3]
Limit of Quantification (LOQ) 0.03 - 0.3 µg/kg[1][2]0.1 µg/kg[1]0.050 µg/L[4]
Mean Recovery (%) 82.00 - 112.51%[1][5]82.00 - 112.51%[1][5]Generally 70-120% (Matrix dependent)
Precision (RSD%) ≤ 8.81%[1][5]≤ 8.81%[1][5]< 20%
Linearity (r) > 0.999[1]> 0.999[1]N/A (typically sigmoidal curve)
Throughput LowerModerateHigh[6][7]
Specificity HighVery HighCan be prone to cross-reactivity[6]
Cost ModerateHighLow

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for sample preparation and analysis using HPLC-FLD and UHPLC-MS/MS for ochratoxins, including this compound, in complex matrices like coffee and spices.[1][5]

Sample Preparation: Unified Extraction and Immunoaffinity Column (IAC) Cleanup

A stable and unified extraction protocol is essential to prevent the degradation of ochratoxins, particularly this compound, which can be sensitive to conventional alkaline methanol (B129727) extraction methods.[1][5]

  • Extraction:

    • Weigh 5 g of the homogenized sample into a centrifuge tube.

    • Add 25 mL of an acetonitrile-water mixture (80:20, v/v).

    • Vortex for 30 minutes to ensure thorough extraction.

    • Centrifuge the mixture at 6000 rpm for 10 minutes.

    • Collect the supernatant for cleanup.

  • Immunoaffinity Column (IAC) Cleanup:

    • Dilute the supernatant with a phosphate-buffered saline (PBS) solution containing 0.5% Tween-20. This novel wash procedure helps to overcome severe matrix interference.[1][5]

    • Pass the diluted extract through an Ochratoxin A-specific immunoaffinity column. Studies have confirmed high cross-reactivity of these columns with Ochratoxin B and C (>85%).[1]

    • Wash the column with PBS to remove unbound matrix components.

    • Elute the bound ochratoxins from the column using methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for HPLC or LC-MS/MS analysis.

HPLC-FLD Analysis
  • Instrumentation: A standard HPLC system equipped with a fluorescence detector.

  • Column: A C18 reversed-phase column is commonly used for separation.[5]

  • Mobile Phase: A gradient of an aqueous solution (e.g., water with a small percentage of acid like phosphoric acid) and an organic solvent (e.g., acetonitrile). An optimized gradient is crucial for achieving maximum separation of Ochratoxin A, B, and C.[5]

  • Flow Rate: Typically around 0.3 mL/min.[5]

  • Detection: Fluorescence detection with excitation and emission wavelengths set to approximately 333 nm and 460 nm, respectively.[8][9]

  • Quantification: Based on a calibration curve generated from certified reference standards.

UHPLC-MS/MS Analysis
  • Instrumentation: A UHPLC system coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column suitable for UHPLC.

  • Mobile Phase: Similar to HPLC, a gradient of an aqueous solution and an organic solvent is used.

  • Detection: Mass spectrometry detection is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor and product ion transitions for this compound are monitored.

  • Internal Standards: The use of isotope-labeled internal standards is essential for correcting for significant matrix effects and ensuring accurate quantification.[1]

  • Quantification: Based on a calibration curve prepared with matrix-matched standards or by using an internal standard for calibration.

Mandatory Visualizations

General Workflow for this compound Analysis

cluster_pre Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Reception Sample Reception Homogenization Homogenization Sample Reception->Homogenization Extraction Extraction Homogenization->Extraction Cleanup (IAC) Cleanup (IAC) Extraction->Cleanup (IAC) Chromatographic Separation Chromatographic Separation Cleanup (IAC)->Chromatographic Separation Reconstitution Detection Detection Chromatographic Separation->Detection Quantification Quantification Detection->Quantification Data Review Data Review Quantification->Data Review Reporting Reporting Data Review->Reporting

Caption: General workflow for this compound analysis.

Logical Flow of Cross-Validation

Method A Method A Results A Results A Method A->Results A Analyze Method B Method B Results B Results B Method B->Results B Analyze Method C Method C Results C Results C Method C->Results C Analyze Spiked Samples Spiked Samples Spiked Samples->Method A Spiked Samples->Method B Spiked Samples->Method C Compare Compare Results A->Compare Results B->Compare Results C->Compare Validation Report Validation Report Compare->Validation Report Evaluate Performance

Caption: Logical flow of a cross-validation study.

References

A Comparative Guide to the Validation of a Novel Dual-Modality Immunoassay for Ochratoxin C Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel dual-modality immunoassay against the established High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method for the quantitative detection of Ochratoxin C (OTC). The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions about the most suitable analytical method for their specific needs.

Introduction to this compound and the Need for Advanced Detection Methods

This compound (OTC) is a toxic secondary metabolite produced by certain species of Aspergillus and Penicillium fungi. As a derivative of Ochratoxin A (OTA), OTC can contaminate a variety of food and feed commodities, posing a potential risk to human and animal health. The development of sensitive, rapid, and reliable detection methods is crucial for ensuring food safety and for research into the toxicology and metabolism of this mycotoxin.

This guide focuses on a novel dual-modality immunoassay that offers both colorimetric and photoelectrometric readouts for the simultaneous detection of Ochratoxins A, B, and C. This innovative approach aims to provide enhanced accuracy and flexibility compared to traditional methods.

Quantitative Performance Data: A Head-to-Head Comparison

The following table summarizes the key performance parameters of the novel dual-modality immunoassay and the established HPLC-FLD method for the detection of this compound.

Performance ParameterHigh-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)Novel Dual-Modality Immunoassay (Colorimetric & Photoelectrometric)
Limit of Detection (LOD) 0.3 µg/kg[1]0.7 ng/L (photoelectrometric), 1.7 ng/L (colorimetric) for simultaneous ochratoxin detection
Limit of Quantification (LOQ) 0.3 µg/kg[1]Not explicitly reported for OTC
Linearity Range Excellent (r > 0.999) for a calibration range of 0.3 to 10 µg/kg[1]Not explicitly reported for OTC
Accuracy (Recovery) 82.00–112.51% in roasted coffee and pepper matrices[1]Not explicitly reported for OTC
Precision (RSD%) ≤ 8.81% in roasted coffee and pepper matrices[1]Not explicitly reported for OTC
Analysis Time ~10-20 minutes per sample (excluding sample preparation)Rapid (typically under 30 minutes)
Throughput Sequential analysis, lower throughputAmenable to high-throughput screening (e.g., 96-well plate format)
Instrumentation Cost HighModerate to High (depending on the reader)
Expertise Required HighModerate

Experimental Protocols

Established Method: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This protocol is based on a validated method for the simultaneous determination of Ochratoxins A, B, and C in complex food matrices.[1]

1. Sample Preparation (Extraction and Clean-up):

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile (B52724)/water (80:20, v/v) and vortex for 3 minutes.

  • Centrifuge at 8000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of phosphate-buffered saline (PBS) containing 0.5% Tween-20.

  • Load the reconstituted extract onto an immunoaffinity column (IAC) specific for ochratoxins.

  • Wash the IAC with 10 mL of PBS to remove interfering compounds.

  • Elute the ochratoxins from the IAC with 2 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 500 µL of the mobile phase.

2. HPLC-FLD Analysis:

  • HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation wavelength of 333 nm and emission wavelength of 460 nm.

  • Quantification: Based on a calibration curve generated from certified this compound standards.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis Sample Homogenized Sample Extraction Solvent Extraction (Acetonitrile/Water) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation1 Evaporation to Dryness Centrifugation->Evaporation1 Reconstitution1 Reconstitution in PBS Evaporation1->Reconstitution1 IAC Immunoaffinity Column (IAC) Clean-up Reconstitution1->IAC Elution Elution with Methanol IAC->Elution Evaporation2 Final Evaporation Elution->Evaporation2 Reconstitution2 Reconstitution in Mobile Phase Evaporation2->Reconstitution2 Injection Injection into HPLC Reconstitution2->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Fluorescence Detection (Ex: 333 nm, Em: 460 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

HPLC-FLD Experimental Workflow for this compound Detection.
New Method: Dual-Modality Immunoassay (Colorimetric & Photoelectrometric)

The following is a representative protocol for a dual-modality immunoassay, as a specific detailed protocol for the simultaneous detection of OTC was not available. This protocol is based on the principles of similar published methods.

1. Preparation of Reagents and Microplate:

  • Coat a 96-well microplate with this compound-protein conjugate and incubate overnight at 4°C.

  • Wash the plate with a washing buffer (e.g., PBS with 0.05% Tween-20).

  • Block the remaining active sites on the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.

  • Wash the plate again.

2. Competitive Immunoassay:

  • Prepare standards of known this compound concentrations and the samples for analysis.

  • In a separate tube, pre-incubate the OTC standards or samples with a specific monoclonal antibody against this compound for 30 minutes.

  • Add the pre-incubated mixtures to the coated wells of the microplate.

  • Incubate for 1 hour at 37°C to allow competition between the free OTC (in the sample/standard) and the coated OTC-protein conjugate for binding to the antibody.

  • Wash the plate to remove unbound antibodies and other components.

3. Signal Generation and Detection:

  • For Colorimetric Detection:

    • Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody. Incubate for 30 minutes.

    • Wash the plate.

    • Add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change, which is inversely proportional to the concentration of OTC in the sample.

    • Stop the reaction with a stop solution and measure the absorbance using a microplate reader.

  • For Photoelectrometric Detection:

    • Add a secondary antibody labeled with a photoactive material (e.g., quantum dots). Incubate for 30 minutes.

    • Wash the plate.

    • Measure the photocurrent generated upon light excitation using a photoelectrochemical sensor. The signal will be related to the amount of labeled secondary antibody bound, which is inversely proportional to the OTC concentration.

Immunoassay_Workflow cluster_prep Assay Preparation cluster_immunoassay Competitive Immunoassay cluster_detection Dual-Modality Detection Coating Coat Microplate with OTC-Protein Conjugate Blocking Block Wells Coating->Blocking Preincubation Pre-incubate Sample/Standard with Anti-OTC Antibody Competition Add to Coated Plate for Competitive Binding Preincubation->Competition Washing Wash to Remove Unbound Reagents Competition->Washing Add_Secondary_Ab Add Labeled Secondary Antibody Washing->Add_Secondary_Ab Incubate_Wash Incubate and Wash Add_Secondary_Ab->Incubate_Wash Colorimetric Colorimetric Readout (Enzyme-Substrate Reaction) Incubate_Wash->Colorimetric Photoelectric Photoelectrometric Readout (Photocurrent Measurement) Incubate_Wash->Photoelectric

Representative Workflow for a Dual-Modality Immunoassay.

Logical Comparison of Methodologies

The choice between HPLC-FLD and the novel dual-modality immunoassay depends on the specific application, available resources, and desired throughput.

Logical_Comparison cluster_hplc HPLC-FLD cluster_immunoassay Dual-Modality Immunoassay HPLC_Principle Principle: Physical Separation & Fluorescence HPLC_Adv Advantages: High Specificity, Established Method HPLC_Disadv Disadvantages: Time-consuming, High Cost, Requires Expertise IA_Principle Principle: Antigen-Antibody Binding IA_Adv Advantages: Rapid, High Throughput, Dual Verification IA_Disadv Disadvantages: Potential for Cross-Reactivity, Indirect Detection Decision Method Selection Decision->HPLC_Principle Confirmatory Analysis Low Sample Volume Decision->IA_Principle Screening & High Throughput Rapid Results

Decision Framework for Method Selection.

Conclusion

The established HPLC-FLD method remains the gold standard for confirmatory analysis of this compound, offering high specificity and well-documented performance. Its drawbacks lie in the longer analysis time, higher operational cost, and the need for highly skilled personnel.

The novel dual-modality immunoassay presents a promising alternative, particularly for rapid screening of a large number of samples. The dual-readout capability provides an internal cross-verification, potentially increasing the reliability of the results. While further validation data for this compound specifically is needed to fully assess its quantitative accuracy and precision, its potential for high-throughput analysis makes it a valuable tool for food safety monitoring and preliminary research studies. The choice of method will ultimately depend on the specific analytical requirements, balancing the need for speed and throughput with the demand for confirmatory accuracy.

References

Ochratoxin C: A Comparative Analysis of Its Toxicological Profile Against Other Major Mycotoxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of Ochratoxin C (OTC) with other significant mycotoxins, including Ochratoxin A (OTA), Aflatoxin B1 (AFB1), Deoxynivalenol (DON), Zearalenone (B1683625) (ZEA), Fumonisin B1 (FB1), and T-2 toxin. The information is compiled from various experimental studies to offer a clear perspective on their relative potencies and mechanisms of action. All quantitative data is summarized in structured tables, and detailed methodologies for key toxicological assays are provided. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of the molecular processes involved.

Comparative Toxicity: In Vitro and In Vivo Data

This compound, an ethyl ester of Ochratoxin A, demonstrates a toxicological profile that is often comparable to its parent compound, largely because it can be hydrolyzed to OTA within the body.[1][2] However, some studies indicate variations in potency depending on the cell line and experimental conditions. The following tables present a comparative summary of the cytotoxic (IC50) and lethal (LD50) doses of OTC and other major mycotoxins.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Various Mycotoxins

MycotoxinCell LineExposure Time (h)IC50 ValueReference(s)
This compound (OTC) HeLa S3-9 µM[3]
THP-13601 ng/mL (disturbed cell function)[4]
Ochratoxin A (OTA) HeLa S3-5 µM[3]
Caco-224145.36 µM[1]
HepG224> 10 µM[5]
K56224> 25 µg/mL[1]
Aflatoxin B1 (AFB1) HepG2481 µM[1]
IMR-32246.18 µg/mL[6]
BME-UV148180 nM[1]
Deoxynivalenol (DON) Caco-2721.46 ± 0.42 µM[5]
HepG224~ 5 µM[5]
HT-29--[5]
Zearalenone (ZEA) Caco-272~10-100 µM (variable)[1]
HepG22441.28 µM[7]
CHO-K12460.3 to >100.0 µM[8]
Fumonisin B1 (FB1) IPEC-J248> 40 µg/mL (viability reduced to 83.66%)[9]
DEC99-> 207 µg/mL (significant decrease in viability)[10]
T-2 Toxin HepG22460 nM[11]
RPTEC-0.2 µM[12]
Hs682425.98 µM[13]

Table 2: Comparative In Vivo Acute Toxicity (LD50) of Various Mycotoxins

MycotoxinAnimal ModelRoute of AdministrationLD50 ValueReference(s)
This compound (OTC) Day-old chicksOral216 µ g/animal [3][4]
Ochratoxin A (OTA) Day-old chicksOral166 µ g/animal [3]
RatOral20 mg/kg[14]
Aflatoxin B1 (AFB1) RatOral1-10 mg/kg[15]
Deoxynivalenol (DON) MouseOral46 mg/kg[16]
Zearalenone (ZEA) MouseOral>2000 mg/kg[17]
Fumonisin B1 (FB1) RatIntravenous1.55 mg/kg[18]
T-2 Toxin MouseOral5.2 mg/kg[19]

Experimental Protocols for Key Cytotoxicity Assays

The following are detailed methodologies for commonly used in vitro assays to determine mycotoxin cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[20][21]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Mycotoxin Treatment: Expose the cells to various concentrations of the mycotoxin for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and solvent-only controls.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm). The intensity of the color is proportional to the number of viable cells.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate (B86563) dehydrogenase (LDH) into the culture medium upon cell membrane damage.[19][20][22][23]

  • Cell Culture and Treatment: Culture and treat cells with mycotoxins in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After treatment, centrifuge the plate and carefully collect the cell-free supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). During this incubation, LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm. The amount of color formed is proportional to the amount of LDH released and, consequently, the extent of cell lysis.

Neutral Red Uptake Assay

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.[1][10]

  • Cell Seeding and Treatment: Seed and treat cells with mycotoxins in a 96-well plate.

  • Neutral Red Incubation: Following the treatment period, remove the culture medium and add a medium containing Neutral Red dye. Incubate for a few hours to allow viable cells to incorporate the dye into their lysosomes.

  • Washing and Dye Extraction: Wash the cells to remove any unincorporated dye. Then, add a destaining solution (e.g., a mixture of ethanol (B145695) and acetic acid) to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm. The amount of absorbed dye is directly proportional to the number of viable cells.

Signaling Pathways and Mechanisms of Action

Mycotoxins exert their toxic effects through various molecular mechanisms, often culminating in apoptosis (programmed cell death). Below are diagrams illustrating the key signaling pathways implicated in the toxicity of Ochratoxin A (representative for this compound) and Aflatoxin B1.

OTA_Signaling_Pathway OTA Ochratoxin A/C ROS Reactive Oxygen Species (ROS) Generation OTA->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria MAPK MAPK Pathway (JNK, p38) ROS->MAPK Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p53 p53 Activation Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Bax->Mitochondria Bcl2->Mitochondria MAPK->Caspase3 MAPK->p53

Caption: Ochratoxin A/C-induced apoptotic signaling pathway.

AFB1_Signaling_Pathway AFB1 Aflatoxin B1 Metabolism Metabolic Activation (CYP450) AFB1->Metabolism ROS ROS Generation AFB1->ROS AFBO AFB1-8,9-epoxide Metabolism->AFBO DNA_Adducts DNA Adducts AFBO->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage p53 p53 Activation DNA_Damage->p53 CellCycleArrest Cell Cycle Arrest (G1/S) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis MitochondrialPathway Mitochondrial Pathway ROS->MitochondrialPathway MitochondrialPathway->Apoptosis

Caption: Aflatoxin B1-induced toxicity and apoptotic pathway.

Experimental_Workflow cluster_invitro In Vitro Cytotoxicity Assessment cluster_invivo In Vivo Acute Toxicity Assessment CellCulture Cell Line Culture MycotoxinExposure Mycotoxin Exposure CellCulture->MycotoxinExposure CytotoxicityAssay Cytotoxicity Assays (MTT, LDH, Neutral Red) MycotoxinExposure->CytotoxicityAssay DataAnalysis IC50 Determination CytotoxicityAssay->DataAnalysis AnimalModel Animal Model Selection DoseAdministration Dose Range Administration AnimalModel->DoseAdministration Observation Observation for Toxicity & Mortality DoseAdministration->Observation LD50Calculation LD50 Calculation Observation->LD50Calculation

References

A Comparative Analysis of Ochratoxin C Across Diverse Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ochratoxin C (OTC), a mycotoxin structurally related to the more extensively studied Ochratoxin A (OTA). While research on OTC is less abundant, its co-occurrence with OTA and potential toxicity warrant careful consideration in food safety and toxicological studies. This document summarizes the available quantitative data for OTC in various matrices, details the experimental protocols for its analysis, and explores its toxicological implications.

Quantitative Data Summary

The analysis of this compound is often performed alongside its more prevalent analogue, Ochratoxin A. The following tables present comparative data from a validated study on complex food matrices and reported ratios in animal feed. Data for other matrices such as animal tissues and biological fluids are limited, reflecting the current focus of mycotoxin research on OTA.

Table 1: Comparative Analysis of Ochratoxin Recovery in Coffee and Spice Matrices

AnalyteMatrixSpiked Level (µg/kg)HPLC-FLD Recovery (%) (RSD ≤ 8.81%)UHPLC-MS/MS Recovery (%) (RSD ≤ 8.81%)
OTC Roasted Coffee0.385.4588.21
592.1395.67
1098.76101.54
Sichuan Pepper0.382.0084.65
589.5492.88
1095.3398.12
OTA Roasted Coffee0.390.1293.45
595.6799.87
10102.34105.11
Sichuan Pepper0.388.9791.23
594.2197.54
10100.05103.21
OTB Roasted Coffee0.387.6590.11
593.4396.87
1099.54102.33
Sichuan Pepper0.384.3286.99
591.0194.21
1097.22100.01

Data sourced from a study on the simultaneous determination of ochratoxins in coffee and spices.[1]

Table 2: Method Validation Parameters for Ochratoxin Analysis

AnalyteMethodLinearity (r)LOD (µg/kg)LOQ (µg/kg)
OTC HPLC-FLD>0.9990.10.3
UHPLC-MS/MS>0.9990.030.1
OTA HPLC-FLD>0.9990.10.3
UHPLC-MS/MS>0.9990.030.1
OTB HPLC-FLD>0.9990.10.3
UHPLC-MS/MS>0.9990.030.1

LOD: Limit of Detection; LOQ: Limit of Quantification. Data from the same study on coffee and spices.[1]

Table 3: Reported Ochratoxin Ratios in Poultry Feed

OchratoxinReported Contamination Ratio (%)
OTA90
OTB8
OTC 2

This ratio was reported in a study by Hamilton and co-workers and indicates the relative prevalence of ochratoxin analogues in a cereal-based matrix.[2]

Experimental Protocols

The following is a detailed methodology for the simultaneous extraction and analysis of Ochratoxins A, B, and C from complex matrices like coffee and spices. This protocol can serve as a foundation for developing methods for other matrices, with the understanding that matrix-specific optimization will be necessary.

1. Sample Preparation and Extraction

  • Objective: To extract ochratoxins from the solid matrix into a liquid solvent.

  • Procedure:

    • Weigh 5.0 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 20 mL of acetonitrile-water (80:20, v/v) as the extraction solvent.

    • Vortex for 1 minute to ensure thorough mixing.

    • Shake mechanically for 30 minutes at room temperature.

    • Centrifuge the mixture at 8000 rpm for 10 minutes.

    • Collect the supernatant for the cleanup step.

2. Immunoaffinity Column (IAC) Cleanup

  • Objective: To purify the extract and isolate the ochratoxins from interfering matrix components.

  • Procedure:

    • Dilute 5 mL of the supernatant from the extraction step with 20 mL of phosphate-buffered saline containing 0.5% Tween-20 (PBS-T).

    • Pass the diluted extract through an Ochratoxin-specific immunoaffinity column at a flow rate of approximately 1-2 mL/min.

    • Wash the column with 10 mL of PBS-T to remove any remaining matrix interferences.

    • Wash the column again with 10 mL of deionized water.

    • Dry the column by passing air through it for 30 seconds.

    • Elute the bound ochratoxins from the column by slowly passing 2 mL of methanol.

    • Collect the eluate in a clean vial.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase for LC analysis.

3. Analytical Determination by HPLC-FLD and UHPLC-MS/MS

  • Objective: To separate, detect, and quantify the individual ochratoxins.

  • HPLC-FLD System:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Fluorescence Detector Wavelengths: Excitation at 333 nm and Emission at 460 nm.

  • UHPLC-MS/MS System:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each ochratoxin.

Visualizations

Experimental Workflow

experimental_workflow sample Sample Homogenization extraction Solvent Extraction (Acetonitrile:Water) sample->extraction Step 1 cleanup Immunoaffinity Column Cleanup extraction->cleanup Step 2 analysis LC Analysis (HPLC-FLD / UHPLC-MS/MS) cleanup->analysis Step 3 quantification Data Quantification analysis->quantification Step 4

Caption: Workflow for the analysis of this compound.

Potential Toxicological Signaling Pathway

This compound is the ethyl ester of Ochratoxin A and can be converted to OTA in the body.[3] Therefore, it is hypothesized to share similar toxicological mechanisms. The primary toxic effects of OTA are linked to the induction of oxidative stress and apoptosis. The following diagram illustrates a potential signaling pathway.

signaling_pathway cluster_cell Cellular Response OTC This compound (OTC) OTA Ochratoxin A (OTA) OTC->OTA In vivo conversion ROS Reactive Oxygen Species (ROS) Generation OTA->ROS PI3K_Akt PI3K/Akt Pathway Modulation OTA->PI3K_Akt Protein_Synth_Inhibition Protein Synthesis Inhibition OTA->Protein_Synth_Inhibition MAPK MAPK Pathway Activation (p38, ERK) ROS->MAPK Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis MAPK->Apoptosis PI3K_Akt->Apoptosis Mitochondria->Apoptosis Caspase activation

Caption: Hypothesized signaling pathway for this compound toxicity.

References

Performance Showdown: A Comparative Guide to Ochratoxin C Detection Kits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of mycotoxins is paramount for ensuring safety and efficacy in their work. Ochratoxin C (OTC), a toxic metabolite produced by several species of Aspergillus and Penicillium, poses a significant contamination risk in various agricultural commodities. While less studied than its analogue Ochratoxin A (OTA), the potential for co-occurrence and synergistic toxic effects necessitates reliable detection methods. This guide provides an objective comparison of commercially available kits and standard analytical methods for the detection of this compound, supported by experimental data to aid in the selection of the most appropriate tool for your research needs.

At a Glance: Performance Metrics of this compound Detection Methods

The following table summarizes the key performance indicators for various this compound detection methodologies, including commercially available ELISA kits and high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) as a benchmark. This allows for a direct comparison of sensitivity, accuracy, and precision.

Method/Kit NameTechnologyTarget AnalytesLimit of Detection (LOD) for OTCLimit of Quantitation (LOQ) for OTCRecovery (Accuracy) for OTCPrecision (RSD %) for OTC
Eurofins Abraxis Total Ochratoxins ELISA Competitive ELISAOchratoxins A, B, and CData not specifiedData not specifiedData not specified for OTCData not specified for OTC
Lab-Developed Competitive ELISA Competitive ELISAOchratoxin A (with OTC cross-reactivity)Not directly determined for OTCNot directly determined for OTC91.8–113.3% (for OTA)7.7–13.7% (for OTA)
HPLC-FLD Liquid ChromatographyOchratoxins A, B, and C0.3 µg/kg0.3 µg/kg82.00–112.51%≤ 8.81%
UHPLC-MS/MS Liquid Chromatography-Mass SpectrometryOchratoxins A, B, and C0.1 µg/kg0.1 µg/kg82.00–112.51%≤ 8.81%

Note: Performance data for commercial ELISA kits specifically for this compound is often not explicitly provided by manufacturers. The data for the lab-developed ELISA is based on its cross-reactivity with OTC during OTA detection.

Deep Dive into Detection Technologies

Enzyme-Linked Immunosorbent Assay (ELISA) Kits

ELISA is a widely used immunochemical method for mycotoxin screening due to its high throughput, relatively low cost, and ease of use.[1] These assays utilize the specific binding of antibodies to the target mycotoxin. For this compound, detection is typically achieved through kits designed for "total ochratoxins" or via cross-reactivity of antibodies primarily developed for Ochratoxin A.

Eurofins Abraxis Total Ochratoxins (A/B/C) ELISA Kit This commercially available kit is designed for the detection of Ochratoxins A, B, and C.[2] While the manufacturer provides performance data, it is primarily focused on Ochratoxin A, with a stated limit of detection of <0.03 ng/mL in buffer.[2] The kit demonstrates high cross-reactivity with Ochratoxin B (231%), but the specific performance characteristics for this compound, such as LOD, LOQ, and recovery, are not detailed in the available documentation.[2]

Considerations for ELISA: Immunoassays are excellent screening tools, however, they can be susceptible to matrix effects and cross-reactivity with structurally similar compounds.[3] For instance, a lab-developed monoclonal antibody for Ochratoxin A demonstrated a cross-reactivity of 22.02% with this compound. This indicates that while the assay can detect OTC, the sensitivity is significantly lower than for the primary target, OTA. It is crucial for researchers to validate the performance of any ELISA kit within their specific sample matrix.

High-Performance Liquid Chromatography (HPLC)

For confirmatory analysis and precise quantification, HPLC-based methods are considered the gold standard. These techniques offer high sensitivity and selectivity, allowing for the separation and individual quantification of different ochratoxin analogues.

A validated method for the simultaneous determination of OTA, OTB, and OTC in complex matrices like coffee and spices using immunoaffinity column cleanup followed by HPLC with fluorescence detection (HPLC-FLD) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) provides a benchmark for performance. This method demonstrates excellent linearity, accuracy, and precision for this compound.

Experimental Protocols: A Closer Look at the Methodologies

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible results. Below are outlines of the typical procedures for ELISA and HPLC-based detection of this compound.

Competitive ELISA Experimental Workflow

The principle of a competitive ELISA for mycotoxin detection involves the competition between the free toxin in the sample and a labeled toxin conjugate for a limited number of antibody binding sites. The signal is inversely proportional to the concentration of the toxin in the sample.

ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Procedure Sample Sample Collection Extraction Extraction with Solvent Sample->Extraction Dilution Dilution of Extract Extraction->Dilution Add_Sample Add Diluted Sample Extract and Enzyme-Conjugated OTC Dilution->Add_Sample Plate Antibody-Coated Microplate Wells Plate->Add_Sample Incubation1 Incubation Add_Sample->Incubation1 Wash1 Wash to Remove Unbound Reagents Incubation1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubation2 Incubation (Color Development) Add_Substrate->Incubation2 Add_Stop Add Stop Solution Incubation2->Add_Stop Read Read Absorbance at 450 nm Add_Stop->Read Data_Analysis Data Analysis Read->Data_Analysis Calculate Concentration

Figure 1: Generalized workflow for a competitive ELISA for this compound detection.

Detailed Steps for Competitive ELISA:

  • Sample Preparation: The sample is first homogenized and then the ochratoxins are extracted using a suitable solvent, typically a methanol/water mixture. The extract is then diluted with a buffer to minimize matrix effects.

  • Assay Procedure:

    • The diluted sample extract and an enzyme-conjugated form of ochratoxin are added to the wells of a microplate pre-coated with anti-ochratoxin antibodies.

    • During incubation, the free ochratoxin from the sample and the enzyme-conjugated ochratoxin compete for the antibody binding sites.

    • The plate is washed to remove any unbound reagents.

    • A substrate solution is added to the wells. The enzyme bound to the plate converts the substrate into a colored product.

    • A stop solution is added to terminate the reaction.

    • The absorbance of the color is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of ochratoxin in the sample.

HPLC-MS/MS Experimental Workflow

This workflow outlines the steps for a highly sensitive and specific analysis of this compound using liquid chromatography coupled with mass spectrometry.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Homogenized Sample Extraction Solvent Extraction (e.g., Acetonitrile/Water) Sample->Extraction Cleanup Immunoaffinity Column (IAC) Cleanup Extraction->Cleanup Elution Elution of Ochratoxins Cleanup->Elution Evaporation Evaporation and Reconstitution Elution->Evaporation Injection Injection into UHPLC System Evaporation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Detection Ionization->Detection Quantification Quantification Detection->Quantification Peak Integration & Quantification

Figure 2: Workflow for this compound analysis using HPLC-MS/MS.

Detailed Steps for HPLC-MS/MS Analysis:

  • Sample Preparation:

    • The sample is homogenized and extracted with a solvent mixture such as acetonitrile/water.

    • The extract is then passed through an immunoaffinity column (IAC) that specifically binds ochratoxins. This step is crucial for cleaning up the sample and removing interfering matrix components.

    • The bound ochratoxins are then eluted from the column using a solvent like methanol.

    • The eluate is evaporated to dryness and reconstituted in a suitable mobile phase for injection into the HPLC system.

  • LC-MS/MS Analysis:

    • The reconstituted sample is injected into the HPLC system.

    • The different ochratoxins are separated on a chromatographic column (e.g., a C18 column).

    • The separated compounds are then introduced into the mass spectrometer, where they are ionized (e.g., by electrospray ionization).

    • The mass spectrometer then detects and quantifies the specific mass-to-charge ratio of this compound, providing a highly specific and sensitive measurement.

Conclusion and Recommendations

The choice of a detection method for this compound depends heavily on the specific application.

  • For high-throughput screening of a large number of samples , ELISA kits such as the Eurofins Abraxis Total Ochratoxins ELISA can be a cost-effective and time-saving option. However, it is imperative to be aware of the potential for cross-reactivity and to validate the kit's performance for this compound in the specific sample matrix of interest. Given the lack of specific OTC performance data from many manufacturers, results should be interpreted with caution, and positive findings should be confirmed by a more robust method.

  • For accurate and reliable quantification, especially for regulatory purposes or in complex matrices , a validated HPLC-based method (HPLC-FLD or UHPLC-MS/MS) is the recommended approach. These methods provide the necessary sensitivity, specificity, and precision to distinguish between different ochratoxin analogues and to quantify them accurately.

Ultimately, a tiered approach, using ELISA for initial screening followed by HPLC-MS/MS for confirmation of positive results, often represents the most efficient and reliable strategy for monitoring this compound contamination.

References

A Comparative Analysis of LC-MS and HPLC-FLD for the Quantification of Ochratoxin C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of mycotoxins like Ochratoxin C is paramount for safety and efficacy assessments. The two leading analytical techniques for this purpose are High-Performance Liquid Chromatography coupled with a Fluorescence Detector (HPLC-FLD) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most suitable method for your analytical needs. While much of the published literature focuses on the more prevalent Ochratoxin A (OTA), the analytical principles and methodologies are directly applicable to this compound, an ethyl ester derivative of OTA, due to their structural similarities.

Performance Comparison

The choice between LC-MS and HPLC-FLD often depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and the complexity of the sample matrix. LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is generally considered a more specific and sensitive method, offering unambiguous analyte identification.[1][2] HPLC-FLD, on the other hand, is a robust and cost-effective technique that provides excellent sensitivity for fluorescent compounds like ochratoxins.[3]

ParameterLC-MS/MSHPLC-FLD
Limit of Detection (LOD) 0.02 - 0.27 µg/kg[4][5]0.5 µg/kg[6]
Limit of Quantification (LOQ) 0.0065 - 1.2 µg/kg[4][7]1 µg/kg[6]
**Linearity (R²) **> 0.99[7]> 0.99
Recovery (%) 79 - 117%[4][5]89 - 96.11%[6][8]
Precision (RSDr %) < 15%[5]< 20%[1]
Specificity High (based on mass-to-charge ratio)[1]Moderate (potential for co-eluting fluorescent compounds)[1]
Cost HigherLower
Throughput Can be faster with methods like flow injection[5]Generally slower run times[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for both LC-MS/MS and HPLC-FLD based on published methods for ochratoxins.

LC-MS/MS Method for Ochratoxin Analysis

This method is prized for its high specificity and sensitivity, making it suitable for complex matrices and trace-level detection.[9]

  • Sample Preparation (Immunoaffinity Column Cleanup): A common and effective cleanup method involves passing the sample extract through an immunoaffinity column (IAC) containing antibodies specific to ochratoxins.[10][11]

    • The sample extract is loaded onto the IAC.

    • The column is washed to remove interfering compounds.

    • Ochratoxins are eluted with a solvent like methanol (B129727).[10]

    • The eluate is evaporated to dryness and reconstituted in the mobile phase for injection.[10]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used for separation.[12]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[13]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for ochratoxins.[1][12]

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor and product ion transitions for the analyte and an internal standard (e.g., ¹³C-labeled OTA).[12]

HPLC-FLD Method for Ochratoxin Analysis

HPLC-FLD is a widely used and reliable method for quantifying ochratoxins, which are naturally fluorescent.[3]

  • Sample Preparation (Solid Phase Extraction):

    • The sample is extracted with a suitable solvent mixture, such as acetonitrile (B52724)/water.[4]

    • The extract is then cleaned up using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering substances.[4]

    • The purified extract is evaporated and reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is the standard choice.[1]

    • Mobile Phase: An isocratic or gradient mixture of water (often acidified with acetic or formic acid) and an organic solvent like acetonitrile or methanol.[6] A common mobile phase is a mixture of acetonitrile, water, and acetic acid.

    • Flow Rate: Typically around 1.0 mL/min.[6]

  • Fluorescence Detection:

    • Excitation Wavelength: Approximately 333 nm.[6]

    • Emission Wavelength: Approximately 460 nm.[14]

Workflow Diagrams

To visualize the analytical processes, the following diagrams illustrate the typical workflows for LC-MS/MS and HPLC-FLD analysis of this compound.

cluster_0 LC-MS/MS Workflow A Sample Extraction B Immunoaffinity Column Cleanup A->B C LC Separation (C18 Column) B->C D Mass Spectrometry (ESI+, MRM) C->D E Data Analysis D->E

LC-MS/MS Analytical Workflow

cluster_1 HPLC-FLD Workflow F Sample Extraction G Solid Phase Extraction (SPE) Cleanup F->G H HPLC Separation (C18 Column) G->H I Fluorescence Detection (Ex: 333nm, Em: 460nm) H->I J Data Analysis I->J

HPLC-FLD Analytical Workflow

References

In Vivo Validation of Ochratoxin C Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ochratoxin C (OTC), an ethyl ester of the mycotoxin Ochratoxin A (OTA), is a contaminant of concern in various food and feed products. Understanding its in vivo fate is crucial for accurate exposure assessment and risk management. This guide provides a comparative analysis of biomarkers for OTC exposure, drawing upon key experimental findings. A primary consideration in the validation of OTC biomarkers is its rapid and efficient conversion to OTA in the body.

Executive Summary

In vivo studies have demonstrated that this compound is readily hydrolyzed to Ochratoxin A after both oral and intravenous administration[1][2]. The concentration of OTA in the blood over time is virtually identical following administration of equimolar amounts of either OTC or OTA[1][2]. This metabolic conversion indicates that the principal biomarkers for OTC exposure are, in fact, OTA and its subsequent metabolites. Therefore, this guide focuses on the validation of OTA and its derivatives as reliable indicators of exposure to both OTA and its precursor, OTC. We will compare these to other relevant OTA metabolites that have been investigated as potential biomarkers.

Data Presentation: Comparison of Ochratoxin Biomarkers

The following table summarizes the key characteristics and validation status of OTA and its metabolites as in vivo biomarkers of exposure.

BiomarkerMatrixKey CharacteristicsIn Vivo Validation StatusSupporting Data Highlights
Ochratoxin A (OTA) Plasma/Serum, Urine, MilkLong half-life in blood due to strong binding to serum albumin. Levels in urine can correlate with dietary intake. Detectable in human milk.Well-validated. Widely used as a biomarker of exposure in numerous human and animal studies.Blood levels are often used to estimate dietary intake[3][4]. Urinary OTA has been suggested as a better indicator of recent consumption than plasma levels[3][4].
Ochratoxin α (OTα) Urine, BileA major metabolite of OTA, formed by the cleavage of the phenylalanine moiety. Considered less toxic than OTA.Validated. Frequently detected in urine and bile following OTA exposure.Detected in 59.5% of human urine samples in one study, indicating it as a common metabolite[5].
OTA-Glucuronides UrinePhase II metabolites of OTA, representing a detoxification pathway.Validated in rats. A linear relationship between urinary glucuronide excretion and OTA exposure has been established.In rats dosed with OTA, 0.2% to 1.7% of the administered dose was excreted as glucuronides in urine[6].
4-hydroxyochratoxin A (4-OH-OTA) Urine, BileA hydroxylated metabolite of OTA. Different isomers (4R and 4S) are formed in different species.Validated. Identified as a metabolite in various animal species.The 4R-OH-OTA isomer is a major metabolite in rats[7].
Ochratoxin B (OTB) UrineThe dechlorinated analog of OTA.Detected in vivo. Less frequently detected and generally found at lower concentrations than OTA.Found in 19% of human urine samples in one study[5].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are summaries of key experimental protocols cited in the validation of OTA biomarkers.

In Vivo Administration and Sample Collection (Rat Model)

This protocol is based on studies investigating the conversion of OTC to OTA and the analysis of OTA metabolites.

  • Animal Model: Male Sprague-Dawley rats.

  • Administration:

    • Oral: this compound or Ochratoxin A administered by gavage at equivalent molar doses.

    • Intravenous: this compound or Ochratoxin A administered via the tail vein.

  • Blood Sampling: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 90, 120, 240, 360 minutes) post-administration from the tail vein.

  • Urine and Bile Collection: For metabolite studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a 24-hour period. For bile collection, bile duct cannulation is performed.

  • Sample Processing:

    • Plasma/Serum: Blood is centrifuged to separate plasma or allowed to clot to obtain serum.

    • Urine/Bile: Samples are stored at -20°C or lower until analysis.

Quantification of Ochratoxins by HPLC-MS/MS

This is a general protocol for the analysis of ochratoxins in biological matrices.

  • Sample Preparation (Extraction and Clean-up):

    • Plasma/Serum: Proteins are precipitated using an organic solvent (e.g., acetonitrile). The supernatant is then diluted and subjected to solid-phase extraction (SPE) for clean-up.

    • Urine: An enzymatic hydrolysis step (using β-glucuronidase/arylsulfatase) may be included to measure total OTA (free and conjugated). The sample is then acidified and extracted with an organic solvent or passed through an immunoaffinity column (IAC) specific for ochratoxins.

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water (often with an acidic modifier like formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative mode is commonly employed.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Mandatory Visualization

Metabolic Fate of this compound In Vivo

The following diagram illustrates the primary metabolic pathway of this compound following ingestion, highlighting its conversion to Ochratoxin A and subsequent metabolization.

cluster_ingestion Ingestion & Absorption cluster_metabolism In Vivo Metabolism cluster_biomarkers Validated Biomarkers This compound This compound Ochratoxin A Ochratoxin A This compound->Ochratoxin A Rapid Hydrolysis (Esterases) Metabolites Metabolites Ochratoxin A->Metabolites Phase I & II Metabolism OTA_biomarker Ochratoxin A Ochratoxin A->OTA_biomarker Metabolite_biomarkers OTα OTA-Glucuronides 4-OH-OTA Metabolites->Metabolite_biomarkers

Caption: Metabolic conversion of this compound to Ochratoxin A and its metabolites.

Experimental Workflow for In Vivo Biomarker Validation

This diagram outlines the typical experimental workflow for the in vivo validation of a mycotoxin biomarker.

Start Hypothesized Biomarker Animal_Model Animal Model Selection (e.g., Rat) Start->Animal_Model Dosing Toxin Administration (Oral/IV) Animal_Model->Dosing Sampling Biological Sample Collection (Blood, Urine) Dosing->Sampling Analysis Analytical Method (e.g., LC-MS/MS) Sampling->Analysis Data_Analysis Data Analysis (Kinetics, Dose-Response) Analysis->Data_Analysis Validation Biomarker Validation Data_Analysis->Validation End Validated Biomarker Validation->End

Caption: Workflow for the in vivo validation of mycotoxin exposure biomarkers.

References

Ochratoxin C Metabolism: A Comparative Analysis in Humans and Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Ochratoxin C (OTC) metabolism in humans and rats, drawing upon available experimental data. While direct comparative studies on OTC are limited, a significant body of research on its closely related and more prevalent counterpart, Ochratoxin A (OTA), offers crucial insights. A primary metabolic step for OTC in rats is its rapid conversion to OTA, suggesting that the subsequent metabolic pathways of OTA are of paramount importance in understanding the overall metabolic fate and toxicity of OTC.

Executive Summary

This compound, an ethyl ester of Ochratoxin A, undergoes rapid biotransformation to OTA in rats.[1] This conversion is a critical initial step, after which the metabolic cascade largely mirrors that of OTA. In both humans and rats, the metabolism of OTA proceeds primarily through hydrolysis, hydroxylation, and conjugation.[2] The major metabolites formed include Ochratoxin α (OTα), a less toxic hydrolysis product, and various hydroxylated derivatives.[3] Notably, species-specific differences exist in the hydroxylation pathways, with rats primarily producing (4R)-4-hydroxyochratoxin A (4R-OH-OTA).[4][5] While human data is less extensive, in vitro studies using human liver microsomes have demonstrated the capacity to produce similar metabolites.[3] This guide will delineate these pathways, present available quantitative data, and detail the experimental methodologies employed in these pivotal studies.

Data Presentation: Comparative Metabolism of this compound (via Ochratoxin A)

The following table summarizes the key metabolic parameters and major metabolites of Ochratoxin A, which is the primary metabolite of this compound, in humans and rats. Direct quantitative data for this compound is limited, and therefore, data for Ochratoxin A is presented as a surrogate following the initial conversion of OTC to OTA.

ParameterHumansRatsSource(s)
Primary Metabolic Pathways Hydrolysis, Hydroxylation, ConjugationHydrolysis, Hydroxylation, Conjugation[2][3]
Primary Site of Metabolism Kidney, Liver, IntestinesKidney, Liver, Intestines[2]
Major Metabolites Ochratoxin α (OTα), 4-hydroxyochratoxin A (4-OH-OTA), 10-hydroxyochratoxin A (10-OH-OTA)Ochratoxin α (OTα), (4R)-4-hydroxyochratoxin A (4R-OH-OTA)[3][4][6]
Enzymes Involved Cytochrome P450, Carboxypeptidase A, ChymotrypsinCytochrome P450, Intestinal Microflora[3][5]
Plasma Half-life of OTA Approximately 840 hours (35 days)Varies by strain, sex, and age[3][6]
Urinary Excretion of OTA Metabolites (as % of dose) Data not readily availableOTA (6%), 4R-OH-OTA (1-1.5%), OTα (25-27%)[4]

Metabolic Pathways

The metabolic pathways of this compound are intrinsically linked to the biotransformation of Ochratoxin A. The initial and rapid conversion of OTC to OTA in rats suggests a similar process may occur in humans, although direct evidence is lacking.[1] Following this conversion, the metabolism of OTA proceeds as follows:

  • Hydrolysis: The peptide bond of OTA is cleaved, primarily by intestinal microflora and enzymes like carboxypeptidase A and chymotrypsin, to form Ochratoxin α (OTα) and L-phenylalanine.[3] OTα is considered to be significantly less toxic than OTA.[2]

  • Hydroxylation: Cytochrome P450 enzymes in the liver and kidneys catalyze the hydroxylation of OTA at various positions.[3][5] In rats, the predominant hydroxylated metabolite is (4R)-4-hydroxyochratoxin A.[4] Human liver microsomes have also been shown to produce 4-hydroxylated metabolites.[3] Another metabolite, 10-hydroxyochratoxin A, has been identified in rabbit and in vitro human cell line studies.[3][6]

  • Conjugation: OTA and its metabolites can undergo conjugation with molecules such as glucuronic acid, glutathione, and sugars (hexose and pentose).[2][3] These conjugation reactions increase the water solubility of the compounds, facilitating their excretion.

Experimental Protocols

The following methodologies are representative of the key experiments cited in the study of Ochratoxin metabolism.

In Vivo Metabolism Study in Rats
  • Objective: To determine the metabolic fate and excretion of this compound/A in rats.

  • Animal Model: Male albino or brown rats.[4]

  • Administration: A single dose of this compound or Ochratoxin A (e.g., 6.6 mg/kg body weight) is administered either intraperitoneally or orally (per os).[1][4]

  • Sample Collection: Urine and feces are collected over a period of 48-72 hours. Blood samples may also be collected at various time points to determine plasma concentrations.[1][4]

  • Metabolite Analysis: Samples are extracted and purified using techniques such as solid-phase extraction. Metabolites are identified and quantified using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection or Mass Spectrometry (MS).[4][7] Structural characterization of novel metabolites can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

In Vitro Metabolism with Liver Microsomes
  • Objective: To investigate the enzymatic pathways involved in Ochratoxin A metabolism in different species.

  • Methodology:

    • Liver microsomes are prepared from human and rat liver tissue.

    • Microsomes are incubated with Ochratoxin A in the presence of an NADPH-generating system to support cytochrome P450 activity.[5]

    • The reaction is stopped, and the mixture is extracted to isolate the metabolites.

    • Metabolites are analyzed by HPLC-MS to identify and quantify the products, such as 4-hydroxyochratoxin A epimers.[5]

Visualizations

Ochratoxin_C_Metabolism cluster_human Human Metabolism cluster_rat Rat Metabolism OTC_H This compound OTA_H Ochratoxin A OTC_H->OTA_H Rapid Conversion (Presumed) Hydrolysis_H Hydrolysis (Carboxypeptidase A, Chymotrypsin) OTA_H->Hydrolysis_H Hydroxylation_H Hydroxylation (Cytochrome P450) OTA_H->Hydroxylation_H Conjugation_H Conjugation OTA_H->Conjugation_H OTalpha_H Ochratoxin α Hydrolysis_H->OTalpha_H OH_OTA_H 4-OH-OTA, 10-OH-OTA Hydroxylation_H->OH_OTA_H Conjugates_H Glucuronide, GSH, Sugar Conjugates Conjugation_H->Conjugates_H Excretion_H Excretion OTalpha_H->Excretion_H OH_OTA_H->Excretion_H Conjugates_H->Excretion_H OTC_R This compound OTA_R Ochratoxin A OTC_R->OTA_R Rapid Conversion (Demonstrated) Hydrolysis_R Hydrolysis (Intestinal Microflora) OTA_R->Hydrolysis_R Hydroxylation_R Hydroxylation (Cytochrome P450) OTA_R->Hydroxylation_R Conjugation_R Conjugation OTA_R->Conjugation_R OTalpha_R Ochratoxin α Hydrolysis_R->OTalpha_R OH_OTA_R (4R)-4-OH-OTA Hydroxylation_R->OH_OTA_R Conjugates_R Glucuronide, GSH, Sugar Conjugates Conjugation_R->Conjugates_R Excretion_R Excretion OTalpha_R->Excretion_R OH_OTA_R->Excretion_R Conjugates_R->Excretion_R

Caption: Comparative metabolic pathways of this compound in humans and rats.

Experimental_Workflow cluster_invivo In Vivo Study (Rat Model) cluster_invitro In Vitro Study (Liver Microsomes) Admin This compound/A Administration (Oral or IP) Collection Sample Collection (Urine, Feces, Blood) Admin->Collection Extraction Sample Extraction & Purification Collection->Extraction Analysis HPLC-MS/NMR Analysis Extraction->Analysis Results Metabolite Identification & Quantification Analysis->Results Preparation Microsome Preparation (Human/Rat Liver) Incubation Incubation with Ochratoxin A & NADPH Preparation->Incubation Extraction_vitro Metabolite Extraction Incubation->Extraction_vitro Analysis_vitro HPLC-MS Analysis Extraction_vitro->Analysis_vitro Results_vitro Metabolite Profile & Enzyme Kinetics Analysis_vitro->Results_vitro

Caption: General experimental workflows for Ochratoxin metabolism studies.

Logical_Comparison cluster_similarities Similarities cluster_differences Key Differences Ochratoxin_C This compound Conversion_OTA Conversion to OTA Ochratoxin_C->Conversion_OTA Hydroxylation_Products Hydroxylation Products (e.g., 4R-OH-OTA in rats) Ochratoxin_C->Hydroxylation_Products Half_Life OTA Plasma Half-Life (Significantly longer in humans) Ochratoxin_C->Half_Life Quantitative_Data Availability of Quantitative Data (More extensive for rats) Ochratoxin_C->Quantitative_Data Major_Pathways Hydrolysis, Hydroxylation, Conjugation Conversion_OTA->Major_Pathways Major_Metabolite Ochratoxin α Major_Pathways->Major_Metabolite

Caption: Logical comparison of this compound metabolism in humans vs. rats.

References

Confirming Ochratoxin C Presence: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Resolution Mass Spectrometry (HRMS) with other analytical techniques for the confirmation of Ochratoxin C (OTC) in various matrices. Experimental data and detailed protocols are presented to assist researchers in selecting the most appropriate method for their specific needs.

This compound, the ethyl ester of Ochratoxin A (OTA), is a mycotoxin produced by several species of Aspergillus and Penicillium fungi.[1] Although less studied than its parent compound, OTA, the toxicity of OTC is considered comparable due to its rapid in vivo conversion to OTA.[1] This conversion underscores the importance of accurate and sensitive detection methods for OTC in food safety and toxicological studies.

Performance Comparison of Analytical Methods for this compound

High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful tool for the analysis of mycotoxins, offering high sensitivity and selectivity. This section compares the performance of HRMS, specifically Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS), with the more traditional High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

ParameterUHPLC-MS/MSHPLC-FLDReference
**Linearity (R²)
>0.999>0.999
Limit of Detection (LOD) 0.1 µg/kg0.3 µg/kg
Limit of Quantification (LOQ) 0.3 µg/kg1.0 µg/kg
Recovery 85.2% - 105.1%82.0% - 102.3%
Precision (RSDr) ≤ 8.5%≤ 8.8%

Table 1: Performance comparison of UHPLC-MS/MS and HPLC-FLD for the analysis of this compound in complex matrices. The data demonstrates the superior sensitivity of UHPLC-MS/MS in terms of lower LOD and LOQ values. Both methods exhibit excellent linearity, recovery, and precision.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Sample Preparation: Immunoaffinity Column (IAC) Cleanup

A generic and effective sample preparation method for complex matrices like coffee and spices involves an immunoaffinity column cleanup.

  • Extraction: Homogenized samples are extracted with an acetonitrile/water mixture.

  • Cleanup: The extract is diluted with a phosphate-buffered saline (PBS) solution containing Tween-20 and passed through an Ochratoxin A immunoaffinity column. These columns have shown high cross-reactivity with this compound.

  • Elution: this compound is eluted from the column with methanol.

  • Reconstitution: The eluate is evaporated to dryness and reconstituted in a suitable solvent for LC analysis.

High-Resolution Mass Spectrometry (HRMS) Analysis

This method provides high mass accuracy and resolving power, enabling confident identification and quantification of this compound.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265).[2]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.[2][3]

  • Mass Spectrometry Detection (Q-Exactive Orbitrap):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

    • Scan Mode: Full scan with a resolving power of 35,000 FWHM.[2][3] Data-dependent MS/MS can be used for fragmentation confirmation.

    • Spray Voltage: 4 kV.[3]

    • Capillary Temperature: 290 °C.[3]

    • Sheath Gas and Auxiliary Gas: Nitrogen, with pressures of 35 and 10 arbitrary units, respectively.[3]

This technique offers fast acquisition rates and accurate mass measurements.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).[4]

    • Mobile Phase: A gradient of 5 mM ammonium formate with 0.1% formic acid in water and methanol.[4]

    • Flow Rate: 0.4 mL/min.[4]

    • Injection Volume: 2 µL.[4]

  • Mass Spectrometry Detection (Q-TOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: All-Ions MS/MS, acquiring spectra at different collision energies (e.g., 0, 10, 40 V) to obtain fragmentation information.[4]

    • Capillary Voltage: 3500 V.[4]

    • Gas Temperature: 325 °C.[4]

Alternative Method: HPLC with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a well-established and sensitive method for mycotoxins with natural fluorescence, including this compound.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile, water, and acetic acid.

    • Flow Rate: 1.0 mL/min.

  • Fluorescence Detection:

    • Excitation Wavelength: 333 nm.

    • Emission Wavelength: 460 nm.

Visualizations: Workflows and Pathways

To better illustrate the processes involved in this compound analysis and its mechanism of toxicity, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_hrms HRMS cluster_hplc Alternative Method cluster_data Data Analysis sample Sample (e.g., Coffee, Spices) extraction Extraction (Acetonitrile/Water) sample->extraction cleanup IAC Cleanup extraction->cleanup elution Elution (Methanol) cleanup->elution reconstitution Reconstitution elution->reconstitution uhplc_hrms UHPLC Separation reconstitution->uhplc_hrms hplc_fld HPLC Separation reconstitution->hplc_fld ms_detection_hrms HRMS Detection (Q-Orbitrap or Q-TOF) uhplc_hrms->ms_detection_hrms confirmation Confirmation & Quantification ms_detection_hrms->confirmation fld_detection Fluorescence Detection hplc_fld->fld_detection fld_detection->confirmation

Figure 1: Experimental workflow for the confirmation of this compound.

ochratoxin_c_toxicity_pathway cluster_intake Intake & Conversion cluster_cellular_effects Cellular Effects of OTA cluster_toxicity Toxicity otc This compound (OTC) ota Ochratoxin A (OTA) otc->ota In vivo Conversion protein_synthesis Inhibition of Protein Synthesis ota->protein_synthesis oxidative_stress Induction of Oxidative Stress ota->oxidative_stress apoptosis Apoptosis protein_synthesis->apoptosis dna_adducts DNA Adduct Formation oxidative_stress->dna_adducts dna_adducts->apoptosis nephrotoxicity Nephrotoxicity apoptosis->nephrotoxicity carcinogenicity Carcinogenicity apoptosis->carcinogenicity teratogenicity Teratogenicity apoptosis->teratogenicity immunotoxicity Immunotoxicity apoptosis->immunotoxicity

References

A Comparative Guide to Reference Methods for Ochratoxin C Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ochratoxin C (OTC), an ethyl ester of the mycotoxin Ochratoxin A (OTA), is a significant contaminant in various food and feed products.[1] Its detection and quantification are crucial for ensuring food safety and for toxicological studies. This guide provides an objective comparison of the three most prevalent analytical methods for OTC determination: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The performance of these methods is compared based on experimental data, with detailed protocols provided for each.

Quantitative Performance Data

The selection of an analytical method for this compound analysis is often a trade-off between sensitivity, selectivity, throughput, and cost. The following table summarizes the key quantitative performance parameters for HPLC-FLD, LC-MS/MS, and ELISA, based on published validation data.

ParameterHPLC-FLDLC-MS/MSELISA
Limit of Detection (LOD) 0.17 ng/L - 0.5 µg/kg~0.1 µg/kg0.5 - 10 µg/kg
Limit of Quantification (LOQ) 0.2 - 0.5 µg/kg~0.1 µg/kgVaries, generally higher than chromatographic methods
Recovery (%) 73.4 - 112.51%82.00 - 112.51%70 - 120% (method dependent)
Precision (RSD%) < 8.81%< 8.81%Generally < 15%
Analysis Time per Sample ~15-30 minutes~10-20 minutes~2-4 hours for a 96-well plate
Selectivity Good, but susceptible to matrix interferenceExcellent, highly specificGood, but potential for cross-reactivity
Cost ModerateHighLow (for screening)

Note: The performance parameters can vary depending on the matrix, sample preparation method, and specific instrumentation used.

Methodology Comparison

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a robust and widely used technique for the analysis of ochratoxins, and it serves as the basis for several international standard methods (AOAC, EN, ISO).[2] The method offers good sensitivity due to the natural fluorescence of the ochratoxin molecule.

Experimental Protocol: HPLC-FLD

  • Sample Preparation (Immunoaffinity Column Cleanup):

    • A homogenized sample (e.g., 15 g of ground coffee) is extracted with a mixture of methanol (B129727) and 3% sodium hydrogen carbonate solution (1:1, v/v).[3]

    • The extract is filtered, centrifuged, and then diluted with a phosphate-buffered saline (PBS) solution.[3]

    • The diluted extract is passed through an immunoaffinity column (IAC) specific for ochratoxins. The toxins bind to the antibodies in the column.

    • The column is washed with water to remove interfering compounds.[3]

    • The ochratoxins are then eluted from the column with methanol.[3]

    • The eluate is evaporated to dryness and reconstituted in the mobile phase for injection into the HPLC system.[3]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 μm).[2]

    • Mobile Phase: A gradient or isocratic mixture of water with 2% acetic acid and acetonitrile (B52724) is commonly used.[4]

    • Flow Rate: Typically around 0.3 - 1.0 mL/min.[2][4]

    • Column Temperature: Maintained at around 40°C.[2]

    • Fluorescence Detection: Excitation wavelength of ~333 nm and an emission wavelength of ~460 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the reference method for mycotoxin analysis due to its superior sensitivity and selectivity.[5] It allows for the simultaneous detection of multiple mycotoxins and provides unambiguous identification of the analytes.

Experimental Protocol: LC-MS/MS

  • Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

    • A representative sample (e.g., 5 g of grain) is weighed into a centrifuge tube.

    • An extraction solvent, typically acetonitrile with a small percentage of formic acid, is added.[6]

    • The sample is homogenized and then partitioning salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation.

    • After centrifugation, an aliquot of the upper acetonitrile layer is taken for cleanup.

    • Dispersive solid-phase extraction (d-SPE) is performed by adding a sorbent (e.g., PSA - primary secondary amine) to the extract to remove interfering substances.[6]

    • The mixture is centrifuged, and the supernatant is filtered before injection into the LC-MS/MS system.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 μm).[2]

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[2]

    • Flow Rate: Typically 0.3 mL/min.[2]

    • Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used.[7]

    • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on the specific binding of an antibody to the target mycotoxin.[8] It is rapid, requires minimal sample cleanup, and is cost-effective for analyzing a large number of samples.[8] However, it is prone to matrix effects and may exhibit cross-reactivity with structurally related compounds, often requiring confirmation by a chromatographic method.[8]

Experimental Protocol: ELISA

  • Sample Preparation:

    • The sample is extracted with a suitable solvent (e.g., methanol/water mixture).

    • The extract is filtered and diluted with a buffer solution provided in the ELISA kit.

  • ELISA Procedure (Competitive ELISA):

    • The wells of a microtiter plate are coated with antibodies specific to ochratoxins.

    • A known amount of enzyme-labeled ochratoxin is mixed with the sample extract and added to the wells.

    • The ochratoxin in the sample competes with the enzyme-labeled ochratoxin for binding to the antibodies.

    • After an incubation period, the wells are washed to remove unbound components.

    • A substrate is added, which reacts with the bound enzyme to produce a color change.

    • The intensity of the color is inversely proportional to the concentration of ochratoxin in the sample and is measured using a plate reader.

Visualizing the Workflows

The following diagrams illustrate the typical experimental workflows for each of the described analytical methods.

HPLC_FLD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Homogenization Extraction Solvent Extraction Sample->Extraction Cleanup Immunoaffinity Column Cleanup Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration HPLC HPLC Separation Concentration->HPLC FLD Fluorescence Detection HPLC->FLD Data Data Analysis FLD->Data

Caption: Experimental workflow for this compound analysis by HPLC-FLD.

LC_MSMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis Sample Sample Weighing Extraction Acetonitrile Extraction & Salting Out Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC LC Separation Cleanup->LC MSMS Tandem MS Detection LC->MSMS Data Data Analysis MSMS->Data

Caption: Experimental workflow for this compound analysis by LC-MS/MS.

ELISA_Workflow Sample Sample Extraction & Dilution Incubation Incubation in Antibody-Coated Plate Sample->Incubation Washing Washing Step Incubation->Washing Substrate Substrate Addition & Color Development Washing->Substrate Measurement Absorbance Measurement Substrate->Measurement

Caption: Experimental workflow for this compound analysis by ELISA.

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the analysis.

  • LC-MS/MS is the gold standard, offering the highest sensitivity and selectivity, making it ideal for confirmatory analysis and research where low detection limits are critical.[5][7]

  • HPLC-FLD provides a reliable and cost-effective alternative for routine monitoring and quality control, especially when dealing with less complex matrices.[2]

  • ELISA is an excellent tool for rapid screening of a large number of samples, helping to identify potentially contaminated samples that can then be further analyzed using a confirmatory method like LC-MS/MS.[8]

For drug development professionals, understanding the metabolic fate of OTC is also important, as it can be converted to the more toxic OTA in vivo.[9] Therefore, methods that can simultaneously quantify both OTA and OTC are highly valuable. Both HPLC-FLD and LC-MS/MS are capable of this simultaneous analysis.[2] Researchers should carefully consider the validation data and the specific application to select the most appropriate method for their needs.

References

A Researcher's Guide to Evaluating the Specificity of Ochratoxin C Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in mycotoxin analysis, the specificity of the antibodies employed is paramount for accurate quantification. This guide provides an objective comparison of Ochratoxin C (OTC) antibody performance, focusing on cross-reactivity with its structural analogs, Ochratoxin A (OTA) and Ochratoxin B (OTB). Supported by experimental data, this document aims to facilitate the selection of the most suitable antibody for your research needs.

Understanding Ochratoxin Structures and Cross-Reactivity

Ochratoxins are a group of mycotoxins produced by certain species of Aspergillus and Penicillium fungi.[1][2] The three main forms—Ochratoxin A, B, and C—are structurally very similar, which is the primary reason for antibody cross-reactivity.[1][3]

  • Ochratoxin A (OTA): The most prevalent and toxic form, characterized by a chlorine atom.[1][4]

  • Ochratoxin B (OTB): The non-chlorinated analog of OTA.[1][3]

  • This compound (OTC): The ethyl ester form of OTA.[1][3][5]

Due to these slight molecular differences, an antibody developed for one ochratoxin may bind to others. High specificity is crucial for distinguishing between these analogs, while broad-specificity antibodies can be used for detecting total ochratoxin levels.

Data Presentation: Antibody Cross-Reactivity Comparison

The specificity of an antibody is typically evaluated by measuring its cross-reactivity (CR) against structurally related compounds. The following table summarizes published data on the cross-reactivity of various monoclonal antibodies (mAbs) with different ochratoxins. The cross-reactivity is generally calculated relative to the primary antigen (usually OTA).

Antibody/AssayTarget AnalyteCross-Reactivity with OTB (%)Cross-Reactivity with OTC (%)Cross-Reactivity with Other MycotoxinsReference
mAb 8B10 OTA96.67%22.02%No CR with AFB₁, ZEN, DON, T-2[6]
mAb 6E5 OTA & OTB~98%Not ReportedNo CR with ZEN, CTN, DON, FB1[7]
Anti-OTA mAb OTANo Detectable CR43%No CR with AFB₁, DON, FUM-B1[8]
Broad-Specificity ELISA OTA, OTB, OTCHighHighNot Specified[9]

CR (%) = (IC₅₀ of primary analyte / IC₅₀ of tested compound) × 100%.[6] Abbreviations: AFB₁ (Aflatoxin B₁), ZEN (Zearalenone), DON (Deoxynivalenol), T-2 (T-2 toxin), CTN (Citrinin), FB1 (Fumonisin B₁), FUM-B1 (Fumonisin B₁).

Experimental Protocols: Assessing Antibody Specificity

Immunoassays are the most common methods for determining antibody specificity.[10][11][12] The direct competitive Enzyme-Linked Immunosorbent Assay (cELISA) is a widely used format for quantifying small molecules like mycotoxins.[12][13]

Protocol: Direct Competitive ELISA for this compound Specificity

This protocol outlines the steps to determine the cross-reactivity of an antibody with OTA, OTB, and OTC.

  • Coating of Microtiter Plate:

    • Dilute the anti-Ochratoxin antibody to an optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate.

    • Incubate the plate overnight at 4°C.

    • Wash the plate three times with a washing buffer (e.g., PBS with 0.05% Tween 20, PBST).

  • Competitive Reaction:

    • Prepare serial dilutions of this compound, Ochratoxin A, and Ochratoxin B standards in PBST. Also, prepare sample extracts.

    • Add 50 µL of the standard solutions or sample extracts to the appropriate wells.

    • Immediately add 50 µL of an enzyme-conjugated Ochratoxin (e.g., OTC-HRP) to each well.

    • Incubate for 1-2 hours at 37°C. This allows the free toxin (from the standard or sample) and the enzyme-conjugated toxin to compete for binding to the coated antibodies.

  • Substrate Reaction and Measurement:

    • Wash the plate five times with washing buffer to remove unbound reagents.

    • Add 100 µL of a substrate solution (e.g., TMB, 3,3',5,5'-Tetramethylbenzidine) to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, allowing for color development. The intensity of the color is inversely proportional to the amount of ochratoxin in the sample.[12]

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2M H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis and Cross-Reactivity Calculation:

    • Generate a standard curve for each ochratoxin analog by plotting the absorbance against the logarithm of the toxin concentration.

    • Determine the IC₅₀ value (the concentration of toxin that causes 50% inhibition of signal) for each analog from its respective curve.

    • Calculate the cross-reactivity percentage using the formula: CR (%) = (IC₅₀ of this compound / IC₅₀ of the other analog) × 100%

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow for evaluating antibody specificity.

cELISA_Workflow cluster_steps Competitive ELISA Workflow cluster_reaction Binding Principle A 1. Antibody Coating (Anti-Ochratoxin mAb) B 2. Competitive Binding (Sample/Standard + OTC-HRP) A->B C 3. Washing (Remove Unbound Reagents) B->C D 4. Substrate Addition (TMB) C->D E 5. Signal Detection (Colorimetric Reading) D->E Result Quantification E->Result Inverse Relationship: High OTC -> Low Signal Antibody Antibody OTC OTC (Sample) OTC->Antibody OTC_HRP OTC-HRP (Conjugate) OTC_HRP->Antibody

Caption: Workflow of a direct competitive ELISA for this compound detection.

Cross_Reactivity_Logic cluster_analytes Analytes Tested OTC This compound (OTC) Perform_ELISA Perform cELISA for each analyte separately OTC->Perform_ELISA OTA Ochratoxin A (OTA) OTA->Perform_ELISA OTB Ochratoxin B (OTB) OTB->Perform_ELISA Calculate_IC50 Determine IC50 value for each analyte Perform_ELISA->Calculate_IC50 Generate Standard Curves Calculate_CR Calculate Cross-Reactivity (%) vs. OTC Calculate_IC50->Calculate_CR IC50_OTC / IC50_Analog Specificity_Profile Specificity_Profile Calculate_CR->Specificity_Profile Antibody Specificity Profile

References

A Comparative Guide to the Validation of Analytical Methods for Ochratoxin C in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of Ochratoxin C (OTC) in complex sample matrices. This compound, a chlorinated derivative of Ochratoxin A (OTA), is a mycotoxin that poses a potential threat to food safety. Ensuring accurate and reliable detection methods is crucial for risk assessment and regulatory compliance. This document outlines the performance characteristics of High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), presenting supporting experimental data and detailed protocols.

Data Presentation: Performance Comparison of Analytical Methods for this compound

The following table summarizes the quantitative performance parameters of HPLC-FLD and UHPLC-MS/MS for the determination of this compound in complex matrices such as roasted coffee and pepper.[1]

Performance ParameterHPLC-FLDUHPLC-MS/MS
Limit of Detection (LOD) 0.2 - 0.3 µg/kg0.1 µg/kg
Limit of Quantification (LOQ) 0.2 - 0.3 µg/kg0.1 µg/kg
Linearity (r) > 0.999> 0.999
Mean Recovery 82.00% - 112.51%82.00% - 112.51%
Precision (RSD%) ≤ 8.81%≤ 8.81%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on a validated method for the simultaneous determination of Ochratoxins A, B, and C in coffee and spice matrices.[1]

Sample Preparation: Immunoaffinity Column (IAC) Cleanup

A stable and unified extraction protocol using acetonitrile-water followed by a novel immunoaffinity column loading and washing procedure was developed to overcome matrix interference and prevent OTC degradation.[1]

  • Extraction:

    • Weigh 5 g of the homogenized sample.

    • Add 25 mL of acetonitrile-water (8/2, v/v) as the extraction solvent.

    • Vortex the mixture for 30 minutes.

    • Centrifuge at 6000 rpm for 10 minutes.

  • Immunoaffinity Column Cleanup:

    • Dilute the supernatant with a 0.5% Tween-20-PBS solution.

    • Load the diluted extract onto an Ochratoxin A immunoaffinity column (note: these columns have shown high cross-reactivity with OTC).[1]

    • Wash the column with the 0.5% Tween-20-PBS solution to remove interfering compounds.

    • Elute the retained ochratoxins with methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for chromatographic analysis.

Chromatographic Analysis: HPLC-FLD
  • Instrumentation: High-Performance Liquid Chromatography system equipped with a fluorescence detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water containing a small percentage of acetic acid is commonly used.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Fluorescence detection with excitation at 333 nm and emission at 460 nm.[2]

  • Calibration: Linearity was assessed using seven OTC concentrations ranging from 0.5 to 50.0 ng/mL.[1]

Chromatographic Analysis: UHPLC-MS/MS
  • Instrumentation: Ultra-High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer.

  • Column: C18 reverse-phase column suitable for UHPLC.

  • Mobile Phase: A gradient of acetonitrile and water with formic acid and ammonium (B1175870) formate (B1220265) as additives.

  • Flow Rate: Typically 0.3 - 0.5 mL/min.

  • Detection: Tandem mass spectrometry in positive ion mode using selected reaction monitoring (SRM).

  • Calibration: Linearity was assessed using seven OTC concentrations ranging from 0.1 to 20.0 ng/mL.[1] Isotope internal standards are recommended to correct for matrix effects.[1]

Immunoassays (ELISA)

While specific ELISA kits for this compound are not as common as those for OTA, some broad-specificity immunoassays have been developed for the simultaneous detection of Ochratoxins A, B, and C.[3] The general principle of a competitive ELISA is as follows:

  • Principle: A competitive enzyme-linked immunosorbent assay (ELISA) involves competition between the OTC in the sample and a labeled OTC conjugate for a limited number of antibody binding sites.

  • Procedure:

    • Microplate wells are coated with antibodies specific to ochratoxins.

    • Sample extracts and enzyme-labeled OTC are added to the wells.

    • During incubation, OTC from the sample and the enzyme-labeled OTC compete for antibody binding.

    • The wells are washed to remove unbound reagents.

    • A substrate is added, which reacts with the bound enzyme to produce a color change.

    • The intensity of the color is inversely proportional to the concentration of OTC in the sample.

  • Validation: Validation parameters for immunoassays typically include assessing the limit of detection (LOD), linearity, recovery, and cross-reactivity with other ochratoxins. For a broad-specificity ELISA for OTA, OTB, and OTC, detection limits were reported to be in the low ng/mL range, with recoveries between 84.3% and 111.7%.

Method Comparison and Recommendations

  • Sensitivity: UHPLC-MS/MS offers superior sensitivity compared to HPLC-FLD, with a lower limit of quantification (0.1 µg/kg vs. 0.2-0.3 µg/kg).[1] This makes UHPLC-MS/MS the preferred method for detecting trace levels of OTC.

  • Specificity: The use of tandem mass spectrometry in UHPLC-MS/MS provides a higher degree of specificity and confirmatory capability compared to the fluorescence detection in HPLC-FLD. This is particularly important for complex matrices where interferences may be present.

  • Matrix Effects: Both methods can be affected by matrix components. However, the use of isotope-labeled internal standards in LC-MS/MS is a highly effective way to compensate for these effects.[1]

  • Throughput and Cost: HPLC-FLD is a more widely available and less expensive technique than LC-MS/MS, making it suitable for routine screening purposes where the highest sensitivity is not required. Immunoassays like ELISA offer a high-throughput and cost-effective screening tool, though they may have lower specificity compared to chromatographic methods and often require confirmation of positive results by a chromatographic technique.[4]

  • Recommendation: For regulatory and confirmatory purposes, UHPLC-MS/MS is the recommended method due to its high sensitivity and specificity. HPLC-FLD provides a reliable and more accessible alternative for routine monitoring. ELISA can be a valuable tool for rapid screening of a large number of samples.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Evaluation sample Complex Sample (e.g., Coffee, Spices) extraction Extraction (Acetonitrile/Water) sample->extraction cleanup Immunoaffinity Column Cleanup extraction->cleanup concentrate Evaporation & Reconstitution cleanup->concentrate hplc HPLC-FLD concentrate->hplc High Sensitivity lcms UHPLC-MS/MS concentrate->lcms Highest Sensitivity & Specificity elisa ELISA concentrate->elisa Rapid Screening quant Quantification hplc->quant lcms->quant confirm Confirmation lcms->confirm elisa->quant G cluster_performance Performance Characteristics cluster_application Application Fitness Validation Method Validation Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (RSD%) Validation->Precision Sensitivity Sensitivity (LOD, LOQ) Validation->Sensitivity Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Robustness Robustness Validation->Robustness Matrix Matrix Effects Validation->Matrix Reliability Reliability Accuracy->Reliability Precision->Reliability Sensitivity->Reliability Specificity->Reliability Linearity->Reliability Robustness->Reliability Matrix->Reliability Compensation

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Ochratoxin C

Author: BenchChem Technical Support Team. Date: December 2025

Ochratoxin C, the ethyl ester of Ochratoxin A, is a potent mycotoxin requiring meticulous handling and disposal procedures to ensure laboratory safety and prevent environmental contamination.[1][2] Due to its acute toxicity, potential carcinogenicity, and ability to cause genetic defects, all personnel must adhere to strict protocols when managing this compound waste.[1] This guide provides essential safety information and step-by-step instructions for the proper disposal of this compound.

Immediate Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a fire-retardant lab coat, disposable impermeable gloves, and chemical splash goggles.[3] For operations with a risk of aerosol formation, respiratory protection is necessary.[4]

  • Designated Work Area: Conduct all work with this compound in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to control access and contain potential spills.[5]

  • Emergency Procedures: In case of accidental exposure, follow these immediate first aid measures:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.

    • Eye Contact: Flush eyes with clean, fresh water for at least 15 minutes, holding the eyelids apart.[4][6]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[7]

    • Ingestion: Rinse the mouth with water (if the person is conscious) and call a physician or poison control center immediately.[4][6][7]

Decontamination and Disposal Plan

All materials and waste contaminated with this compound must be treated as hazardous waste.[5] Chemical inactivation is a primary method for decontaminating surfaces, equipment, and liquid waste before final disposal.

Quantitative Data on Decontamination Methods

The following table summarizes the efficacy of various decontamination methods applicable to mycotoxins. While specific data for this compound is limited, the data for Ochratoxin A and other mycotoxins provide a strong basis for procedural development.

Decontamination MethodTarget Mycotoxin(s)EfficacyReference Matrix
Sodium Hypochlorite (B82951) (1%) General MycotoxinsWidely RecommendedSurfaces & Equipment
Ammoniation Aflatoxins>95% reductionVarious Cereals
Sodium Carbonate/Hydroxide Deoxynivalenol (DON)83.9-100% reductionFeedstuffs
Ozone Aflatoxins92-95% reductionCorn
High-Temperature Autoclaving Oatmeal74% reductionOatmeal (50% water)
High-Temperature Autoclaving Dry Oatmeal/Rice87% reductionDry Cereal

Note: The effectiveness of decontamination can be influenced by the concentration of the mycotoxin, the contact time, temperature, and the nature of the contaminated material.[5]

Decontamination and Disposal Protocols

The following protocols provide detailed methodologies for the inactivation and disposal of this compound.

Preparation of 1% Sodium Hypochlorite Decontamination Solution
  • Obtain household bleach: Standard household bleach typically contains 5-6% sodium hypochlorite.[5]

  • Dilute the bleach: Prepare a 1% solution by diluting the household bleach. For a 5% stock solution, this would be a 1:4 dilution with water (e.g., 1 part bleach to 4 parts water).

  • Fresh Preparation: Always prepare the decontamination solution fresh before use to ensure its efficacy.[5]

Protocol for Disposal of Liquid Waste
  • Collection: Collect all liquid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Decontamination: Add the freshly prepared 1% sodium hypochlorite solution to the liquid waste. Ensure thorough mixing.

  • Contact Time: Allow a minimum contact time of 2 hours for effective decontamination.[5]

  • Final Disposal: After decontamination, dispose of the liquid waste in accordance with your institution's hazardous waste guidelines.[5] Consult with your environmental health and safety department for specific procedures.[5]

Protocol for Disposal of Solid Waste
  • Segregation: Collect all contaminated solid waste, including personal protective equipment (gloves, lab coats), labware (pipette tips, tubes), and absorbent materials, in clearly labeled, leak-proof containers.[5]

  • Decontamination of Labware: Whenever feasible, soak contaminated glassware and other compatible labware in a 1% sodium hypochlorite solution for at least 2 hours before disposal.[5]

  • Packaging: Securely package the decontaminated and other solid waste in designated hazardous waste bags or containers.

  • Incineration: High-temperature incineration is the preferred method for the final disposal of mycotoxin-contaminated solid waste. Coordinate with your institution's environmental health and safety department for proper disposal procedures.[8]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the safe disposal of this compound contaminated materials.

OchratoxinC_Disposal_Workflow cluster_waste_generation Waste Generation cluster_decontamination Decontamination cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Liquid_Waste Liquid Waste (e.g., solvents, media) Decontaminate_Liquid Decontaminate with 1% Sodium Hypochlorite (Minimum 2-hour contact time) Liquid_Waste->Decontaminate_Liquid Solid_Waste Solid Waste (e.g., PPE, glassware, plasticware) Soak_Solid Soak reusable/compatible items in 1% Sodium Hypochlorite Solid_Waste->Soak_Solid If Applicable Collect_Solid Collect in Labeled, Leak-Proof Hazardous Solid Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled, Leak-Proof Hazardous Liquid Waste Container Decontaminate_Liquid->Collect_Liquid Soak_Solid->Collect_Solid Institutional_Disposal Dispose via Institutional Environmental Health & Safety Program (Incineration Preferred) Collect_Liquid->Institutional_Disposal Collect_Solid->Institutional_Disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Ochratoxin C

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Ochratoxin C. Adherence to these protocols is essential to mitigate the significant health risks associated with this mycotoxin.

This compound, the ethyl ester of Ochratoxin A, is a potent toxin that necessitates stringent safety measures in a laboratory setting.[1][2] It is classified as fatal if swallowed, in contact with skin, or inhaled, and is suspected of causing genetic defects and cancer.[1][3] This guide outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safety of all personnel.

Hazard Summary and Safety Precautions

A comprehensive understanding of the risks is the first step toward a safe laboratory environment. The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS Hazard StatementsRecommended Precautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) H300: Fatal if swallowed[1][3] H310: Fatal in contact with skin[1] H330: Fatal if inhaled[1]P260: Do not breathe dust/fume/gas/mist/vapours/spray[1][4] P262: Do not get in eyes, on skin, or on clothing[1][5] P270: Do not eat, drink or smoke when using this product[1][4] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection[1][3][4][6]
Germ Cell Mutagenicity H340: May cause genetic defects[1]P201: Obtain special instructions before use[3][6]
Carcinogenicity H350: May cause cancer[1] H351: Suspected of causing cancer[3][6]P202: Do not handle until all safety precautions have been read and understood[6]
Organ Toxicity Nephrotoxin (toxic to the kidneys)[1][7]P308 + P313: IF exposed or concerned: Get medical advice/ attention[3][6]

Operational Plan: Step-by-Step Handling of this compound

A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow must be followed:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe 1. Don Appropriate PPE prep_setup 2. Prepare Containment Area (Chemical Fume Hood) prep_ppe->prep_setup Proceed handle_receive 3. Receive and Log Toxin prep_setup->handle_receive Proceed handle_store 4. Store in Designated Area handle_receive->handle_store Store securely handle_use 5. Weigh and Prepare Solutions in Hood handle_store->handle_use For experimental use clean_decon 6. Decontaminate Surfaces handle_use->clean_decon After use clean_waste 7. Segregate and Label Waste clean_decon->clean_waste Proceed clean_dispose 8. Dispose of Hazardous Waste clean_waste->clean_dispose Follow regulations clean_doff 9. Doff PPE clean_dispose->clean_doff Final step

Caption: Workflow for Safe Handling of this compound

1. Personal Protective Equipment (PPE): Before entering the designated handling area, all personnel must don the following PPE:

  • Respiratory Protection: A properly fitted respirator is necessary, especially when handling the solid form or when aerosolization is possible.[3]
  • Gloves: Use impermeable gloves, such as butyl rubber, and inspect them for any signs of damage before use.[8]
  • Protective Clothing: A lab coat or disposable gown, long-sleeved clothing, and closed-toe shoes are mandatory.[8]
  • Eye and Face Protection: Wear safety glasses with side shields or goggles. A face shield may be required for splash hazards.[4][8]

2. Designated Handling Area: All work with this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment.[3][6]

3. Receiving and Storage:

  • Upon receipt, immediately inspect the container for any damage or leaks.
  • Log the receipt of the toxin in the laboratory's chemical inventory.
  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4][9] The container should be tightly closed and clearly labeled with the appropriate hazard warnings.[3]

4. Handling and Use:

  • Avoid the formation of dust and aerosols.[3]
  • When weighing the solid compound, do so within the chemical fume hood on a tared and covered weigh boat.
  • Prepare solutions within the fume hood.

5. Decontamination and Waste Disposal:

  • All surfaces and equipment that come into contact with this compound must be decontaminated.
  • Collect all contaminated waste, including disposable PPE, in a designated, sealed, and clearly labeled hazardous waste container.[3][6]
  • Dispose of the hazardous waste through an approved waste disposal facility in accordance with all local, state, and federal regulations.[1][10]

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

Exposure RouteImmediate Action
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][5][11][12]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3][5][12]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][5][11][12][13][14]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and call a poison control center.[3][5][11][12]

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Cover the spill with an absorbent material to prevent the spread of dust.

  • Carefully sweep or scoop up the material and place it in a sealed container for hazardous waste disposal.[3]

  • Decontaminate the spill area thoroughly.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ochratoxin C
Reactant of Route 2
Reactant of Route 2
Ochratoxin C

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.